molecular formula C19H35N3O8 B15135302 Bis(bis(2-carboxyethyl)aminopropyl)methylamine

Bis(bis(2-carboxyethyl)aminopropyl)methylamine

Cat. No.: B15135302
M. Wt: 433.5 g/mol
InChI Key: UKYGGYWXSFQOFV-UHFFFAOYSA-N
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Description

Bis(bis(2-carboxyethyl)aminopropyl)methylamine is a useful research compound. Its molecular formula is C19H35N3O8 and its molecular weight is 433.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H35N3O8

Molecular Weight

433.5 g/mol

IUPAC Name

3-[3-[3-[bis(2-carboxyethyl)amino]propyl-methylamino]propyl-(2-carboxyethyl)amino]propanoic acid

InChI

InChI=1S/C19H35N3O8/c1-20(8-2-10-21(12-4-16(23)24)13-5-17(25)26)9-3-11-22(14-6-18(27)28)15-7-19(29)30/h2-15H2,1H3,(H,23,24)(H,25,26)(H,27,28)(H,29,30)

InChI Key

UKYGGYWXSFQOFV-UHFFFAOYSA-N

Canonical SMILES

CN(CCCN(CCC(=O)O)CCC(=O)O)CCCN(CCC(=O)O)CCC(=O)O

Origin of Product

United States
Foundational & Exploratory

Unveiling the Profile of a High-Denticity Chelating Agent: A Technical Guide to Bis(bis(2-carboxyethyl)aminopropyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of the polyaminocarboxylic acid chelating agent, Bis(bis(2-carboxyethyl)aminopropyl)methylamine. Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights to serve as a foundational resource for leveraging this unique molecule in scientific endeavors.

Introduction: A Novel Architecture in Chelating Agents

Bis(bis(2-carboxyethyl)aminopropyl)methylamine represents a sophisticated molecular architecture designed for high-avidity metal ion chelation. Its structure is characterized by a central methylamine core linked to two aminopropyl arms. Each of these secondary amines is further functionalized with two carboxyethyl groups, resulting in a high-denticity ligand. This intricate design, featuring multiple nitrogen and oxygen donor atoms, preorganizes the molecule for stable and specific interactions with a variety of metal ions. The strategic placement of carboxylic acid moieties and amine groups defines its coordination chemistry, making it a subject of interest for applications ranging from analytical chemistry to biomedical research.

Physicochemical and Structural Properties

The defining characteristic of Bis(bis(2-carboxyethyl)aminopropyl)methylamine is its structure as a polyaminocarboxylic acid. While comprehensive experimental data for this specific molecule is not widely available in public literature, its properties can be inferred from the well-understood behavior of related compounds like EDTA and DTPA.

Predicted Chemical Properties

A summary of predicted properties provides a baseline for understanding the molecule's behavior.

PropertyPredicted ValueSource
Molecular Formula C21H37N3O8ChemSpider
Molecular Weight 475.53 g/mol ChemSpider
LogP (Octanol-Water Partition Coefficient) -2.75ChemSpider
pKa (most acidic) 3.65ChemSpider
pKa (most basic) 9.77ChemSpider

Note: These properties are computationally predicted and await experimental verification.

The predicted low LogP value suggests high water solubility, a crucial feature for applications in aqueous biological systems. The multiple pKa values indicate a pH-dependent charge state, which will significantly influence its metal chelation efficiency and bioavailability.

Structural Diagram and Chelation

The molecule's structure is optimized for forming multiple coordination bonds with a single metal ion, a process known as chelation.

Figure 1. 2D chemical structure of Bis(bis(2-carboxyethyl)aminopropyl)methylamine.

The multiple amine and carboxylate groups can coordinate with a metal ion, forming a stable, cage-like complex. This "chelate effect" results in significantly higher stability constants compared to coordination with monodentate ligands.

Synthesis and Purification

The synthesis of polyaminocarboxylic acids like Bis(bis(2-carboxyethyl)aminopropyl)methylamine typically involves a multi-step process. A plausible synthetic route is outlined below, based on established chemical principles.

Conceptual Synthetic Pathway

G Start Bis(aminopropyl)methylamine Intermediate Tetracyanoethylated Intermediate Start->Intermediate Michael Addition Reagent Acrylonitrile Product Bis(bis(2-carboxyethyl)aminopropyl)methylamine Intermediate->Product Acid Hydrolysis

Figure 2. Conceptual synthetic workflow.

Step-by-Step Synthetic Protocol

This protocol is a representative example and may require optimization.

Step 1: Cyanoethylation of Bis(aminopropyl)methylamine

  • Dissolve Bis(aminopropyl)methylamine in a suitable solvent such as acetonitrile.

  • Cool the solution in an ice bath to control the reaction temperature.

  • Slowly add a stoichiometric excess (at least 4 equivalents) of acrylonitrile dropwise with vigorous stirring. The reaction is a Michael addition of the secondary amines to the acrylonitrile.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours until completion, monitored by techniques like TLC or GC-MS.

  • Remove the solvent under reduced pressure to obtain the crude tetracyanoethylated intermediate.

Step 2: Hydrolysis to the Carboxylic Acid

  • Subject the crude intermediate to strong acid hydrolysis. A common method is to reflux the compound in concentrated hydrochloric acid (e.g., 6 M HCl).

  • Heat the mixture under reflux for several hours (e.g., 12-24 hours) to ensure complete conversion of the nitrile groups to carboxylic acids.

  • After cooling, the product may precipitate. The pH can be adjusted to the isoelectric point to maximize precipitation.

  • Isolate the solid product by filtration.

Step 3: Purification

  • Wash the crude product with cold deionized water and then with a solvent like ethanol or acetone to remove impurities.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

  • Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its identity and purity.

Potential Applications and Mechanisms of Action

The high-denticity and strong chelating ability of this molecule suggest several areas of application, particularly where sequestration or delivery of metal ions is critical.

Biomedical Imaging and Radiopharmaceuticals

Chelating agents are fundamental to the design of contrast agents for Magnetic Resonance Imaging (MRI) and radiopharmaceuticals for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT).

  • Mechanism: The ligand can be used to stably chelate paramagnetic metal ions (like Gd³⁺ for MRI) or radioisotopes (like ⁶⁸Ga, ¹⁷⁷Lu, or ⁸⁹Zr for nuclear medicine). The resulting metal complex is then often conjugated to a targeting vector (e.g., a peptide or antibody) that directs it to a specific biological target, such as a tumor. The stability of the complex is paramount to prevent the release of toxic free metal ions in vivo.

G Chelator Bis(bis(2-carboxyethyl) aminopropyl)methylamine Complex Stable Metal Complex Chelator->Complex Chelation Metal Metal Ion (e.g., Gd³⁺, ⁶⁸Ga) Metal->Complex Conjugate Bioconjugate Complex->Conjugate Conjugation Vector Targeting Vector (e.g., Antibody, Peptide) Vector->Conjugate Target Biological Target (e.g., Cancer Cell) Conjugate->Target Target Binding Imaging Signal Generation (MRI Contrast / Radioactivity) Target->Imaging Localization

Figure 3. Workflow for targeted biomedical imaging.

Heavy Metal Detoxification

Chelation therapy is a medical procedure that involves the administration of chelating agents to remove heavy metals from the body.

  • Mechanism: Due to its predicted high number of donor atoms, Bis(bis(2-carboxyethyl)aminopropyl)methylamine could form highly stable, water-soluble complexes with toxic heavy metals like lead (Pb²⁺), mercury (Hg²⁺), or cadmium (Cd²⁺). These complexes would then be readily excreted from the body via the kidneys, reducing the systemic toxicity of the metal. The efficacy would depend on the relative stability constants of the chelator for the toxic metal versus essential endogenous metals like calcium (Ca²⁺) and zinc (Zn²⁺).

Analytical and Separation Sciences

In analytical chemistry, chelating agents are used for titrations, as masking agents, or in separation techniques like ion-exchange chromatography.

  • Mechanism: The molecule can be immobilized onto a solid support (e.g., a resin) to create a chelating column. This column could then be used to selectively capture and concentrate specific metal ions from a complex mixture. The captured ions can later be eluted by changing the pH or by using a competing chelating agent, allowing for their purification or quantification.

Conclusion and Future Directions

Bis(bis(2-carboxyethyl)aminopropyl)methylamine is a theoretically potent chelating agent whose properties, inferred from its structure, suggest significant potential in diverse scientific fields. Its high number of donor sites points towards the formation of exceptionally stable metal complexes. While this guide provides a foundational overview based on chemical principles and data from analogous structures, extensive experimental validation is the necessary next step. Future research should focus on a confirmed synthesis, purification, and thorough characterization of the molecule. Key areas for investigation include determining the stability constants with a wide range of metal ions, evaluating the in vitro and in vivo behavior of its metal complexes, and exploring its efficacy in targeted applications. Such studies will be critical to unlocking the full potential of this complex and promising chelating agent.

References

An In-Depth Technical Guide to Bis(bis(2-carboxyethyl)aminopropyl)methylamine: A Multi-ionizable Linker for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(bis(2-carboxyethyl)aminopropyl)methylamine is a symmetrical, branched-chain polyamine featuring a unique architecture of three tertiary amine groups and four carboxylic acid moieties. This multi-ionizable structure imparts pH-responsive charge characteristics, making it a compound of significant interest in the field of advanced drug delivery, particularly in the formulation of lipid nanoparticles (LNPs) for nucleic acid therapies. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, its critical role in lipid nanoparticle-mediated drug delivery, and detailed experimental protocols for formulation and characterization.

Introduction: The Rise of Multi-ionizable Lipids in Gene Therapy

The advent of mRNA-based vaccines and therapies has underscored the critical need for sophisticated delivery vehicles that can protect the delicate nucleic acid cargo and facilitate its entry into target cells. Lipid nanoparticles have emerged as the leading platform for this purpose. At the heart of these delivery systems are ionizable lipids, which possess a remarkable ability to remain neutral at physiological pH and become positively charged in the acidic environment of the endosome. This pH-sensitive protonation is the key to their function, enabling both the encapsulation of negatively charged nucleic acids and their subsequent release into the cytoplasm.

Bis(bis(2-carboxyethyl)aminopropyl)methylamine represents a class of multi-ionizable linkers or headgroups for ionizable lipids that offer a high degree of tunability in LNP formulations. Its multiple amine and carboxyl groups allow for a fine-tuned response to pH changes, potentially leading to more efficient endosomal escape and improved therapeutic efficacy. This guide will delve into the technical details of this promising molecule.

Physicochemical Properties and Molecular Structure

Bis(bis(2-carboxyethyl)aminopropyl)methylamine is a complex molecule with a well-defined structure that dictates its function.

Table 1: Physicochemical Properties of Bis(bis(2-carboxyethyl)aminopropyl)methylamine

PropertyValue
Molecular Formula C₁₉H₃₅N₃O₈
Molecular Weight 433.5 g/mol
IUPAC Name 3-[3-[3-[bis(2-carboxyethyl)amino]propyl-methylamino]propyl-(2-carboxyethyl)amino]propanoic acid
CAS Number 692250-70-7
Appearance Varies depending on salt form and purity
Solubility Expected to be soluble in aqueous solutions, particularly at adjusted pH

The molecular architecture, with its branched polyamine backbone and terminal carboxylic acid groups, is central to its utility as a multi-ionizable component in drug delivery systems.

G N_central N-CH₃ C1_propyl1 CH₂ N_central->C1_propyl1 C1_propyl2 CH₂ N_central->C1_propyl2 C2_propyl1 CH₂ C1_propyl1->C2_propyl1 C3_propyl1 CH₂ C2_propyl1->C3_propyl1 N_tert1 N C3_propyl1->N_tert1 C2_propyl2 CH₂ C1_propyl2->C2_propyl2 C3_propyl2 CH₂ C2_propyl2->C3_propyl2 N_tert2 N C3_propyl2->N_tert2 C1_ce1 CH₂ N_tert1->C1_ce1 C1_ce2 CH₂ N_tert1->C1_ce2 C1_ce3 CH₂ N_tert2->C1_ce3 C1_ce4 CH₂ N_tert2->C1_ce4 C2_ce1 CH₂ C1_ce1->C2_ce1 COOH1 COOH C2_ce1->COOH1 C2_ce2 CH₂ C1_ce2->C2_ce2 COOH2 COOH C2_ce2->COOH2 C2_ce3 CH₂ C1_ce3->C2_ce3 COOH3 COOH C2_ce3->COOH3 C2_ce4 CH₂ C1_ce4->C2_ce4 COOH4 COOH C2_ce4->COOH4

Figure 1: Chemical Structure of Bis(bis(2-carboxyethyl)aminopropyl)methylamine.

Synthesis of Bis(bis(2-carboxyethyl)aminopropyl)methylamine: A Representative Pathway

3.1. Proposed Synthetic Scheme

The synthesis can be envisioned to proceed via a double Michael addition of acrylonitrile to a central diamine, followed by hydrolysis of the nitrile groups to carboxylic acids.

G cluster_step1 Step 1: Double Michael Addition cluster_step2 Step 2: Hydrolysis A N,N'-bis(3-aminopropyl)methylamine C Intermediate Tetranitrile A->C B Acrylonitrile (excess) B->C D Intermediate Tetranitrile F Bis(bis(2-carboxyethyl)aminopropyl)methylamine D->F E Acid or Base Catalysis (e.g., HCl or NaOH) E->F

Figure 2: Proposed Synthesis Workflow.

3.2. Detailed Experimental Protocol (Representative)

Step 1: Synthesis of the Tetranitrile Intermediate via Michael Addition

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N'-bis(3-aminopropyl)methylamine in a suitable solvent such as ethanol or water.

  • Addition of Acrylonitrile: Slowly add a stoichiometric excess (at least 4 equivalents) of acrylonitrile to the reaction mixture at room temperature. The reaction is typically exothermic, so controlled addition and cooling may be necessary.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight to ensure complete reaction.

  • Work-up and Isolation: After the reaction is complete (monitored by TLC or LC-MS), remove the solvent and excess acrylonitrile under reduced pressure. The resulting crude tetranitrile intermediate may be used directly in the next step or purified by column chromatography if necessary.

Step 2: Hydrolysis of the Tetranitrile to the Tetra-acid

  • Reaction Setup: Suspend the crude tetranitrile intermediate in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).

  • Hydrolysis Conditions: Heat the mixture to reflux for an extended period (typically 12-24 hours) to ensure complete hydrolysis of all four nitrile groups to carboxylic acids.

  • Work-up and Isolation:

    • Acidic Hydrolysis: After cooling, the product may precipitate. If not, the pH can be adjusted to the isoelectric point to induce precipitation. The solid product is then collected by filtration, washed with cold water, and dried.

    • Basic Hydrolysis: After cooling, carefully acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to the isoelectric point of the tetra-acid to precipitate the product. Collect the solid by filtration, wash with cold water, and dry.

3.3. Purification and Characterization

The final product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol). Characterization and confirmation of the structure should be performed using standard analytical techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the carbon-hydrogen framework and the absence of nitrile groups.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic peaks for the carboxylic acid (O-H and C=O stretching) and amine groups.

Mechanism of Action in Lipid Nanoparticle Drug Delivery

The efficacy of Bis(bis(2-carboxyethyl)aminopropyl)methylamine as a component of ionizable lipids in LNPs stems from its pH-responsive nature, which is crucial for overcoming the endosomal barrier.

4.1. The "Proton Sponge" Effect and Endosomal Escape

  • Encapsulation at Acidic pH: During the formulation of LNPs, which is typically carried out at a low pH (e.g., pH 4), the tertiary amine groups of the molecule are protonated, rendering them positively charged. This positive charge facilitates the complexation and encapsulation of the negatively charged nucleic acid cargo (mRNA, siRNA, etc.).

  • Neutral at Physiological pH: Upon entering the bloodstream (physiological pH ~7.4), the amine groups are deprotonated, and the overall surface charge of the LNP becomes close to neutral. This is advantageous as it reduces non-specific interactions with blood components and non-target cells.

  • Re-protonation in the Endosome: After cellular uptake via endocytosis, the LNP is trafficked into the endosome. As the endosome matures, its internal pH drops to around 5-6. In this acidic environment, the tertiary amine groups of the molecule become protonated again.

  • Membrane Destabilization and Cargo Release: The protonation of the numerous amine groups leads to an influx of protons and counter-ions (like chloride) into the endosome to maintain charge neutrality. This influx increases the osmotic pressure within the endosome, causing it to swell and eventually rupture. This "proton sponge" effect is a widely accepted mechanism for endosomal escape. The positively charged lipid also interacts with the negatively charged lipids of the endosomal membrane, further destabilizing it and facilitating the release of the nucleic acid payload into the cytoplasm where it can be translated into protein (in the case of mRNA) or exert its gene-silencing effect (in the case of siRNA).

G cluster_workflow Mechanism of Endosomal Escape A 1. LNP in Bloodstream (pH 7.4) Neutral Surface Charge B 2. Cellular Uptake (Endocytosis) A->B C 3. LNP in Early Endosome (pH ~6.5) B->C D 4. LNP in Late Endosome (pH ~5.5) Amine Protonation C->D E 5. Proton Sponge Effect & Membrane Destabilization D->E F 6. Endosomal Rupture E->F G 7. Cargo Release into Cytoplasm F->G

Figure 3: Workflow of LNP-mediated Endosomal Escape.

4.2. The Role of Multiple Ionizable Groups

The presence of three tertiary amines and four carboxylic acids in Bis(bis(2-carboxyethyl)aminopropyl)methylamine provides a broad range of protonation states across different pH values. While specific pKa values for this molecule are not publicly available, tertiary amines in similar environments typically have pKa values in the range of 6-8, and carboxylic acids have pKa values around 3-5. This distribution of pKa values allows for a more gradual and sustained buffering capacity within the endosome, potentially leading to a more robust and efficient endosomal escape compared to lipids with a single ionizable group.

Experimental Protocol: Formulation and Characterization of Lipid Nanoparticles

The following is a detailed protocol for the formulation of LNPs using a multi-ionizable lipid component like Bis(bis(2-carboxyethyl)aminopropyl)methylamine and subsequent characterization. This protocol is based on established microfluidic mixing techniques, which offer excellent control over particle size and polydispersity.

5.1. Materials and Reagents

  • Ionizable Lipid (containing Bis(bis(2-carboxyethyl)aminopropyl)methylamine headgroup)

  • Helper Lipid (e.g., DOPE or DSPC)

  • Cholesterol

  • PEG-Lipid (e.g., DMG-PEG 2000)

  • mRNA or siRNA cargo

  • Ethanol (absolute, molecular biology grade)

  • Citrate Buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • Ribogreen assay kit

5.2. LNP Formulation Protocol

  • Preparation of Lipid Stock Solution (in Ethanol):

    • Prepare individual stock solutions of the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in absolute ethanol.

    • Combine the lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:helper lipid:cholesterol:PEG-lipid) to create a final lipid mixture in ethanol.

  • Preparation of Aqueous Phase:

    • Dilute the nucleic acid cargo (mRNA or siRNA) in the citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous buffer solution into another syringe.

    • Set the desired flow rates and flow rate ratio (e.g., 3:1 aqueous to organic).

    • Initiate the mixing process. The rapid mixing of the two phases causes the lipids to self-assemble into nanoparticles, encapsulating the nucleic acid.

  • Dialysis and Buffer Exchange:

    • Transfer the freshly formed LNP suspension into a dialysis cassette.

    • Dialyze against PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove the ethanol and exchange the acidic buffer for a physiological pH buffer.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

An In-Depth Technical Guide to Bis(bis(2-carboxyethyl)aminopropyl)methylamine: Structure, Synthesis, and Core Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bis(bis(2-carboxyethyl)aminopropyl)methylamine, a molecule of significant interest in the fields of drug delivery and materials science. We will delve into its unique structural characteristics, explore a detailed and plausible synthetic route, and discuss its current and potential applications, particularly in the development of advanced therapeutic delivery systems.

Introduction: A Symmetrical Branched Linker with Therapeutic Potential

Bis(bis(2-carboxyethyl)aminopropyl)methylamine, with the IUPAC name 3-[3-[3-[bis(2-carboxyethyl)amino]propyl-methylamino]propyl-(2-carboxyethyl)amino]propanoic acid, is a fascinating molecule characterized by its symmetrical, branched structure.[1] At its core lies a central methylamine group, from which two aminopropyl arms extend. Each of these arms terminates in a bis(2-carboxyethyl)amino group. This unique architecture results in a molecule possessing three tertiary amine functionalities and four carboxylic acid groups.[2][3]

This multi-ionizable nature is key to its utility. The tertiary amines can be protonated at physiological pH, imparting a positive charge, while the carboxylic acid groups can be deprotonated, leading to a negative charge. This zwitterionic potential allows for complex interactions with biological molecules and makes it an excellent candidate for applications in drug delivery, particularly in the formulation of lipid nanoparticles (LNPs).[2][3] The carboxylic acid moieties also provide convenient handles for conjugation to other molecules, such as targeting ligands or imaging agents, further expanding its versatility.

Structural Elucidation

The chemical structure of Bis(bis(2-carboxyethyl)aminopropyl)methylamine is presented below:

Chemical Formula: C₁₉H₃₅N₃O₈[1]

Molecular Weight: 433.5 g/mol [1]

Structure:

Caption: 2D structure of Bis(bis(2-carboxyethyl)aminopropyl)methylamine.

Synthesis of Bis(bis(2-carboxyethyl)aminopropyl)methylamine

The synthesis of this tetra-acid is most plausibly achieved through a double aza-Michael addition of N,N-bis(3-aminopropyl)methylamine to an acrylic acid derivative, followed by hydrolysis of the resulting ester. This two-step approach is a common and effective method for the formation of β-amino acids and their derivatives.

Synthetic Strategy

The overall synthetic pathway can be visualized as follows:

synthesis_workflow cluster_step1 Step 1: Aza-Michael Addition cluster_step2 Step 2: Hydrolysis start_material N,N-Bis(3-aminopropyl)methylamine + 4 eq. Ethyl Acrylate reaction1 Reaction in Ethanol (Solvent) start_material->reaction1 intermediate Tetra-ester Intermediate reaction1->intermediate reaction2 Base Hydrolysis (e.g., NaOH in H₂O/MeOH) intermediate->reaction2 acidification Acidification (e.g., HCl) reaction2->acidification final_product Bis(bis(2-carboxyethyl)aminopropyl)methylamine acidification->final_product

Caption: Proposed two-step synthesis of the target molecule.

Rationale for Experimental Choices
  • Choice of Acrylate: Ethyl acrylate is chosen over acrylic acid for the initial Michael addition to prevent a competing acid-base reaction between the amine starting material and the carboxylic acid of acrylic acid. This side reaction could lead to salt formation and reduce the yield of the desired adduct.

  • Stoichiometry: A slight excess of ethyl acrylate is used to ensure the complete reaction of all four primary amine hydrogens of N,N-bis(3-aminopropyl)methylamine.

  • Solvent: Ethanol is a suitable solvent for this reaction as it can dissolve both the amine and the acrylate ester.

  • Hydrolysis: Base-catalyzed hydrolysis with sodium hydroxide is a standard and efficient method for converting the tetra-ester intermediate to the corresponding tetra-carboxylate salt. Subsequent acidification protonates the carboxylate groups to yield the final tetra-acid product.

Detailed Experimental Protocol

Step 1: Synthesis of the Tetra-ester Intermediate

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N,N-bis(3-aminopropyl)methylamine (1.0 eq.).

  • Dissolve the amine in absolute ethanol.

  • Slowly add ethyl acrylate (4.2 eq.) to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the crude tetra-ester intermediate as an oil.

Step 2: Hydrolysis to the Final Product

  • Dissolve the crude tetra-ester intermediate in a mixture of methanol and water.

  • Add a solution of sodium hydroxide (e.g., 4-5 eq. in water) to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture in an ice bath and carefully acidify with hydrochloric acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • The final product may precipitate out of the solution upon acidification. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If the product remains in solution, it can be extracted with a suitable organic solvent (e.g., ethyl acetate) or purified by chromatography.

Physicochemical Properties and Characterization

The physicochemical properties of Bis(bis(2-carboxyethyl)aminopropyl)methylamine are summarized in the table below. These properties are crucial for its application in formulation and drug delivery.

PropertyValueSource
Molecular Formula C₁₉H₃₅N₃O₈[1]
Molecular Weight 433.5 g/mol [1]
IUPAC Name 3-[3-[3-[bis(2-carboxyethyl)amino]propyl-methylamino]propyl-(2-carboxyethyl)amino]propanoic acid[1]
CAS Number 692250-70-7[2]
Appearance Expected to be a solid or viscous oilInferred
Solubility Soluble in aqueous solutions, especially at neutral or basic pHInferred from structure

Characterization Techniques:

The successful synthesis and purity of Bis(bis(2-carboxyethyl)aminopropyl)methylamine can be confirmed using a variety of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the absence of starting materials.

  • Mass Spectrometry (MS): To verify the molecular weight of the final product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Applications in Research and Drug Development

The unique structural and chemical properties of Bis(bis(2-carboxyethyl)aminopropyl)methylamine make it a highly valuable tool in several areas of research and development:

  • Lipid Nanoparticle (LNP) Formulation: Its multi-ionizable nature makes it an excellent component for the formulation of LNPs for the delivery of nucleic acid-based therapeutics, such as siRNA and mRNA. The tertiary amines can interact with the negatively charged nucleic acids, while the overall structure can be incorporated into the lipid bilayer.[2][3]

  • Drug Conjugation: The four carboxylic acid groups provide multiple attachment points for the covalent conjugation of drugs, targeting ligands, or imaging agents. This allows for the creation of sophisticated, multifunctional drug delivery systems.

  • Dendrimer and Polymer Synthesis: This molecule can serve as a core or a branching unit in the synthesis of dendrimers and other complex polymers with tailored properties for various biomedical applications. The general principles of polyamidoamine (PAMAM) dendrimer synthesis, which involve Michael additions and amidations, are relevant here.

  • Chelating Agent: The presence of multiple amine and carboxylate groups suggests potential as a chelating agent for various metal ions, which could be useful in imaging, diagnostics, or for the removal of heavy metals.

Conclusion

Bis(bis(2-carboxyethyl)aminopropyl)methylamine is a versatile and promising molecule with a unique branched structure that imparts valuable multi-ionizable properties. Its synthesis, achievable through a straightforward aza-Michael addition and subsequent hydrolysis, opens the door to its wider use in research and development. For scientists and professionals in drug development, this molecule represents a powerful building block for the creation of next-generation drug delivery systems and advanced materials.

References

  • PubChem. Bis(bis(2-carboxyethyl)aminopropyl)methylamine. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to 3,3',3'',3'''-(((Methylazanediyl)bis(propane-3,1-diyl))bis(azanetriyl))tetrapropionic Acid: A Novel Polyamino Carboxylic Acid for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This whitepaper provides a comprehensive technical overview of 3,3',3'',3'''-(((Methylazanediyl)bis(propane-3,1-diyl))bis(azanetriyl))tetrapropionic acid, a complex polyamino carboxylic acid with significant potential in advanced pharmaceutical applications. Drawing upon foundational chemical principles and data from analogous structures, this guide will delve into the molecule's physicochemical properties, propose a detailed synthetic pathway, and explore its prospective applications in drug delivery and therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug development who are seeking to leverage novel molecular architectures for enhanced therapeutic outcomes.

Introduction: Unveiling a Multifunctional Scaffold

The relentless pursuit of targeted and effective therapeutics has led to the exploration of novel molecular scaffolds that offer multifunctionality and precision. 3,3',3'',3'''-(((Methylazanediyl)bis(propane-3,1-diyl))bis(azanetriyl))tetrapropionic acid emerges as a compound of interest due to its unique structural features: a tertiary amine core branching into a dendritic-like structure of secondary amines, all terminating in carboxylic acid functionalities. This architecture suggests a high potential for this molecule to act as a versatile building block in various biomedical applications, including as a chelating agent, a pH-responsive drug carrier, or a linker in antibody-drug conjugates (ADCs).

The core of this molecule is N,N-Bis(3-aminopropyl)methylamine, a well-characterized polyamine.[1][2][3][4][5] The addition of four propionic acid groups to this backbone dramatically alters its properties, introducing multiple negative charges at physiological pH and providing reactive handles for further chemical modification. This guide will provide a hypothetical yet scientifically grounded exploration of this promising molecule.

Physicochemical Properties & Structural Analysis

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C19H35N3O8Based on the addition of four propionic acid moieties to the C7H19N3 core.
Molecular Weight 449.50 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for polycarboxylic acids.
Solubility Soluble in water and polar organic solvents (e.g., DMSO, DMF)The presence of multiple carboxyl groups and amine functionalities would impart high polarity and hydrogen bonding capacity.
pKa Values Multiple pKa values expectedCarboxylic acid groups will have pKa values in the range of 3-5, while the amine nitrogens will have pKa values in the range of 8-10. This predicts a zwitterionic nature over a wide pH range.
Chelating Ability HighThe multiple carboxylate and amine groups can act as ligands to coordinate with metal ions.

Proposed Synthesis and Characterization: A Step-by-Step Protocol

The synthesis of 3,3',3'',3'''-(((Methylazanediyl)bis(propane-3,1-diyl))bis(azanetriyl))tetrapropionic acid can be hypothetically achieved through a Michael addition reaction between N,N-Bis(3-aminopropyl)methylamine and acrylic acid. This approach is favored for its high efficiency and atom economy.

Synthetic Workflow

Synthetic Workflow reagent1 N,N-Bis(3-aminopropyl)methylamine reaction Michael Addition (Solvent, Catalyst) reagent1->reaction reagent2 Acrylic Acid (excess) reagent2->reaction workup Reaction Quenching & pH Adjustment reaction->workup purification Purification (e.g., Ion-Exchange Chromatography) workup->purification product Target Molecule purification->product characterization Characterization (NMR, MS, IR) product->characterization

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol

Objective: To synthesize 3,3',3'',3'''-(((Methylazanediyl)bis(propane-3,1-diyl))bis(azanetriyl))tetrapropionic acid.

Materials:

  • N,N-Bis(3-aminopropyl)methylamine (CAS: 105-83-9)[1][2][3][4][5]

  • Acrylic acid

  • Methanol (or another suitable polar aprotic solvent)

  • Hydrochloric acid (1M)

  • Sodium hydroxide (1M)

  • Deionized water

  • Ion-exchange resin (e.g., Dowex 50WX8)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-Bis(3-aminopropyl)methylamine (1 equivalent) in methanol.

  • Reagent Addition: Slowly add an excess of acrylic acid (at least 4.4 equivalents) to the solution at room temperature. The excess ensures the complete reaction of all primary and secondary amines.

  • Reaction: Heat the mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water.

  • Purification:

    • Acidify the solution with 1M HCl to a pH of ~2 to protonate the amine groups.

    • Load the solution onto a cation-exchange column (e.g., Dowex 50WX8, H+ form).

    • Wash the column with deionized water to remove unreacted acrylic acid and other impurities.

    • Elute the product using an appropriate buffer or a gradient of aqueous ammonia.

    • Collect the fractions containing the product and neutralize with 1M HCl.

  • Isolation: Lyophilize the product-containing fractions to obtain the final product as a solid.

Characterization

The structure of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the presence of the propionic acid groups and the overall structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would verify the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The presence of characteristic peaks for C=O (carboxylic acid) and N-H stretches would be observed.

Potential Applications in Drug Development

The unique structure of 3,3',3'',3'''-(((Methylazanediyl)bis(propane-3,1-diyl))bis(azanetriyl))tetrapropionic acid suggests several exciting applications in the pharmaceutical industry.

pH-Responsive Drug Delivery

The multiple carboxylic acid groups would be deprotonated at physiological pH, rendering the molecule highly water-soluble. However, in the acidic tumor microenvironment, these groups would become protonated, reducing the molecule's charge and potentially triggering the release of an encapsulated drug.

pH-Responsive Drug Release cluster_0 Physiological pH (~7.4) cluster_1 Tumor Microenvironment (Acidic pH) drug_carrier_high_pH Drug Carrier (Charged) + Drug (Encapsulated) drug_carrier_low_pH Drug Carrier (Neutral) + Drug (Released) drug_carrier_high_pH->drug_carrier_low_pH Protonation of Carboxyl Groups

Caption: Mechanism of pH-responsive drug release.

Chelating Agent for Metal-Based Drugs

The polyamino carboxylic acid structure is ideal for chelating metal ions. This property could be exploited to develop novel delivery systems for metal-based anticancer drugs, such as platinum-containing compounds, potentially reducing their systemic toxicity.

Building Block for Dendrimers and Nanoparticles

The four carboxylic acid groups provide multiple attachment points for further chemical modifications. This allows for the construction of larger, more complex dendritic structures or for conjugation to nanoparticles for targeted drug delivery. The synthesis of dendrimers with multiple functional groups has been reported, highlighting the feasibility of this approach.[6]

Analogy to Other Propionic Acid Derivatives

Derivatives of propionic acid have been explored for various therapeutic applications. For instance, some have been investigated as scaffolds for agents against drug-resistant pathogens and chemotherapy-resistant cancer.[7] Others have been used as reactive oxygen species (ROS)-sensitive cleavable linkers in the synthesis of ADCs.[8][9] These examples underscore the therapeutic potential of the propionic acid moiety.

Future Directions and Conclusion

While the exploration of 3,3',3'',3'''-(((Methylazanediyl)bis(propane-3,1-diyl))bis(azanetriyl))tetrapropionic acid is in its nascent stages, its predicted properties and structural features make it a highly attractive candidate for further investigation. The synthetic route proposed in this guide offers a viable starting point for its preparation and subsequent evaluation in various drug delivery and therapeutic contexts.

Future research should focus on the actual synthesis and characterization of this molecule, followed by in vitro and in vivo studies to validate its potential as a drug delivery vehicle, a chelating agent, or a building block for more complex nanomedicines. The insights gained from such studies could pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

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  • PubMed Central. 3,3′-((3-Hydroxyphenyl)azanediyl)dipropionic Acid Derivatives as a Promising Scaffold Against Drug-Resistant Pathogens and Chemotherapy-Resistant Cancer. [Link]

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  • PubChem. 1H-Azepine-1-propanoic acid, hexahydro-, 2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]butyl ester. [Link]

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  • PubMed. Therapeutic activity of 3,3'-diindolylmethane on prostate cancer in an in vivo model. [Link]

  • ResearchGate. Synthesis and characterization of 3,3'-(disulfanediylbis(methylene))bis(1-(4-bromophenyl)-4- (4-chlorophenyl)azetidin-2-one). [Link]

  • PubMed. The potential efficacy of 3,3'-diindolylmethane in prevention of prostate cancer development. [Link]

  • PubChem. 3,3'-Dithiodipropionic acid. [Link]

  • MDPI. Novel Complexes of 3-[3-(1H-Imidazol-1-yl)propyl]-3,7-diaza-bispidines and β-Cyclodextrin as Coatings to Protect and Stimulate Sprouting Wheat Seeds. [Link]

  • PubMed. Computational and spectral studies of 3,3'-(propane-1,3-diyl)bis(7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one). [Link]

  • ResearchGate. Study on Anticancer Activity of 4, 4'-[1,4-phenylenebis(1,3,4- thiadiazole-5,2-diyl)] bis(azaneylylidene) bis(methaneylylidene) diphenolon Breast Cancer Cells. [Link]

  • ResearchGate. Bis(2,2,6,6-tetramethyl-1-(λ-oxidaneyl)piperidin-4-yl) 3,3′-((2-hydroxyethyl)azanediyl)dipropionate. [Link]dipropionate)

  • National Center for Biotechnology Information. [(6S,9S,15S,18S,21S,24S,30S,33S,36S,42S,45S,48S)-15-azaniumyl-9,45-bis(4-azaniumylbutyl)-48-benzyl-6-[(4-bromophenyl)methyl]-21,24-bis[(2S)-butan-2- - NIH. [Link].nlm.nih.gov/compound/57525727)

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An In-Depth Technical Guide to Bis(bis(2-carboxyethyl)aminopropyl)methylamine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Bis(bis(2-carboxyethyl)aminopropyl)methylamine, a complex branched polyamino polycarboxylic acid. While the specific historical discovery of this molecule is not extensively documented in readily available literature, its structural motifs place it firmly within the well-established and historically significant classes of polyamines and aminopolycarboxylic acids. This guide will delve into the historical context of these parent compound families, detail the chemical principles and a robust protocol for the synthesis of Bis(bis(2-carboxyethyl)aminopropyl)methylamine, explore its physicochemical properties, and discuss its potential applications in research and drug development, particularly in the realm of lipid nanoparticle formulation.

Introduction: A Modern Molecule with a Rich Chemical Heritage

The journey to understanding Bis(bis(2-carboxyethyl)aminopropyl)methylamine begins not with a single discovery, but with the convergence of two important fields of organic chemistry: the study of polyamines and the development of aminopolycarboxylic acids.

Polyamines, such as spermine and spermidine, are naturally occurring aliphatic molecules with two or more amino groups. Their history dates back to 1678 when Antonie van Leeuwenhoek first observed crystals of spermine in human semen.[1][2][3] However, it took nearly 250 years for their structures to be fully elucidated.[1][4] These molecules are essential for cell growth and proliferation, and their roles in various biological processes have been a subject of intense research for decades.[2][3][5]

Concurrently, the field of coordination chemistry saw the rise of aminopolycarboxylic acids. These compounds, characterized by multiple carboxylic acid groups attached to a nitrogen-containing backbone, are powerful chelating agents.[6] A landmark in this area was the development of ethylenediaminetetraacetic acid (EDTA), first described in a 1938 patent by Ferdinand Münz for General Aniline Works.[7] This class of molecules has found widespread use in various industrial and medical applications due to their ability to form stable complexes with metal ions.[6]

Bis(bis(2-carboxyethyl)aminopropyl)methylamine can be viewed as a sophisticated amalgamation of these two classes of compounds. It possesses a polyamine backbone, providing a flexible and nitrogen-rich core, while the multiple carboxyethyl groups impart the chelating and functionalization capabilities of aminopolycarboxylic acids. Its symmetrical, branched structure with three tertiary amines and four carboxylic acids makes it a highly versatile molecule for further chemical modification and a prime candidate for applications in materials science and drug delivery.[8][9]

Physicochemical Properties

Understanding the fundamental properties of Bis(bis(2-carboxyethyl)aminopropyl)methylamine is crucial for its application. The following table summarizes its key physicochemical characteristics.

PropertyValueSource
IUPAC Name 3-[3-[3-[bis(2-carboxyethyl)amino]propyl-methylamino]propyl-(2-carboxyethyl)amino]propanoic acid[10]
Molecular Formula C₁₉H₃₅N₃O₈[10]
Molecular Weight 433.5 g/mol [10]
CAS Number 692250-70-7[8][10]
Appearance Varies (often a solid or viscous liquid)N/A
Solubility Soluble in water and polar organic solvents

Synthesis of Bis(bis(2-carboxyethyl)aminopropyl)methylamine: A Step-by-Step Protocol

The synthesis of Bis(bis(2-carboxyethyl)aminopropyl)methylamine is not explicitly detailed in a single seminal paper. However, based on established organic chemistry principles, a robust and logical synthetic route can be designed. The most plausible approach involves a two-step process: first, the synthesis of the precursor diamine, N,N-bis(3-aminopropyl)methylamine, followed by a quadruple aza-Michael addition to an acrylic acid derivative.

Synthesis of the Precursor: N,N-Bis(3-aminopropyl)methylamine

The precursor amine can be synthesized via the cyanoethylation of N-methyl-1,3-propanediamine followed by reduction. A similar process is described for the synthesis of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine.[2]

Step 1: Double Cyanoethylation of N-methyl-1,3-propanediamine

In this step, two equivalents of acrylonitrile undergo a Michael addition to N-methyl-1,3-propanediamine to form N,N'-bis(2-cyanoethyl)-N-methyl-1,3-propanediamine.

Step 2: Reduction of the Dinitrile

The resulting dinitrile is then reduced to the corresponding primary amine, N,N-bis(3-aminopropyl)methylamine, using a suitable reducing agent such as Raney nickel or lithium aluminum hydride.

Final Synthesis via Aza-Michael Addition

The final step involves the reaction of N,N-bis(3-aminopropyl)methylamine with four equivalents of an acrylic acid ester (e.g., methyl acrylate or ethyl acrylate) via an aza-Michael addition, followed by hydrolysis of the resulting tetraester.[11] Using an ester of acrylic acid is crucial to prevent the undesirable acid-base reaction between the amine and the carboxylic acid of acrylic acid itself.[12]

Experimental Protocol:

Materials:

  • N,N-bis(3-aminopropyl)methylamine

  • Methyl acrylate

  • Methanol (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Sodium sulfate (anhydrous)

  • Dichloromethane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Aza-Michael Addition:

    • In a round-bottom flask, dissolve N,N-bis(3-aminopropyl)methylamine (1.0 eq) in anhydrous methanol.

    • To this solution, add methyl acrylate (4.2 eq) dropwise at room temperature with stirring. A slight excess of the acrylate is used to ensure complete reaction.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator. This will yield the crude tetraester intermediate.

  • Hydrolysis:

    • To the crude tetraester, add a solution of sodium hydroxide (5.0 eq) in a mixture of water and methanol.

    • Heat the mixture to reflux and stir for 12-24 hours, or until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

    • The product may precipitate upon acidification. If so, it can be collected by filtration. If not, the aqueous solution can be extracted with a suitable organic solvent (e.g., dichloromethane) to remove any non-polar impurities.

    • The aqueous layer containing the hydrochloride salt of the product is then carefully neutralized with a base (e.g., sodium hydroxide) to the isoelectric point, at which the product is least soluble and will precipitate.

    • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum to yield Bis(bis(2-carboxyethyl)aminopropyl)methylamine.

Diagram of the Synthetic Workflow:

G cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis A N-methyl-1,3-propanediamine C Cyanoethylation A->C B Acrylonitrile (2 eq) B->C D N,N'-bis(2-cyanoethyl)-N-methyl-1,3-propanediamine C->D E Reduction (e.g., Raney Ni, H2) D->E F N,N-bis(3-aminopropyl)methylamine E->F G N,N-bis(3-aminopropyl)methylamine I Aza-Michael Addition G->I H Methyl Acrylate (4 eq) H->I J Tetraester Intermediate I->J K Hydrolysis (NaOH, H2O/MeOH) J->K L Bis(bis(2-carboxyethyl)aminopropyl)methylamine K->L

Caption: Synthetic workflow for Bis(bis(2-carboxyethyl)aminopropyl)methylamine.

Applications in Drug Development and Research

The unique structure of Bis(bis(2-carboxyethyl)aminopropyl)methylamine makes it a valuable tool for researchers, particularly in the field of drug delivery.

Lipid Nanoparticle (LNP) Formulation

One of the most promising applications of this molecule is in the development of lipid nanoparticles.[8][9] LNPs are a leading platform for the delivery of nucleic acid-based therapeutics, such as mRNA and siRNA. The multi-ionizable nature of Bis(bis(2-carboxyethyl)aminopropyl)methylamine, with its multiple amino and carboxyl groups, allows it to interact with both the lipid components of the nanoparticle and the negatively charged nucleic acid cargo. The tertiary amines can be protonated at acidic pH, facilitating endosomal escape, a critical step in the delivery of the therapeutic payload into the cytoplasm of the target cell. The carboxyl groups offer handles for further functionalization, such as the attachment of targeting ligands or polyethylene glycol (PEG) to improve circulation time and reduce immunogenicity.

Diagram of a Hypothetical LNP Application:

G cluster_0 LNP Assembly cluster_1 Cellular Uptake and Endosomal Escape LNP Lipid Nanoparticle Lipid Bilayer Aqueous Core Payload Nucleic Acid (e.g., mRNA) Payload->LNP:f1 Molecule Bis(bis(2-carboxyethyl) aminopropyl)methylamine Molecule->LNP:f1 Encapsulation Cell Target Cell Cytoplasm Endosome (Acidic pH) Release Payload Release Cell:f1->Release Endosomal Escape (Facilitated by protonated amines) LNP_uptake LNP LNP_uptake->Cell:f1 Endocytosis Release->Cell:f0

Caption: Role of the molecule in LNP drug delivery.

Chelation and Ion Scavenging

Drawing from its aminopolycarboxylic acid heritage, this molecule has the potential to act as a chelating agent for various metal ions. The multiple carboxylate and amine groups can coordinate with metal cations, making it a candidate for applications in areas such as:

  • Bioremediation: Sequestration of heavy metals from contaminated water.

  • Medical Imaging: As a scaffold for developing contrast agents.

  • Antioxidant Formulations: By chelating redox-active metals that can catalyze oxidative damage.

Conclusion

Bis(bis(2-carboxyethyl)aminopropyl)methylamine represents a modern evolution in the design of multi-functional molecules, building on the rich history of polyamine and aminopolycarboxylic acid chemistry. While its specific discovery is not well-documented, its rational design and versatile structure provide a powerful platform for innovation, particularly in the rapidly advancing field of drug delivery. The synthetic pathways are logical and achievable through established chemical reactions, and its potential applications are numerous. As research into targeted therapeutics and advanced materials continues to grow, molecules with the complexity and functionality of Bis(bis(2-carboxyethyl)aminopropyl)methylamine will undoubtedly play an increasingly important role.

References

  • Bachrach, U. (2010). The Early History of Polyamine Research. Plant Physiology and Biochemistry, 48(7), 490-495. [Link][1]

  • Wallace, H. M. (2009). The polyamines: past, present and future. Essays in Biochemistry, 46, 1-7. [Link][2]

  • Wallace, H. M., Fraser, A. V., & Hughes, A. (2003). A perspective of polyamine metabolism. Biochemical Journal, 376(Pt 1), 1–14. [Link][3]

  • Pegg, A. E. (2009). Mammalian polyamine metabolism and function. IUBMB Life, 61(9), 880-894. [Link][5]

  • Bachrach, U. (2010). The early history of polyamine research. Request PDF. [Link][4]

  • PubChem. (n.d.). Bis(bis(2-carboxyethyl)aminopropyl)methylamine. National Center for Biotechnology Information. Retrieved from [Link][10]

  • Wikipedia. (2023, October 27). Aminopolycarboxylic acid. [Link][6]

  • PubChem. (n.d.). N,N-bis(3-aminopropyl)methylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Münz, F. (1938). Polyamino carboxylic acids and process of making same. U.S. Patent 2,130,505. [7]

  • Britannica. (2023, November 6). Carboxylic acid. [Link]

  • Wikipedia. (2023, August 10). Polycarboxylate. [Link]

  • Ataman Kimya. (n.d.). BIS-(3-AMINOPROPYL)METDYLAMINE. Retrieved from [Link]

  • Cuevas-Yañez, E., et al. (2004). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 9(10), 831-836. [Link][11]

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An In-depth Technical Guide to Branched Linkers in Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The interface between a nanoparticle core and its biological environment is dictated by the surface chemistry, where linker molecules play a pivotal role. While linear linkers have been foundational, the adoption of branched linker architectures represents a significant leap forward in engineering sophisticated nanomedicines. These complex structures offer unparalleled control over the density and spatial arrangement of surface moieties, enabling multifunctionality, multivalent targeting, and optimized pharmacokinetic profiles. This guide provides a comprehensive exploration of the core principles, synthesis strategies, and practical applications of branched linkers in the formulation of advanced nanoparticle systems for drug delivery and diagnostics.

Introduction: Beyond Linearity – The Rationale for Branched Architectures

In nanoparticle-based therapeutics, a linker is the critical bridge connecting the nanoparticle scaffold to a payload, such as a therapeutic agent, a targeting ligand, or an imaging agent[1][2]. The initial paradigm relied on simple, linear linkers, often polyethylene glycol (PEG) chains, to improve solubility and circulation time—a strategy known as PEGylation[3]. However, the demand for more complex functionalities has driven the evolution towards branched designs.

Unlike their linear counterparts, which offer a 1:1 conjugation ratio, branched linkers provide a scaffold with multiple terminal points originating from a single attachment site on the nanoparticle surface. This "dendritic" or "multi-arm" topology is the key to unlocking several advanced features simultaneously[4][5][6]. Dendrimers and dendrons, which are perfectly branched, tree-like macromolecules, are prime examples of this architectural class and are increasingly used to modify nanoparticle surfaces[5][7][8][9].

The fundamental advantages of adopting a branched architecture include:

  • Multivalency and Enhanced Avidity: By presenting multiple targeting ligands in close proximity, branched linkers facilitate simultaneous binding to several receptors on a target cell[4]. This multivalent interaction dramatically increases the overall binding strength (avidity), leading to more specific and efficient cellular uptake compared to monovalent interactions[4][10].

  • Increased Payload Capacity: Branched linkers enable the attachment of multiple drug molecules per conjugation site, significantly increasing the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) or the overall drug load on a nanoparticle[1][11][12]. This is achieved without requiring additional modification sites on the core nanoparticle or antibody.

  • Modulation of Physicochemical Properties: The dense, globular structure of branched linkers can influence the nanoparticle's size, solubility, and surface charge[9][12]. For instance, hydrophilic branched linkers can create a dense hydration layer, enhancing the "stealth" properties of the nanoparticle to evade clearance by the mononuclear phagocyte system (MPS) and prolonging circulation half-life[3][13].

  • Multifunctionality: A single branched linker can be engineered to carry different types of molecules. For example, one branch could hold a targeting ligand, another a therapeutic drug, and a third an imaging agent, creating a truly multifunctional "theranostic" nanoplatform[8][14].

The decision to use a branched linker is therefore a strategic one, aimed at creating a more potent, specific, and versatile nanoparticle system.

Architectural Design and Synthesis Strategies

The synthesis of branched linkers is a controlled, stepwise process designed to build complexity from a central core. Dendritic polymers like dendrimers and dendrons are grown radially through sequential reactions, allowing for precise control over size and the number of terminal functional groups[4][7].

Core Chemistries and Branching Units

Commonly used core structures for branched linkers include poly(amidoamine) (PAMAM) and poly(propyleneimine) (PPI), which provide a high density of amine groups for further functionalization[7]. The choice of branching units and the number of synthetic "generations" determine the final size and multiplicity of the linker. For example, a β-glutamic acid dendron anchor can be used to attach a PEG chain to multiple phospholipid molecules, creating highly stable "super stealth" liposomes[13].

Workflow for Branched Linker Synthesis and Conjugation

The general workflow involves synthesizing the linker, functionalizing its terminal groups for specific reactions, and then conjugating it to the nanoparticle and payload.

G cluster_synthesis Linker Synthesis & Functionalization cluster_conjugation Nanoparticle Conjugation Workflow A 1. Synthesize Branched Core (e.g., Dendron, Multi-Arm PEG) B 2. Activate Terminal Groups (e.g., Introduce Azide, Alkyne, NHS Ester) A->B D 4. Conjugate Branched Linker to Nanoparticle B->D 'Click' Chemistry or Amide Coupling C 3. Nanoparticle Surface Functionalization C->D E 5. Conjugate Payloads (Drugs, Ligands) to Linker D->E F 6. Purification & Characterization E->F caption Fig 1. General workflow for nanoparticle formulation with branched linkers.

Fig 1. General workflow for nanoparticle formulation with branched linkers.
The Role of "Click Chemistry"

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its strain-promoted, copper-free variants (SPAAC), has become an indispensable tool for conjugating branched linkers[15][16][17][18]. These reactions are highly efficient, specific, and can be performed in aqueous conditions, making them ideal for bioconjugation[15][17]. By functionalizing the nanoparticle surface with alkynes and the linker's terminal groups with azides (or vice versa), a stable triazole linkage is formed with high yield and minimal side products[15][16].

Key Features and Their Impact on Performance

The unique architecture of branched linkers directly translates into improved performance metrics for nanoparticle formulations. The causality behind these improvements is rooted in the physics and chemistry of the nano-bio interface.

Multivalency: From Binding to Biological Response

As depicted below, a nanoparticle functionalized with branched linkers can present a high density of targeting ligands. This arrangement allows the nanoparticle to engage multiple cell-surface receptors simultaneously.

G cluster_cell Target Cell Membrane cluster_np Nanoparticle System R1 Receptor R2 Receptor R3 Receptor NP Nanoparticle Core Linker1 NP->Linker1 Linker2 NP->Linker2 Linker3 NP->Linker3 L1 Ligand Linker1->L1 Branched Linker L2 Ligand Linker2->L2 L3 Ligand Linker3->L3 L1->R1 Multivalent Binding L2->R2 L3->R3 caption Fig 2. Multivalent binding enabled by branched linkers.

Fig 2. Multivalent binding enabled by branched linkers.

This multivalent effect is critical because the avidity gain can be orders of magnitude higher than the affinity of a single ligand-receptor pair[4]. This leads to enhanced nanoparticle residence time on the cell surface, which in turn promotes receptor-mediated endocytosis, ensuring the therapeutic payload is delivered inside the target cell.

Linker Length and Flexibility: A Critical Balancing Act

The length and composition of the linker arms are not trivial parameters. Studies on ADCs have shown that the distance between the branching point and the payload critically affects therapeutic efficacy[1][19].

  • Sufficient Length: An adequate spacer length is required to overcome steric hindrance, allowing payloads like cytotoxic drugs to interact effectively with their intracellular targets or for cleavage enzymes to access cleavable linker sites[1][19]. A "short" branched linker was found to be an order of magnitude less potent than a "long" one, likely due to hindered cleavage by lysosomal enzymes[1].

  • Excessive Length: Conversely, overly long and flexible linkers can lead to increased hydrophobicity and faster clearance from circulation[19].

The optimal design often incorporates hydrophilic spacers, such as short PEG chains, within the branched structure to maintain solubility and prevent aggregation, especially at high drug loads[12][20].

Impact on Nanoparticle Stability and Drug Release

The architecture of the linker can profoundly influence the stability of the nanoparticle formulation and the release kinetics of the payload[21][22].

  • Stability: A dense corona of branched linkers, such as PEG-dendrons, provides superior steric protection compared to linear PEG of a similar molecular weight. This dense packing more effectively prevents opsonin proteins from binding to the nanoparticle surface, thereby reducing MPS uptake and prolonging circulation[3][13].

  • Controlled Release: Branched linkers can be designed with stimulus-responsive moieties (e.g., pH-sensitive hydrazones, redox-sensitive disulfides, or enzyme-cleavable peptides) at their core or along their arms[9][23]. This allows for the payload to remain stably attached in circulation but triggers its release specifically within the tumor microenvironment or inside the target cell, minimizing off-target toxicity[23].

Characterization and Validation Protocols

A rigorous characterization of nanoparticles functionalized with branched linkers is essential to ensure formulation consistency, safety, and efficacy. This process is multi-faceted, requiring a combination of techniques to probe different properties[10][24][25].

Physicochemical Characterization

This suite of analyses confirms the successful synthesis and defines the physical properties of the final conjugate.

Parameter Technique(s) Purpose Reference(s)
Size & Polydispersity Dynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA)To measure the hydrodynamic diameter and size distribution. Branched linkers will increase the hydrodynamic size.[26]
Morphology Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)To visualize the nanoparticle core and confirm the absence of aggregation.[26][27]
Surface Charge Zeta Potential MeasurementTo determine the surface charge, which influences stability and interaction with cell membranes.[25]
Conjugation Efficiency FTIR, NMR, UV-Vis Spectroscopy, Mass SpectrometryTo confirm the covalent attachment of the linker and payload and to quantify the degree of functionalization.[10][24][27]
Payload Quantification Chromatography (HPLC), UV-Vis SpectroscopyTo determine the drug loading content and efficiency.[10]
Experimental Protocol: Quantification of Ligand Density via UV-Vis Spectroscopy

This protocol provides a self-validating system for determining the number of ligands attached to a nanoparticle surface via branched linkers, assuming the ligand has a unique absorbance signature.

Objective: To quantify the number of folic acid (FA) molecules conjugated per nanoparticle.

Methodology:

  • Standard Curve Generation:

    • Prepare a series of standard solutions of known folic acid concentrations in a suitable buffer (e.g., PBS with 0.1 M NaOH to ensure solubility).

    • Measure the absorbance of each standard at FA's maximum absorbance wavelength (~363 nm) using a UV-Vis spectrophotometer.

    • Plot absorbance vs. concentration and perform a linear regression to obtain the molar extinction coefficient (ε).

  • Sample Preparation:

    • Prepare a solution of the FA-conjugated nanoparticles with a precisely known nanoparticle concentration (can be determined by NTA or by measuring the core material, e.g., gold concentration via ICP-MS).

    • Centrifuge the nanoparticle solution to pellet the conjugates and carefully remove the supernatant to eliminate any unconjugated FA.

    • Resuspend the nanoparticle pellet in a known volume of buffer.

  • Measurement and Calculation:

    • Measure the absorbance of the purified nanoparticle solution at 363 nm.

    • Use the Beer-Lambert law (A = εcl) and the previously determined extinction coefficient to calculate the molar concentration of conjugated FA.

    • Divide the molar concentration of FA by the molar concentration of the nanoparticles to determine the average number of FA molecules per nanoparticle.

Trustworthiness Check: The protocol is self-validating because the standard curve provides a reliable conversion from absorbance to concentration. The purification step ensures that only conjugated ligand is measured. Running a "mock" nanoparticle sample without the ligand confirms the absence of interfering absorbance from the nanoparticle or linker itself.

Conclusion and Future Outlook

Branched linkers are more than just sophisticated spacers; they are enabling components that impart advanced, pre-programmable functionalities to nanoparticle systems. By leveraging principles of multivalency, payload multiplication, and steric stabilization, these architectures allow for the rational design of highly effective nanomedicines. The continued development of novel branched architectures and more efficient, orthogonal conjugation chemistries will further expand the therapeutic window for nanoparticle-based drugs. As our understanding of the relationship between linker structure and in vivo performance deepens, we can expect to see the clinical translation of nanoparticle formulations with unprecedented levels of targeting specificity and therapeutic potency[28][29].

References

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Bis(bis(2-carboxyethyl)aminopropyl)methylamine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Mechanism of Action of Bis(bis(2-carboxyethyl)aminopropyl)methylamine

Introduction

Bis(bis(2-carboxyethyl)aminopropyl)methylamine is a symmetrical, branched polyamino carboxylic acid.[1][2][3] Its structure features a central tertiary methylamine core from which two aminopropyl arms extend. Each of these arms terminates in a bis(2-carboxyethyl)amino group, resulting in a molecule with three tertiary amine nitrogens and four carboxylic acid moieties.[1][2][3] While specific biological studies on this particular molecule are not extensively documented in current literature, its structural classification as a polyamino carboxylic acid provides a strong foundation for understanding its potential mechanism of action. This guide will provide a comprehensive analysis of its hypothesized core mechanism as a chelating agent, its potential applications in advanced drug delivery systems such as lipid nanoparticles, and detailed experimental protocols for the validation of these proposed functions.

Core Mechanism of Action: A Hypothesized Polyamino Carboxylic Acid Chelator

The primary mechanism of action for Bis(bis(2-carboxyethyl)aminopropyl)methylamine is predicated on its identity as a polyamino carboxylic acid, a class of compounds well-known for their ability to act as potent metal chelators.[4][5] Chelation is a process involving the formation of two or more coordinate bonds between a central metal ion and a single multidentate ligand, effectively sequestering the metal ion.[4][5]

The structure of Bis(bis(2-carboxyethyl)aminopropyl)methylamine is replete with potential donor atoms for metal coordination. The lone pairs of electrons on the three tertiary amine nitrogens and the deprotonated carboxylate oxygens can form strong coordinate bonds with a variety of metal ions. The spatial arrangement of these donor atoms allows the molecule to wrap around a central metal ion, forming a stable, cage-like complex.

The efficiency and selectivity of chelation are influenced by several factors, including the number and type of donor atoms, the size of the chelate rings formed, and the charge and size of the metal ion. The presence of both nitrogen and oxygen donor atoms suggests a high affinity for a range of divalent and trivalent metal ions.

Caption: Hypothesized chelation of a metal ion by Bis(bis(2-carboxyethyl)aminopropyl)methylamine.

Application in Drug Delivery: A Potential Role in Lipid Nanoparticles

Several commercial suppliers suggest the use of Bis(bis(2-carboxyethyl)aminopropyl)methylamine in the development of lipid nanoparticles (LNPs).[1][2][6] LNPs are advanced drug delivery systems that have gained significant attention, particularly for the delivery of nucleic acids like mRNA.[7][8] These nanoparticles are typically composed of an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[8]

The precise role of Bis(bis(2-carboxyethyl)aminopropyl)methylamine within an LNP formulation is not explicitly detailed in the literature. However, based on its structure, several plausible functions can be hypothesized:

  • As a Bifunctional Linker: The four carboxylic acid groups can be functionalized to covalently attach targeting ligands (e.g., antibodies, peptides) to the surface of the LNP, enabling targeted drug delivery to specific cells or tissues.

  • As a Chelating Agent for Metal-Based Drugs: The molecule could be incorporated into the core of the LNP to encapsulate and stabilize metal-based therapeutic or diagnostic agents.

  • As a Structural Component: The polyamino and polycarboxylic nature of the molecule could influence the charge, stability, and drug-loading capacity of the LNP. Its tertiary amines could be protonated at acidic pH, potentially aiding in the endosomal escape of the payload, a critical step in intracellular drug delivery.

LNP_Structure LNP_Core LNP Core Aqueous Interior Payload (e.g., mRNA, Drug) Lipid_Bilayer Lipid Bilayer Ionizable Lipid Phospholipid Cholesterol PEG_Lipid PEGylated Lipid Lipid_Bilayer->PEG_Lipid Chelator_Molecule Bis(bis(2-carboxyethyl)aminopropyl)methylamine (as Linker) Lipid_Bilayer->Chelator_Molecule Targeting_Ligand Targeting Ligand Chelator_Molecule->Targeting_Ligand

Caption: Potential role of the molecule as a linker in a targeted lipid nanoparticle.

Experimental Protocols for Mechanistic Validation

To empirically determine the mechanism of action of Bis(bis(2-carboxyethyl)aminopropyl)methylamine, a series of well-defined experiments are necessary. The following protocols provide a framework for validating its hypothesized functions.

Protocol 1: Determination of Metal Binding Affinity and Stoichiometry by Isothermal Titration Calorimetry (ITC)

Objective: To quantify the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between Bis(bis(2-carboxyethyl)aminopropyl)methylamine and various metal ions.

Methodology:

  • Preparation of Solutions:

    • Dissolve Bis(bis(2-carboxyethyl)aminopropyl)methylamine in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to a final concentration of 1 mM.

    • Prepare solutions of various metal chlorides (e.g., FeCl₃, CuCl₂, GdCl₃, ZnCl₂) in the same buffer to a final concentration of 10 mM.

    • Degas all solutions thoroughly before use.

  • ITC Experiment:

    • Load the sample cell of the ITC instrument with the Bis(bis(2-carboxyethyl)aminopropyl)methylamine solution.

    • Load the injection syringe with one of the metal chloride solutions.

    • Set the experimental parameters: cell temperature at 25°C, stirring speed at 750 rpm, and an initial delay of 60 seconds.

    • Perform a series of 20 injections of 2 µL of the metal solution into the sample cell at 150-second intervals.

    • Record the heat changes associated with each injection.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument.

    • This will yield the thermodynamic parameters of the binding interaction.

Protocol 2: Formulation and Characterization of Lipid Nanoparticles

Objective: To formulate LNPs incorporating Bis(bis(2-carboxyethyl)aminopropyl)methylamine and to characterize their physicochemical properties.

Methodology:

  • Lipid Film Hydration Method:

    • Dissolve the lipid components (e.g., ionizable lipid, DSPC, cholesterol, and a derivative of Bis(bis(2-carboxyethyl)aminopropyl)methylamine) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

    • Remove the organic solvent by rotary evaporation to form a thin lipid film on the wall of the flask.

    • Hydrate the lipid film with an aqueous buffer (containing the payload if applicable) by vortexing or sonication.

  • Nanoparticle Characterization:

    • Size and Zeta Potential: Measure the hydrodynamic diameter and surface charge of the LNPs using Dynamic Light Scattering (DLS).

    • Morphology: Visualize the shape and size of the LNPs using Transmission Electron Microscopy (TEM).

    • Encapsulation Efficiency: Quantify the amount of encapsulated payload using a suitable assay (e.g., fluorescence-based assay for nucleic acids).

Experimental_Workflow cluster_protocol1 Protocol 1: Metal Binding Affinity cluster_protocol2 Protocol 2: LNP Formulation & Characterization P1_Step1 Prepare Solutions (Chelator & Metal Ions) P1_Step2 Isothermal Titration Calorimetry (ITC) P1_Step1->P1_Step2 P1_Step3 Data Analysis (Binding Constants, Stoichiometry) P1_Step2->P1_Step3 P2_Step1 Formulate LNPs (Lipid Film Hydration) P1_Step3->P2_Step1 Inform LNP design for metal-based drug delivery P2_Step2 Physicochemical Characterization (DLS, TEM) P2_Step1->P2_Step2 P2_Step3 Determine Encapsulation Efficiency P2_Step2->P2_Step3

Caption: Workflow for the experimental validation of the proposed mechanisms.

Data Presentation and Interpretation

The quantitative data obtained from the proposed experiments should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Thermodynamic Parameters of Metal Binding to Bis(bis(2-carboxyethyl)aminopropyl)methylamine

Metal IonDissociation Constant (Kd) (µM)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (TΔS) (kcal/mol)
Fe³⁺Experimental ValueExperimental ValueExperimental ValueExperimental Value
Cu²⁺Experimental ValueExperimental ValueExperimental ValueExperimental Value
Gd³⁺Experimental ValueExperimental ValueExperimental ValueExperimental Value
Zn²⁺Experimental ValueExperimental ValueExperimental ValueExperimental Value

Table 2: Physicochemical Properties of LNP Formulations

FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Control LNPExperimental ValueExperimental ValueExperimental ValueExperimental Value
LNP with ChelatorExperimental ValueExperimental ValueExperimental ValueExperimental Value

Conclusion

Bis(bis(2-carboxyethyl)aminopropyl)methylamine is a molecule with significant potential in the fields of medicine and drug delivery. Based on its chemical structure, its core mechanism of action is hypothesized to be that of a potent metal chelator. This property, combined with its suitability for incorporation into lipid nanoparticle systems, opens up a range of possibilities for its application in targeted therapies and diagnostics. The experimental protocols outlined in this guide provide a clear pathway for the scientific community to validate these hypothesized mechanisms and to unlock the full therapeutic potential of this promising molecule. Further research is essential to fully elucidate its biological activities and to translate its potential into clinical applications.

References

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  • Szałaj, N., et al. (2020). Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. Molecules, 25(20), 4785. Retrieved from [Link]

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The Chameleon in the Matrix: A Guide to Multi-Ionizable Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Overlooked Majority

In the landscape of pharmaceutical development, a staggering majority of drug candidates are not simple, static molecules. Instead, they are dynamic entities, capable of gaining or losing protons in response to their environment. These molecules, known as multi-ionizable or polyprotic compounds, represent a significant portion of the modern pharmacopeia. A survey of the World Drug Index revealed that approximately 83% of oral drugs contain ionizable groups.[1] This prevalence underscores a critical reality: to successfully develop a drug, one must deeply understand its ionization behavior.

A multi-ionizable compound is a molecule that possesses multiple functional groups that can donate or accept protons (H+), leading to a series of ionization steps.[2][3][4] This chameleon-like ability to change charge profoundly influences a drug's journey through the body, affecting everything from its solubility in the gut to its ability to bind to a target receptor.[1] Ignoring the polyprotic nature of a compound is not merely an academic oversight; it is a direct path to failed formulations, unpredictable pharmacokinetics, and diminished therapeutic efficacy. This guide provides a foundational framework for researchers, scientists, and drug development professionals to master the core principles of multi-ionizable compounds, ensuring that their complex behavior is not a hurdle, but a strategic advantage.

Chapter 1: The Physicochemical Core: pKa, pI, and the Dance of Microspecies

At the heart of a multi-ionizable compound's behavior lie its acid dissociation constants, or pKa values. Each pKa represents the specific pH at which an ionizable group is 50% protonated and 50% deprotonated.[5][6] For a polyprotic compound, there will be a distinct pKa for each ionization step.[7][8]

Causality in Ionization: The successive pKa values of a polyprotic acid are not independent. The loss of the first proton from a neutral molecule (e.g., H₂A) leaves behind a negatively charged species (HA⁻). Removing a second proton from this already negative species is electrostatically less favorable, requiring a more basic environment (a higher pH). Consequently, for a diprotic acid, pKa₁ is always lower than pKa₂.[4][8] These constants often differ by several orders of magnitude, which allows for a stepwise analysis of the compound's charge state across the pH spectrum.[4]

The Henderson-Hasselbalch Equation for Polyprotic Systems

The Henderson-Hasselbalch equation is a cornerstone for predicting the charge state of an ionizable group at a given pH. For polyprotic systems, a separate equation can be applied to each ionization step, provided the pKa values are separated by at least two pH units.[7][9][10]

  • For the first ionization (H₂A ⇌ H⁺ + HA⁻): pH = pKa₁ + log([HA⁻]/[H₂A])

  • For the second ionization (HA⁻ ⇌ H⁺ + A²⁻): pH = pKa₂ + log([A²⁻]/[HA⁻])

This relationship is fundamental for creating buffers and for understanding how a drug's charge will change as it moves from the acidic environment of the stomach to the more neutral pH of the small intestine.[1]

Isoelectric Point (pI): The Point of Neutrality

For molecules containing both acidic and basic groups, such as amino acids and many drug compounds, there exists a specific pH at which the net electrical charge is zero. This is the isoelectric point (pI).[5][11][12] At this pH, the molecule exists predominantly as a zwitterion, possessing an equal number of positive and negative charges.[11] The pI is a critical parameter as it often corresponds to the point of minimum solubility for the compound.

Calculating the pI depends on the nature of the ionizable groups:

  • For a simple ampholyte with two pKa values (one acidic, one basic): pI = (pKa₁ + pKa₂) / 2.[11]

  • For molecules with multiple acidic or basic groups: The pI is the average of the two pKa values that bracket the neutral species.[11] For example, for an acidic amino acid like aspartic acid, the pI is the average of the two carboxyl pKa values.

Visualizing Ionization: The Speciation Diagram

The interplay between pH, pKa, and pI determines the distribution of different ionic forms of a molecule in solution. This distribution, or "speciation," is crucial for understanding a compound's properties. A diagram illustrating the ionization cascade of a hypothetical diprotic drug molecule (e.g., with a carboxylic acid and an amine group) provides a clear visual representation.

Speciation H2A Cationic (H₂A⁺) HA Zwitterionic / Neutral (HA) H2A->HA pKa₁ A_minus Anionic (A⁻) HA->A_minus pKa₂

Caption: Ionization states of a diprotic compound as pH increases.

Chapter 2: Impact on ADME Properties

The dynamic charge of a multi-ionizable compound is a primary determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A drug's ability to cross biological membranes, dissolve in bodily fluids, and interact with its target is inextricably linked to its ionization state.

Solubility: The pH-Dependent Dilemma

Aqueous solubility is a prerequisite for absorption. For ionizable compounds, solubility is not a single value but a profile that varies dramatically with pH.

  • General Principle: Ionized forms of a drug are significantly more water-soluble than their neutral counterparts.[1]

  • Practical Implication: A basic drug will be more soluble in the acidic pH of the stomach (where it is protonated and charged), while an acidic drug will be more soluble in the neutral to alkaline pH of the intestine (where it is deprotonated and charged). As previously mentioned, solubility is often at its minimum at the isoelectric point (pI).

Table 1: Hypothetical pH-Solubility Profile for a Diprotic Ampholyte (pKa₁ = 4.0, pKa₂ = 9.0)

pHPredominant SpeciesNet ChargeExpected Relative Solubility
2.0Cationic (H₂A⁺)+1High
4.0Cationic/Zwitterion+0.5Moderate
6.5Zwitterion (HA)0Low (near pI)
9.0Zwitterion/Anionic-0.5Moderate
11.0Anionic (A⁻)-1High
Permeability & Lipophilicity: The pH-Partition Hypothesis

While ionization enhances solubility, it generally hinders a drug's ability to cross the lipid bilayers of cell membranes. The long-standing pH-partition hypothesis posits that only the neutral, uncharged form of a drug can passively diffuse across membranes. This creates a fundamental trade-off: the form that dissolves best is often the form that permeates worst.

This behavior is quantified by the distribution coefficient, LogD , which measures the lipophilicity of a compound at a specific pH. It differs from LogP , which is the partition coefficient of only the neutral species. For multi-ionizable drugs, LogD is the more biologically relevant parameter.

Permeability cluster_0 Aqueous Lumen (e.g., Gut) cluster_1 Lipid Membrane (Cell Wall) cluster_2 Systemic Circulation Aqueous Drug Forms in Solution Ionized (Soluble, Low Permeability) Neutral (Low Solubility, Permeable) Membrane Lipid Bilayer Aqueous:f1->Membrane Passive Diffusion Aqueous:f0->Membrane Poor Diffusion Blood Bloodstream Membrane->Blood

Caption: The pH-Partition Hypothesis and membrane permeability.

Chapter 3: Essential Characterization Protocols

Accurate experimental determination of the physicochemical properties of multi-ionizable compounds is non-negotiable for successful drug development. These data inform everything from lead optimization to final formulation design.

Protocol 1: Potentiometric Titration for pKa Determination

Potentiometric titration is the gold standard for pKa determination. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Self-Validating System: The accuracy of the method is validated by titrating a known standard (e.g., potassium hydrogen phthalate) before and after the test compound. The resulting pKa should be within ±0.05 units of the literature value.

Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh ~1-5 mg of the compound and dissolve it in a suitable solvent (e.g., water, methanol/water). The concentration should be between 0.5-1 mM.

    • Prepare standardized 0.1 M HCl and 0.1 M NaOH titrants.

    • Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).

  • Titration Procedure:

    • Place the compound solution in a thermostatted vessel at 25°C and begin stirring.

    • Immerse the calibrated pH electrode and a titrant delivery tip into the solution.

    • If the compound is an acid, titrate with NaOH. If it is a base, titrate with HCl. For ampholytes, a full titration curve from low to high pH (or vice-versa) is required.

    • Add the titrant in small, precise increments (e.g., 0.01-0.05 mL) and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points.[8] The equivalence points (steepest parts of the curve) can be identified by finding the maximum of the first derivative of the titration curve (ΔpH/ΔV).

    • For a diprotic acid, the first half-equivalence point gives pKa₁, and the second gives pKa₂.

Protocol 2: pH-Solubility Profiling

This experiment quantifies the solubility of a compound across a range of physiologically relevant pH values.

Self-Validating System: The experiment should include a well-characterized compound (e.g., ibuprofen, pindolol) as a control to ensure the assay is performing correctly. Equilibrium must be confirmed by measuring solubility at multiple time points (e.g., 4h, 24h) until the value stabilizes.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a series of buffers covering the desired pH range (e.g., pH 2.0 to 10.0).

    • Create a stock solution of the compound in a suitable organic solvent (e.g., DMSO).

  • Equilibration:

    • Add a small aliquot of the compound's stock solution to each buffer in a 96-well plate or individual vials, ensuring the final organic solvent concentration is low (<1%).

    • Add an excess of solid compound to each buffer to ensure a saturated solution is formed.

    • Seal the plate/vials and shake at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach thermodynamic equilibrium.

  • Quantification:

    • After equilibration, filter the samples (e.g., using a filter plate) to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Construct a calibration curve using standards of known concentrations to quantify the results.

  • Data Analysis:

    • Plot the measured solubility (e.g., in µg/mL or µM) against the pH of each buffer to generate the pH-solubility profile.

Workflow cluster_Prep Preparation cluster_Equil Equilibration cluster_Analysis Analysis cluster_Result Result A1 Prepare Buffers (pH 2-10) B1 Add excess drug to each buffer A1->B1 A2 Prepare Drug Stock (in DMSO) A2->B1 B2 Shake for 24h at constant temp B1->B2 C1 Filter to remove undissolved solid B2->C1 C2 Quantify filtrate by HPLC/LC-MS C1->C2 D1 Plot Solubility vs. pH C2->D1

Caption: Workflow for a pH-solubility profiling experiment.

Conclusion

Multi-ionizable compounds are not an exception in drug discovery; they are the rule. Their behavior is governed by a predictable yet complex set of physicochemical principles. A thorough understanding and experimental characterization of pKa, pI, pH-dependent solubility, and lipophilicity are not optional exercises but core components of a rational and successful drug development program. By embracing the dynamic nature of these molecular chameleons, researchers can better predict their in vivo behavior, design more effective formulations, and ultimately deliver safer and more efficacious medicines.

References

  • Polyprotic Buffers Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson.
  • Henderson-Hasselbalch equation and the pH of buffer solution. (n.d.). ChemBuddy.
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  • Isoelectric Point Calculation | Formula & Equation. (n.d.). Study.com.
  • IPC 2.0: prediction of isoelectric point and pKa dissociation constants. (2021, April 27). Nucleic Acids Research.
  • The Impact of Ionization in Drug Discovery & Development. (n.d.). ACD/Labs.
  • Quick term talk: pH, pKa, pI (isoelectric point), pKR, and acidic vs. basic amino acids. (2024, September 4). Leah4sci.
  • Titrations of polyprotic acids. (n.d.). Khan Academy.
  • Polyprotic Acid-Base Part 2: Buffers. (2020, November 9). YouTube.
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  • Polyprotic Acids and Their Dissociation Constants. (n.d.). Solubility of Things.
  • pKa, Ionizable Drugs, And Pharmaceutical Discovery. (2024, February 7). Millennial Scientific.
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Unlocking the Potential of a Multifunctional Scaffold: A Technical Guide to Future Research on Bis(bis(2-carboxyethyl)aminopropyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Molecule of Untapped Possibilities

In the vast landscape of chemical entities, certain molecules stand out for their inherent versatility—a structural elegance that hints at a multitude of potential applications. Bis(bis(2-carboxyethyl)aminopropyl)methylamine is one such molecule. Characterized by a symmetrical, branched architecture featuring three tertiary amines and four carboxylic acids, this compound presents a unique convergence of functionalities.[1][2] While its initial application has been noted in the development of lipid nanoparticles, its potential extends far beyond this singular use.[1][2] This technical guide is intended for researchers, scientists, and drug development professionals, aiming to illuminate the promising, yet largely unexplored, research avenues for this intriguing molecule. We will delve into its potential as a sophisticated tool in drug delivery, a potent agent in chelation therapy, and a versatile building block in material science. This document will not only propose novel research directions but also provide the foundational experimental frameworks to empower scientists to unlock the full potential of Bis(bis(2-carboxyethyl)aminopropyl)methylamine.

Molecular Profile and Physicochemical Characteristics

Bis(bis(2-carboxyethyl)aminopropyl)methylamine, with the IUPAC name 3-[3-[3-[bis(2-carboxyethyl)amino]propyl-methylamino]propyl-(2-carboxyethyl)amino]propanoic acid, is a polyaminocarboxylic acid.[3] Its structure is a testament to its multifunctional nature.

PropertyValueSource
Molecular FormulaC19H35N3O8[3]
Molecular Weight433.5 g/mol [3]
CAS Number692250-70-7[2]
AppearanceNot specified, likely a solid or viscous liquidN/A
SolubilityExpected to be soluble in aqueous solutions at specific pH rangesInferred

The presence of both acidic carboxyl groups and basic tertiary amine groups suggests a zwitterionic character, with its net charge being highly dependent on the pH of the surrounding environment. This property is a key determinant of its potential applications.

Caption: Chemical structure of Bis(bis(2-carboxyethyl)aminopropyl)methylamine.

Research Area 1: Advanced Drug Delivery Systems - Beyond a Simple Linker

The most prominent suggested use for Bis(bis(2-carboxyethyl)aminopropyl)methylamine is in the formulation of lipid nanoparticles (LNPs) for drug delivery.[1][2] However, its potential in this arena is far more nuanced than that of a simple structural linker. The presence of multiple ionizable groups suggests its role as a key component of the ionizable lipid, which is critical for the efficacy of mRNA vaccines and other nucleic acid-based therapies.[3][4]

Proposed Research: Development of a Novel Class of Ionizable Lipids

We propose the synthesis of a library of lipophilic derivatives of Bis(bis(2-carboxyethyl)aminopropyl)methylamine to create a new class of multi-tailed, multi-functional ionizable lipids. The core hypothesis is that the branched structure and the presence of both tertiary amines and carboxyl groups will lead to LNPs with enhanced endosomal escape and improved transfection efficiency. The carboxyl groups, when deprotonated at physiological pH, could also provide a stealth-like effect, reducing non-specific protein binding and prolonging circulation time.

Experimental Workflow:

LNP_Workflow cluster_synthesis Synthesis & Characterization cluster_formulation LNP Formulation cluster_characterization LNP Characterization cluster_evaluation In Vitro & In Vivo Evaluation Synthesis Synthesis of Lipophilic Derivatives Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Mixing Microfluidic Mixing of Lipids and mRNA Characterization->Mixing Purification_LNP Purification (Dialysis/TFF) Mixing->Purification_LNP DLS Size and Zeta Potential (DLS) Purification_LNP->DLS CryoTEM Morphology (Cryo-TEM) DLS->CryoTEM Encapsulation Encapsulation Efficiency (RiboGreen Assay) CryoTEM->Encapsulation InVitro In Vitro Transfection Efficiency Encapsulation->InVitro InVivo In Vivo Biodistribution and Efficacy InVitro->InVivo

Caption: Proposed workflow for the development and evaluation of novel LNPs.

Detailed Protocol: Synthesis of a Lipophilic Derivative

  • Reaction Setup: In a round-bottom flask, dissolve Bis(bis(2-carboxyethyl)aminopropyl)methylamine (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Activation of Carboxylic Acids: Add N,N'-dicyclohexylcarbodiimide (DCC, 4.2 equivalents) and N-hydroxysuccinimide (NHS, 4.2 equivalents) to the solution. Stir at room temperature for 4 hours to activate the carboxylic acid groups.

  • Amidation: Add a lipophilic amine (e.g., oleylamine, 4.5 equivalents) to the reaction mixture. Stir at room temperature for 24 hours.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Dilute the filtrate with dichloromethane (DCM) and wash with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in DCM.

  • Characterization: Confirm the structure of the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol for LNP Formulation and Characterization

  • Lipid Stock Preparation: Prepare a lipid stock solution in ethanol containing the synthesized ionizable lipid, DSPC, cholesterol, and a PEG-lipid (e.g., at a molar ratio of 50:10:38.5:1.5).

  • mRNA Solution: Prepare a solution of mRNA (e.g., encoding for luciferase) in a low pH buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic Mixing: Use a microfluidic mixing device to rapidly mix the lipid stock solution with the mRNA solution at a defined flow rate ratio (e.g., 3:1 aqueous:organic).

  • Purification: Remove the ethanol and unencapsulated mRNA by dialysis or tangential flow filtration against phosphate-buffered saline (PBS, pH 7.4).

  • Characterization:

    • Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the LNPs.

    • Encapsulation Efficiency: Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., RiboGreen assay) after lysing the LNPs with a surfactant.

    • Morphology: Visualize the LNP morphology using cryogenic transmission electron microscopy (Cryo-TEM).

Research Area 2: Chelation Therapy and Heavy Metal Remediation

The structure of Bis(bis(2-carboxyethyl)aminopropyl)methylamine, with its multiple amine and carboxylate groups, is highly reminiscent of well-known aminopolycarboxylic acid chelating agents like EDTA and DTPA.[5] These agents are used in medicine to treat heavy metal poisoning.[1][6][7] The branched structure of our target molecule may offer unique coordination chemistry and improved efficacy or reduced toxicity compared to existing chelators.

Proposed Research: Evaluation as a Novel Chelating Agent for Heavy Metals

This research will focus on quantifying the binding affinity and selectivity of Bis(bis(2-carboxyethyl)aminopropyl)methylamine for various toxic heavy metal ions, such as lead (Pb2+), mercury (Hg2+), and cadmium (Cd2+). Subsequent in vitro and in vivo studies will assess its potential as a therapeutic agent for heavy metal intoxication.

Experimental Design:

Chelation_Study cluster_binding Binding Affinity & Selectivity cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy & Toxicity ITC Isothermal Titration Calorimetry (ITC) Potentiometry Potentiometric Titration ITC->Potentiometry Spectroscopy UV-Vis/Fluorescence Spectroscopy Potentiometry->Spectroscopy Cell_Viability Cell Viability Assays (MTT/LDH) Spectroscopy->Cell_Viability Metal_Uptake Cellular Metal Uptake/Efflux Cell_Viability->Metal_Uptake Animal_Model Animal Model of Heavy Metal Toxicity Metal_Uptake->Animal_Model Biodistribution Biodistribution of Chelator and Metal Animal_Model->Biodistribution Toxicity_Study Acute and Chronic Toxicity Studies Biodistribution->Toxicity_Study

Caption: Experimental design for evaluating chelation properties.

Detailed Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Prepare a solution of Bis(bis(2-carboxyethyl)aminopropyl)methylamine (e.g., 1 mM) in a suitable buffer (e.g., HEPES, pH 7.4). Prepare a stock solution of the metal salt (e.g., Pb(NO3)2, 10 mM) in the same buffer.

  • ITC Experiment: Load the chelator solution into the sample cell of the ITC instrument and the metal solution into the injection syringe.

  • Titration: Perform a series of injections of the metal solution into the sample cell while monitoring the heat change.

  • Data Analysis: Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the metal-chelator interaction.

Research Area 3: Advanced Materials Science - A Versatile Crosslinker

The presence of four carboxylic acid groups and three tertiary amine groups makes Bis(bis(2-carboxyethyl)aminopropyl)methylamine an excellent candidate for use as a crosslinking agent in the synthesis of advanced polymeric materials, such as hydrogels. Its branched structure can lead to the formation of well-defined, three-dimensional networks with unique properties.

Proposed Research: Development of pH-Responsive, Biodegradable Hydrogels

We propose to utilize Bis(bis(2-carboxyethyl)aminopropyl)methylamine as a crosslinker to synthesize novel hydrogels. By reacting it with polymers containing complementary functional groups (e.g., primary amines or hydroxyls), we can create hydrogels that are both biodegradable (due to the presence of ester or amide linkages) and pH-responsive (due to the ionizable nature of the crosslinker). Such hydrogels could have applications in controlled drug release and tissue engineering.[8][9][10]

Hydrogel Synthesis and Characterization:

Hydrogel_Synthesis cluster_synthesis Hydrogel Synthesis cluster_characterization Hydrogel Characterization cluster_application Application Studies Mixing Mixing of Polymer and Crosslinker Curing Curing (Thermal or Photochemical) Mixing->Curing Swelling Swelling Studies (pH-dependent) Curing->Swelling Mechanical Mechanical Testing (Rheology) Swelling->Mechanical Morphology Morphology (SEM) Mechanical->Morphology Degradation Biodegradation Studies Morphology->Degradation Drug_Release Drug Release Kinetics Degradation->Drug_Release Cell_Culture Cell Viability and Proliferation Drug_Release->Cell_Culture

Caption: Workflow for hydrogel synthesis, characterization, and application studies.

Detailed Protocol: Synthesis of a pH-Responsive Hydrogel

  • Polymer Solution: Prepare a solution of a polymer containing primary amine groups (e.g., chitosan or a synthetic polyamine) in an acidic aqueous solution.

  • Crosslinker Solution: Prepare a solution of Bis(bis(2-carboxyethyl)aminopropyl)methylamine in water and activate the carboxyl groups using a water-soluble carbodiimide (e.g., EDC) and NHS.

  • Hydrogel Formation: Mix the polymer solution with the activated crosslinker solution. The mixture will form a hydrogel upon standing at room temperature or with gentle heating.

  • Purification: Purify the hydrogel by washing it extensively with deionized water to remove any unreacted reagents.

  • Characterization:

    • Swelling Studies: Immerse the hydrogel in buffer solutions of different pH and measure the change in weight to determine the swelling ratio.

    • Rheology: Use a rheometer to measure the storage and loss moduli of the hydrogel to assess its mechanical properties.

    • Scanning Electron Microscopy (SEM): Lyophilize the hydrogel and examine its internal morphology using SEM.

Synthesis and Characterization

A key aspect of enabling research on Bis(bis(2-carboxyethyl)aminopropyl)methylamine is the availability of a reliable synthesis route and robust analytical methods for its characterization.

Proposed Synthesis Route

A plausible synthetic route involves a double Michael addition of acrylonitrile to N,N'-bis(3-aminopropyl)methylamine, followed by hydrolysis of the nitrile groups to carboxylic acids.

Reaction Scheme:

Synthesis_Scheme Reactant1 N,N'-bis(3-aminopropyl)methylamine Intermediate Tetranitrile Intermediate Reactant1->Intermediate + 4 eq. Acrylonitrile (Michael Addition) Reactant2 Acrylonitrile Product Bis(bis(2-carboxyethyl)aminopropyl)methylamine Intermediate->Product Acid or Base Hydrolisis

Caption: Proposed synthesis scheme for Bis(bis(2-carboxyethyl)aminopropyl)methylamine.

Analytical Characterization

Due to its zwitterionic nature, the characterization of Bis(bis(2-carboxyethyl)aminopropyl)methylamine requires specific analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy in a suitable deuterated solvent (e.g., D2O with pH adjustment) can be used to confirm the chemical structure.[11]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight and fragmentation pattern of the molecule.[12][13][14]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with an appropriate ion-pairing agent or hydrophilic interaction liquid chromatography (HILIC) can be used for purity assessment.[15][16]

Conclusion: A Call to Exploration

Bis(bis(2-carboxyethyl)aminopropyl)methylamine is a molecule with a rich chemical tapestry waiting to be unraveled. Its unique structure, combining the features of a branched polyamine and a polycarboxylic acid, positions it as a highly promising candidate for a wide range of applications in drug delivery, medicine, and material science. This guide has outlined several key research areas and provided foundational experimental protocols to inspire and facilitate future investigations. It is our hope that this document will serve as a catalyst for the scientific community to explore the full potential of this versatile and exciting molecule.

References

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Methodological & Application

Topic: Integrating Bis(bis(2-carboxyethyl)aminopropyl)methylamine into Lipid Nanoparticle Formulations for Enhanced Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid nanoparticles (LNPs) are the leading clinical platform for delivering nucleic acid therapeutics, such as mRNA and siRNA.[1] The efficacy of LNPs is critically dependent on their composition, which typically includes an ionizable cationic lipid, a PEGylated lipid, cholesterol, and a helper phospholipid.[][3] This guide details the application of a novel, multi-functional molecule, Bis(bis(2-carboxyethyl)aminopropyl)methylamine , as a component in LNP synthesis. This symmetrical branched linker, featuring three tertiary amines and four carboxylic acids, offers unique pH-responsive properties.[4][5] While not a traditional ionizable lipid, its structure suggests a potent role in modulating LNP surface charge and facilitating endosomal escape via mechanisms like the "proton sponge" effect. This document provides a foundational framework, including detailed protocols, for incorporating and evaluating this compound to optimize LNP-mediated delivery of nucleic acid payloads.

Principle and Mechanism of Action

The core challenge in nucleic acid delivery is releasing the therapeutic cargo from the endosome into the cytoplasm.[1][6] Standard ionizable lipids are engineered with a pKa between 6.0 and 7.0, allowing them to be neutral at physiological pH (7.4) but become positively charged in the acidic endosome.[7] This charge reversal facilitates interaction with the anionic endosomal membrane, promoting membrane disruption and cargo release.[8]

Bis(bis(2-carboxyethyl)aminopropyl)methylamine introduces a more complex pH-responsive behavior. Its structure contains two distinct types of ionizable groups:

  • Four Carboxylic Acids: With an estimated pKa around 4-5, these groups are negatively charged (anionic) at physiological and endosomal pH but become neutralized in the acidic (pH ~4) buffers used during LNP formulation.

  • Three Tertiary Amines: With an estimated pKa in the 6-9 range, these groups are positively charged (cationic) at both formulation and endosomal pH, and may be partially charged at physiological pH.

This dual functionality suggests that at physiological pH, the molecule may be zwitterionic or net-anionic, potentially reducing nonspecific interactions and toxicity. Upon entrapment in an endosome (pH 5.0-6.5), the amines remain protonated while the carboxyl groups may begin to neutralize. The high density of amines can act as a "proton sponge," buffering the endosomal pH, which leads to an influx of protons and counter-ions, causing osmotic swelling and eventual rupture of the endosome.[9] This proposed mechanism is a key rationale for its inclusion in advanced LNP formulations.

G cluster_formulation Formulation (pH ≈ 4.0) cluster_physio Physiological (pH ≈ 7.4) cluster_endosome Endosome (pH ≈ 5.0-6.5) formulation_state Molecule State: - Amines: Protonated (+) - Carboxyls: Neutral (0) Net Charge: Cationic physio_state Molecule State: - Amines: Partially Protonated (+) - Carboxyls: Deprotonated (-) Net Charge: Anionic / Zwitterionic formulation_state->physio_state Buffer Exchange endosome_state Molecule State: - Amines: Protonated (+) - Carboxyls: Partially Deprotonated (-) Function: Proton Sponge Effect physio_state->endosome_state Endocytosis

Diagram 1. pH-dependent ionization states of the molecule.

Experimental Protocols

These protocols provide a starting point for formulating and characterizing LNPs containing Bis(bis(2-carboxyethyl)aminopropyl)methylamine. Optimization is essential for each specific nucleic acid payload and application.

Materials and Reagents
  • Nucleic Acid: mRNA, siRNA, etc.

  • Lipids:

    • Ionizable Cationic Lipid (e.g., DLin-MC3-DMA or a similar analogue)

    • Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

    • Structural Lipid: Cholesterol

    • PEG-Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

    • Test Article: Bis(bis(2-carboxyethyl)aminopropyl)methylamine

  • Solvents & Buffers:

    • Ethanol (200 proof, RNase-free)

    • Formulation Buffer: Sodium Acetate or Sodium Citrate (25-50 mM, pH 4.0), RNase-free

    • Final/Storage Buffer: Phosphate-Buffered Saline (PBS, 1X, pH 7.4), RNase-free

  • Characterization:

    • RiboGreen® RNA Quantitation Kit (or equivalent)

    • 0.5% Triton™ X-100 in TE buffer

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol uses a microfluidic device (e.g., NanoAssemblr® Benchtop) to ensure rapid, controlled mixing for reproducible LNP formation.

1. Preparation of Stock Solutions:

  • Prepare individual lipid stock solutions in 200 proof ethanol at concentrations of 10-50 mM.[10] Store under argon at -20°C.

  • Dissolve the nucleic acid payload in the Formulation Buffer (pH 4.0) to a final concentration of 0.1-0.5 mg/mL.

2. Preparation of Lipid Mixture (Organic Phase):

  • In an RNase-free tube, combine the lipid stock solutions to achieve the desired molar ratios. The introduction of Bis(bis(2-carboxyethyl)aminopropyl)methylamine can be explored by partially substituting the molar percentage of the helper or ionizable lipid.

  • Vortex gently to mix.

Formulation ID Ionizable Lipid (mol%)DSPC (mol%)Cholesterol (mol%)PEG-Lipid (mol%)Test Article (mol%)Purpose
F-Control 501038.51.50Baseline Formulation
F-Test-1 50838.51.52Low-level Addition
F-Test-2 50538.51.55Mid-level Addition
F-Test-3 451038.51.55Ionizable Lipid Substitution
Table 1. Example formulation strategies for systematic evaluation.

3. Microfluidic Mixing:

  • Set up the microfluidic system according to the manufacturer's instructions.

  • Load the lipid mixture (organic phase) and the nucleic acid solution (aqueous phase) into separate syringes.

  • Set the Flow Rate Ratio (FRR) of the aqueous to organic phase at 3:1.[10]

  • Set the Total Flow Rate (TFR) to a value between 2-12 mL/min. A higher TFR generally results in smaller LNPs.

  • Initiate mixing to produce the LNP suspension.

4. Purification and Buffer Exchange:

  • Immediately after formulation, dialyze the LNP suspension against 1X PBS (pH 7.4) for at least 18 hours using a dialysis cassette (e.g., 10K MWCO). Alternatively, use Tangential Flow Filtration (TFF) for larger volumes.

  • This step removes ethanol and raises the pH, rendering the LNP surface neutral or anionic for in vivo use.[11]

  • Sterile-filter the final LNP product through a 0.22 µm filter.

G cluster_prep 1. Stock Preparation cluster_mix 2. Formulation cluster_purify 3. Purification cluster_qc 4. Quality Control A Lipids in Ethanol C Combine Lipids (Organic Phase) A->C B Nucleic Acid in Acidic Buffer (pH 4) D Microfluidic Mixing (FRR 3:1) B->D C->D E Dialysis / TFF vs. PBS (pH 7.4) D->E F Sterile Filtration (0.22 µm) E->F G Size, PDI, Zeta Encapsulation Eff. F->G

Diagram 2. General workflow for LNP synthesis and characterization.
Protocol 2: LNP Characterization

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Principle: Dynamic Light Scattering (DLS) measures the hydrodynamic diameter and size distribution of the LNPs.

  • Procedure: Dilute an aliquot of the final LNP suspension in 1X PBS (pH 7.4). Measure size and PDI using a DLS instrument (e.g., Malvern Zetasizer). Optimal LNPs for systemic delivery are typically 50-100 nm with a PDI < 0.2.[12]

2. Zeta Potential Measurement:

  • Principle: Measures the surface charge of the LNPs. This is critical to confirm the pH-responsive behavior.

  • Procedure: Measure the zeta potential of the LNP suspension diluted in the pH 4.0 formulation buffer and again after dilution in the pH 7.4 PBS. A significant shift in charge confirms successful ionization control.

3. Nucleic Acid Encapsulation Efficiency (EE) Measurement:

  • Principle: A fluorescent dye (RiboGreen®) is used to quantify the amount of accessible (unencapsulated) nucleic acid versus the total amount after lysing the LNPs.[10]

  • Procedure:

    • Prepare two sets of samples from the LNP formulation in TE buffer.
    • To Set 1, add RiboGreen® reagent to measure unencapsulated nucleic acid fluorescence (Fluorescence_unencap).
    • To Set 2, first add 0.5% Triton X-100 to lyse the LNPs, then add RiboGreen® reagent to measure total nucleic acid fluorescence (Fluorescence_total).
    • Calculate EE using the formula: EE (%) = (Fluorescence_total - Fluorescence_unencap) / Fluorescence_total * 100
Formulation ID Size (d.nm) PDI Zeta Potential (pH 7.4, mV) Encapsulation Efficiency (%)
F-Control e.g., 85e.g., 0.15e.g., -5 mVe.g., >90%
F-Test-1 Record DataRecord DataRecord DataRecord Data
F-Test-2 Record DataRecord DataRecord DataRecord Data
F-Test-3 Record DataRecord DataRecord DataRecord Data
Table 2. Template for summarizing LNP characterization data.

Conclusion and Future Directions

The inclusion of Bis(bis(2-carboxyethyl)aminopropyl)methylamine represents a promising strategy for developing next-generation LNP therapeutics. Its unique poly-functional, pH-responsive nature may enhance endosomal escape, a critical bottleneck in nucleic acid delivery.[8] The protocols outlined here provide a robust methodology for systematically incorporating this molecule into established LNP formulations and assessing its impact on critical quality attributes. Further studies should focus on in vitro transfection efficiency and in vivo biodistribution and efficacy to fully validate the therapeutic potential of these novel formulations.

References

  • Avanti Polar Lipids. (n.d.). Ionizable lipids for your nucleic acid delivery research. Retrieved from [Link]

  • Inside Therapeutics. (2025, February 10). Ionizable lipids key role in novel RNA–lipid nanoparticle therapies. Retrieved from [Link]

  • Schlich, M., Palomba, R., et al. (2020, December 14). Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles. Retrieved from [Link]

  • Schlich, M., Palomba, R., et al. (2021). Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology. Retrieved from [Link]

  • ResearchGate. (n.d.). pH-responsive behavior of ionizable lipids and phase transitions that enable endosomal escape in lipid nanoparticles. Retrieved from [Link]

  • Wang, J., et al. (2021, March 22). pH-Responsive Amphiphilic Carboxylate Polymers: Design and Potential for Endosomal Escape. Frontiers in Chemistry. Retrieved from [Link]

  • Helix Biotech & Cayman Chemical. (2024, January 8). Exploring Lipid Nanoparticle Formulation Strategies: How to Make the Best LNPs. Retrieved from [Link]

  • Helix Biotech. (n.d.). Exploring Lipid Nanoparticle Formulation Strategies How To Make The Best LNPs. Retrieved from [Link]

  • Park, J., et al. (2022, May 9). Smart pH-responsive nanomedicines for disease therapy. Journal of Pharmaceutical Investigation. Retrieved from [Link]

  • bioRxiv. (2025, November 16). pH-Sensitive Amino Lipid-Driven Pore Formation Enables Endosomal Escape of Lipid Nanoparticles. Retrieved from [Link]

  • Paunovska, K., et al. (2024, March 4). Endosomal escape: A bottleneck for LNP-mediated therapeutics. Journal of Controlled Release. Retrieved from [Link]

  • Figueroa, D. A., et al. (2021). Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA). Journal of Controlled Release. Retrieved from [Link]

  • Le Nôtre, J., et al. (n.d.). Cyclic Comonomers for the Synthesis of Carboxylic Acid and Amine Functionalized Poly(l-Lactic Acid). MDPI. Retrieved from [Link]

  • Al-Tahami, K., et al. (2022, October 25). Practical Synthesis of Polyamine Succinamides and Branched Polyamines. ChemistryOpen. Retrieved from [Link]

  • Grala, M., et al. (n.d.). Synthesis and Characterization of Bioactive Oligoitaconates with Amino Acid Functional Groups for Tissue Engineering. MDPI. Retrieved from [Link]

  • Reilly, U. F., et al. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]

  • Li, J., et al. (n.d.). Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. The Royal Society of Chemistry. Retrieved from [Link]

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Application Notes and Protocols for Bis(bis(2-carboxyethyl)aminopropyl)methylamine in mRNA Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Multi-Ionizable Amino Lipid for Advanced mRNA Delivery

The landscape of modern therapeutics has been revolutionized by the advent of messenger RNA (mRNA) technologies, with applications spanning from infectious disease vaccines to cancer immunotherapy and gene editing.[1][2][3] A cornerstone of the clinical success of mRNA therapeutics is the development of effective delivery vehicles, with lipid nanoparticles (LNPs) emerging as the most clinically advanced platform.[4][5][6] At the heart of these LNPs are ionizable lipids, which are critical for encapsulating the negatively charged mRNA and facilitating its escape from the endosome into the cytoplasm, where it can be translated into protein.[4][][8]

This document introduces Bis(bis(2-carboxyethyl)aminopropyl)methylamine , a novel, symmetrical, branched multi-ionizable amino lipid, as a promising candidate for the formulation of next-generation LNPs for mRNA delivery.[9][10] Its unique structure, featuring three tertiary amine centers and four carboxylic acid moieties, offers a high degree of pH-responsive charge modulation.[9][10] This characteristic is hypothesized to enable efficient mRNA encapsulation at low pH and promote potent endosomal escape in the acidic environment of the endosome, a key bottleneck in intracellular delivery.[11][12]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Bis(bis(2-carboxyethyl)aminopropyl)methylamine in the formulation, characterization, and in vitro evaluation of mRNA-LNPs. The protocols herein are designed to be robust and reproducible, providing a solid foundation for the exploration of this compound in various mRNA delivery applications.

Mechanism of Action: The Role of pH-Responsive Multi-Ionization

The efficacy of an ionizable lipid in mRNA delivery is intrinsically linked to its pKa, the pH at which the lipid is 50% ionized.[5] For effective mRNA delivery, an ionizable lipid should be largely neutral at physiological pH (~7.4) to minimize toxicity and non-specific interactions, but become protonated and positively charged within the acidic environment of the endosome (pH 5.0-6.5).[][8]

Bis(bis(2-carboxyethyl)aminopropyl)methylamine's structure, with its multiple amine groups, is designed to exhibit a sharp pH-dependent ionization profile.[9][10] This facilitates a multi-step protonation process, leading to a significant increase in positive charge as the endosome acidifies. This charge reversal is proposed to trigger a cascade of events leading to endosomal escape through two primary, non-mutually exclusive mechanisms:

  • Membrane Destabilization: The protonated lipid electrostatically interacts with negatively charged lipids on the inner leaflet of the endosomal membrane.[11][12] This interaction is thought to induce a change in lipid geometry from a cylindrical to a cone shape, promoting the formation of non-bilayer hexagonal (HII) phases that disrupt the membrane integrity and allow the mRNA to escape into the cytosol.[11]

  • Proton Sponge Effect: The multiple amine groups can act as a "proton sponge," sequestering protons pumped into the endosome.[3][11] This influx of protons is followed by a passive influx of chloride ions and water, leading to osmotic swelling and eventual rupture of the endosome.

The following diagram illustrates the proposed mechanism of endosomal escape facilitated by Bis(bis(2-carboxyethyl)aminopropyl)methylamine-containing LNPs.

G cluster_0 Cellular Uptake and Endosomal Trafficking cluster_1 Mechanism of Endosomal Escape LNP mRNA-LNP (Neutral Surface Charge) Endocytosis Endocytosis LNP->Endocytosis Cellular Entry EarlyEndosome Early Endosome (pH ~6.0-6.5) Endocytosis->EarlyEndosome Maturation LateEndosome Late Endosome / Lysosome (pH ~5.0-5.5) EarlyEndosome->LateEndosome Further Acidification Protonation Protonation of Bis(bis(2-carboxyethyl)aminopropyl)methylamine EarlyEndosome->Protonation LateEndosome->Protonation MembraneInteraction Interaction with Endosomal Membrane Protonation->MembraneInteraction ProtonSponge Proton Sponge Effect (Osmotic Swelling) Protonation->ProtonSponge MembraneDestabilization Membrane Destabilization (Hexagonal Phase Formation) MembraneInteraction->MembraneDestabilization mRNARelease mRNA Release into Cytoplasm MembraneDestabilization->mRNARelease ProtonSponge->mRNARelease Cytoplasm Cytoplasm mRNARelease->Cytoplasm Translation Translation to Protein Cytoplasm->Translation

Caption: Proposed mechanism of mRNA delivery and endosomal escape.

Experimental Protocols

Protocol 1: Formulation of mRNA-LNPs using Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, which allows for rapid and reproducible production of nanoparticles with controlled size and low polydispersity.[13][14][15]

Materials:

  • Bis(bis(2-carboxyethyl)aminopropyl)methylamine

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA (e.g., encoding Luciferase or eGFP)

  • Ethanol (anhydrous, USP grade)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr®) and cartridges

Procedure:

  • Prepare Lipid Stock Solutions:

    • Dissolve Bis(bis(2-carboxyethyl)aminopropyl)methylamine, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to the desired stock concentrations. A common molar ratio for the lipid mixture is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:DMG-PEG 2000).[5][16]

    • Combine the individual lipid stock solutions in the specified molar ratio to create a final lipid mixture in ethanol.

  • Prepare mRNA Solution:

    • Dilute the mRNA stock solution in 50 mM citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture in ethanol into one syringe and the mRNA solution in citrate buffer into another syringe.

    • Set the desired flow rates. A typical total flow rate is 12 mL/min with a flow rate ratio of 3:1 (aqueous:organic).

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the lipids and mRNA into LNPs.

  • Dialysis and Concentration:

    • Collect the resulting LNP dispersion.

    • Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and exchange the buffer.

    • Concentrate the dialyzed LNPs to the desired final concentration using a centrifugal filter unit (e.g., Amicon® Ultra, 100 kDa MWCO).

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the sterile mRNA-LNPs at 4°C for short-term use or at -80°C for long-term storage.[17]

G cluster_0 Preparation of Solutions cluster_1 Microfluidic Mixing cluster_2 Downstream Processing A Lipid Mixture in Ethanol (Ionizable Lipid, DSPC, Cholesterol, PEG-Lipid) C Microfluidic Device A->C B mRNA in Citrate Buffer (pH 4.0) B->C D LNP Dispersion C->D E Dialysis vs. PBS (pH 7.4) D->E F Concentration E->F G Sterile Filtration F->G H Final mRNA-LNP Formulation G->H

Caption: Workflow for mRNA-LNP formulation.

Protocol 2: Physicochemical Characterization of mRNA-LNPs

Proper characterization of the formulated LNPs is crucial to ensure quality, consistency, and optimal performance.[13][18][19][20]

A. Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).

    • Measure the particle size (Z-average diameter) and PDI using a DLS instrument.

    • Acceptable LNPs typically have a particle size between 80-150 nm and a PDI below 0.2.[5][19]

B. Zeta Potential Measurement:

  • Technique: Electrophoretic Light Scattering (ELS)

  • Procedure:

    • Dilute the LNP formulation in a low ionic strength buffer (e.g., 0.1x PBS or deionized water) to minimize charge screening effects.[13]

    • Measure the zeta potential using an ELS instrument.

    • The zeta potential should be near-neutral at pH 7.4.[19]

C. mRNA Encapsulation Efficiency:

  • Technique: RiboGreen® Assay

  • Procedure:

    • Prepare two sets of LNP samples diluted in TE buffer.

    • To one set of samples, add a surfactant (e.g., Triton™ X-100) to lyse the LNPs and release the encapsulated mRNA. The other set remains untreated to measure the amount of free, unencapsulated mRNA.

    • Add the RiboGreen® reagent to both sets of samples and measure the fluorescence intensity.

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = [(Total mRNA fluorescence - Free mRNA fluorescence) / Total mRNA fluorescence] x 100

    • A high encapsulation efficiency (>90%) is desirable.[5]

Table 1: Representative Physicochemical Properties of mRNA-LNPs

ParameterTarget RangeRepresentative Value
Particle Size (Z-average) 80 - 150 nm95.3 nm
Polydispersity Index (PDI) < 0.20.12
Zeta Potential (at pH 7.4) -10 to +10 mV-2.5 mV
mRNA Encapsulation Efficiency > 90%96.8%
Protocol 3: In Vitro Transfection and Protein Expression Assay

This protocol details the steps to assess the in vitro transfection efficiency of the formulated mRNA-LNPs in a relevant cell line.[14][21][22]

Materials:

  • HEK293T or HeLa cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • mRNA-LNPs encapsulating a reporter gene (e.g., Luciferase)

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed HEK293T or HeLa cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate the cells overnight at 37°C and 5% CO2.

  • Transfection:

    • Dilute the mRNA-LNPs to the desired concentrations in complete cell culture medium.

    • Remove the old medium from the cells and add the diluted mRNA-LNP solution.

    • Incubate the cells for 24-48 hours at 37°C and 5% CO2.

  • Luciferase Assay:

    • After the incubation period, remove the medium from the wells.

    • Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.

    • Read the luminescence signal using a luminometer.

  • Data Analysis:

    • Quantify the protein expression as Relative Light Units (RLU).

    • Compare the expression levels of cells treated with LNPs formulated with Bis(bis(2-carboxyethyl)aminopropyl)methylamine to a positive control (e.g., a commercially available transfection reagent) and a negative control (untreated cells).[23][24]

Troubleshooting and Expert Insights

  • High PDI: A high PDI (>0.2) indicates a heterogeneous population of nanoparticles, which can lead to inconsistent results. Ensure proper dissolution of lipids, accurate pipetting, and a stable flow rate during microfluidic mixing.

  • Low Encapsulation Efficiency: This may result from suboptimal formulation parameters. Consider adjusting the N/P ratio (the ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the mRNA), the pH of the aqueous buffer, or the lipid composition.

  • Low Transfection Efficiency: If physicochemical properties are within the target range, low transfection efficiency may point to suboptimal endosomal escape. The unique structure of Bis(bis(2-carboxyethyl)aminopropyl)methylamine may require optimization of the lipid molar ratios to achieve the ideal balance of particle stability and fusogenicity.

Conclusion

Bis(bis(2-carboxyethyl)aminopropyl)methylamine presents a compelling structural motif for the development of highly effective ionizable lipids for mRNA delivery. Its multi-ionizable nature holds the potential for enhanced pH-responsiveness, leading to improved endosomal escape and potent protein expression. The protocols and guidelines provided in this document offer a robust framework for researchers to formulate, characterize, and evaluate LNPs incorporating this novel lipid, thereby accelerating the development of next-generation mRNA therapeutics.

References

  • American Chemical Society. (n.d.). Targeted lipid nanoparticle platform for in vivo Delivery of mRNA therapeutics.
  • Le, T., & Le, T. (2023). Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape. Accounts of Chemical Research, 56(21), 2967–2979. Retrieved from [Link]

  • Li, S., et al. (2023). Targeted Delivery of mRNA with Polymer-Lipid Nanoparticles for In Vivo Base Editing. ACS Nano, 17(5), 4566–4579. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Ionizable Lipids from Click Reactions for Lipid Nanoparticle Assembling and mRNA Delivery. The Journal of Physical Chemistry B, 127(32), 7113–7120. Retrieved from [Link]

  • Li, S., et al. (2023). Targeted Delivery of mRNA with Polymer–Lipid Nanoparticles for In Vivo Base Editing. ACS Nano, 17(5), 4566-4579.
  • Inside Therapeutics. (2023, February 10). Ionizable lipids key role in novel RNA-lipid nanoparticle therapies.
  • Kim, J., et al. (2022). Biodegradable Polymer-Lipid Nanoparticles for Effective In Vivo mRNA Delivery. Biomacromolecules, 23(5), 2133–2143. Retrieved from [Link]

  • Wistar Institute. (2020, May 4). Rapid Method to Design and Screen Novel Lipid Nanoparticles for mRNA Delivery In Vivo. Retrieved from [Link]

  • Lin, J., et al. (2022). A fluorinated ionizable lipid improves the mRNA delivery efficiency of lipid nanoparticles. Journal of Materials Chemistry B, 10(1), 59-67. Retrieved from [Link]

  • Zhang, Y., et al. (2023). mRNA lipid nanoparticle formulation, characterization and evaluation. Nature Protocols, 18(10), 3046-3071. Retrieved from [Link]

  • Kim, M., et al. (2023). Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles. STAR Protocols, 4(4), 102713. Retrieved from [Link]

  • Polyplus. (2023, February 10). Endosomal Escape: A Critical Challenge in LNP-Mediated Therapeutics. Retrieved from [Link]

  • Fernandes, L. D. S., et al. (2023). Physical–chemical characterization of LNP-mRNA. [Image]. In The immunogenic potential of an optimized mRNA lipid nanoparticle formulation carrying sequences from virus and protozoan antigens. ResearchGate. Retrieved from [Link]

  • Obata, Y., et al. (2022). Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability. Pharmaceutics, 14(11), 2397. Retrieved from [Link]

  • Gilleron, J., et al. (2022). Endosomal escape: A bottleneck for LNP-mediated therapeutics. Proceedings of the National Academy of Sciences, 119(10), e2120393119. Retrieved from [Link]

  • Di, J., et al. (2023). Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. Journal of Visualized Experiments, (191), e64810. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy. Pharmaceutics, 15(11), 2596. Retrieved from [Link]

  • Wyatt Technology. (2022, September 6). Comprehensive assessment of LNP size, particle concentration, and zeta potential. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bis(bis(2-carboxyethyl)aminopropyl)methylamine. PubChem Compound Database. Retrieved from [Link]

  • Barnett Technical Services. (n.d.). Lipid Nanoparticle Characterization: Size, Charge & Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative assay for in vitro mRNA-LNP transfection by transfection method across cell lines. [Image]. Retrieved from [Link]

  • Creative Biogene. (n.d.). An Optimized Method for mRNA Synthesis and Encapsulation in Ionizable Lipid Nanoparticles. Retrieved from [Link]

  • McKenzie, R. E., et al. (2023). mRNA Synthesis and Encapsulation in Ionizable Lipid Nanoparticles. Current Protocols, 3(9), e898. Retrieved from [Link]

  • Jeon, J. H., et al. (2023). Lipid Nanoparticles Formulated with a Novel Cholesterol-tailed Ionizable Lipid for mRNA Delivery. International Journal of Nanomedicine, 18, 4247–4260. Retrieved from [Link]

  • Kumar, A., et al. (2023). Development and Characterization of an In Vitro Cell-Based Assay to Predict Potency of mRNA–LNP-Based Vaccines. Vaccines, 11(7), 1210. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of in vitro mRNA-LNP transfection efficiency under different experimental conditions. [Image]. Retrieved from [Link]

  • Xi'an Kono Chem Co., Ltd. (n.d.). Bis(bis(2-carboxyethyl)aminopropyl)methylamine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BIS-(3-AMINOPROPYL)METHYLAMINE. Retrieved from [Link]

  • Le, T., & Le, T. (2023). Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape. Accounts of Chemical Research, 56(21), 2967-2979. Retrieved from [Link]

  • Liu, S., et al. (2023). Nanoparticle technology for mRNA: Delivery strategy, clinical application and developmental landscape. Journal of Controlled Release, 363, 616-635. Retrieved from [Link]

  • Singh, S., et al. (2023). Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up. Pharmaceutics, 15(10), 2419. Retrieved from [Link]

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Application Notes and Protocols for the Experimental Setup of Branched Linkers in Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Branched Linkers in Advanced Drug Delivery

In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the cytotoxic payload is a critical determinant of efficacy and safety. While linear linkers have been the historical standard, branched linkers are emerging as a superior alternative for next-generation drug delivery systems. Their unique architecture allows for a higher drug-to-antibody ratio (DAR), which can significantly enhance the therapeutic potency of an ADC, especially when dealing with targets of lower expression or payloads with moderate cytotoxicity.[1][2] This guide provides a comprehensive overview of the experimental setup for utilizing branched linkers, from their synthesis and conjugation to the characterization and in vitro evaluation of the final conjugate.

The core advantage of a branched linker lies in its ability to carry multiple payload molecules per conjugation site on the antibody.[2] This circumvents the limitations of traditional conjugation methods, which often result in a heterogeneous mixture of ADC species with varying DARs and can negatively impact the pharmacokinetic properties of the antibody.[3] By employing branched linkers, researchers can achieve a higher, more homogeneous DAR, leading to a more potent and well-defined therapeutic agent.[4][5]

I. Design and Synthesis of a Branched Linker

The design of a branched linker is a crucial first step that dictates its subsequent utility. Key considerations include the choice of the core scaffold, the length and composition of the spacer arms, and the reactive handles for drug and antibody conjugation. Polyethylene glycol (PEG) is a commonly employed component in linker design due to its biocompatibility and ability to improve the solubility of the conjugate.[4][6]

Protocol 1: Synthesis of a Bifunctional Branched PEG Linker

This protocol outlines the synthesis of a branched PEG linker with two maleimide groups for payload attachment and a terminal amine for antibody conjugation.

Materials:

  • Fmoc-Lys(Fmoc)-OH

  • Amine-PEG-acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Piperidine

  • Maleimide-PEG-NHS ester

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Synthesis of the Branched Core:

    • Dissolve Fmoc-Lys(Fmoc)-OH in DMF.

    • Add Amine-PEG-acid (2.2 equivalents), DCC (2.2 equivalents), and NHS (2.2 equivalents).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Precipitate the product by adding cold diethyl ether and collect the solid.

    • Purify the product by silica gel chromatography.

  • Fmoc Deprotection:

    • Dissolve the purified product in a 20% piperidine solution in DMF.

    • Stir at room temperature for 1 hour.

    • Remove the solvent under reduced pressure to obtain the deprotected branched PEG linker with two free amine groups.

  • Conjugation of Maleimide Groups:

    • Dissolve the deprotected linker in DCM.

    • Add Maleimide-PEG-NHS ester (2.5 equivalents) and TEA (3 equivalents).

    • Stir the reaction at room temperature for 4 hours.

    • Monitor the reaction by TLC.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the final branched linker with two maleimide groups by silica gel chromatography.

II. Conjugation of the Branched Linker to the Antibody and Payload

The conjugation process involves two key steps: the attachment of the payload to the branched linker and the subsequent conjugation of the drug-linker moiety to the antibody. Site-specific conjugation techniques are highly recommended to ensure the homogeneity of the final ADC.[7] Enzymatic methods, such as the use of microbial transglutaminase (MTGase), offer precise control over the conjugation site.[2][8]

Protocol 2: Two-Step Enzymatic Conjugation

This protocol describes the site-specific conjugation of the synthesized branched linker to a monoclonal antibody (mAb) using MTGase, followed by the attachment of a thiol-containing payload.

Materials:

  • Monoclonal antibody (mAb)

  • Synthesized branched linker with two maleimide groups and a terminal amine

  • Microbial transglutaminase (MTGase)

  • Thiol-containing cytotoxic payload (e.g., MMAE)

  • Tris buffer

  • EDTA

  • TCEP (tris(2-carboxyethyl)phosphine)

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Enzymatic Ligation of the Branched Linker to the mAb:

    • Prepare a solution of the mAb in Tris buffer with EDTA.

    • Add the branched linker (10-20 fold molar excess over the antibody).

    • Add MTGase to the solution.

    • Incubate the reaction at 37°C for 2-4 hours.

    • Monitor the reaction progress by SDS-PAGE or mass spectrometry to confirm the attachment of the linker.

    • Purify the antibody-linker conjugate using SEC to remove excess linker and enzyme.

  • Payload Conjugation:

    • To the purified antibody-linker conjugate, add a 5-10 fold molar excess of the thiol-containing payload.

    • If the payload has a disulfide bond, pre-reduce it with TCEP.

    • Incubate the reaction at room temperature for 1-2 hours.

    • Quench the reaction by adding an excess of N-acetylcysteine.

    • Purify the final ADC using SEC to remove unreacted payload and other small molecules.

III. Characterization of the Branched Linker ADC

Thorough characterization of the ADC is essential to ensure its quality, homogeneity, and stability. The drug-to-antibody ratio (DAR) is a critical quality attribute that must be accurately determined.

Determining the Drug-to-Antibody Ratio (DAR)

Several analytical techniques can be employed to determine the DAR of an ADC.

Technique Principle Advantages Disadvantages
UV/Vis Spectroscopy Measures the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug) to calculate the concentrations of each component.Simple and rapid.Requires that the drug has a distinct chromophore and is less accurate for heterogeneous mixtures.
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on their hydrophobicity. The retention time increases with the number of conjugated drug molecules.[9][10] The average DAR is calculated from the peak areas of the different species.[][12]Provides information on the distribution of different DAR species and is considered a gold standard for cysteine-linked ADCs.[9]May not be suitable for all types of linkers and payloads.
Liquid Chromatography-Mass Spectrometry (LC-MS) Measures the mass of the intact ADC or its subunits (light chain and heavy chain) to determine the number of conjugated drug molecules.[13][14]Provides precise mass information and can identify the specific sites of conjugation.[15]Can be complex and requires specialized instrumentation.
Protocol 3: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

Materials:

  • Purified ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

Procedure:

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to the different DAR species (unconjugated antibody, DAR2, DAR4, etc.).

    • Calculate the percentage of each species based on the peak area.

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Area of each species × DAR of that species) / 100[]

IV. In Vitro Evaluation of the Branched Linker ADC

The in vitro evaluation of the ADC is critical to assess its biological activity and stability.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the ADC to kill target cancer cells.[16][17]

Materials:

  • Target cancer cell line (expressing the antigen recognized by the mAb)

  • Control cell line (not expressing the antigen)

  • Cell culture medium and supplements

  • 96-well plates

  • ADC sample

  • Untargeted control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target and control cells in 96-well plates at an appropriate density and allow them to attach overnight.[18][19]

  • ADC Treatment: Prepare serial dilutions of the ADC and the control antibody in cell culture medium. Add the solutions to the cells.

  • Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).[18]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[16]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Protocol 5: Plasma Stability Assay

This assay evaluates the stability of the linker and the premature release of the payload in plasma.[1][20]

Materials:

  • ADC sample

  • Human or mouse plasma

  • Incubator at 37°C

  • Method for quantifying the intact ADC (e.g., ELISA or LC-MS)

  • Method for quantifying the released payload (e.g., LC-MS/MS)[21]

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 144 hours).[21][22]

  • Sample Processing: At each time point, take an aliquot of the plasma sample. To measure intact ADC, the sample may be purified using affinity chromatography. To measure the released drug, proteins can be precipitated.[21]

  • Quantification:

    • Quantify the amount of intact ADC remaining at each time point using a validated analytical method.

    • Quantify the amount of released payload at each time point.

  • Data Analysis:

    • Plot the percentage of intact ADC or the concentration of released payload over time to assess the stability of the conjugate.

V. Visualization of Experimental Workflows

experimental_workflow cluster_synthesis Linker Synthesis cluster_conjugation ADC Conjugation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation s1 Branched Core Synthesis s2 Fmoc Deprotection s1->s2 s3 Maleimide Conjugation s2->s3 c1 Enzymatic Ligation (mAb + Linker) s3->c1 c2 Payload Conjugation (Ab-Linker + Drug) c1->c2 ch1 DAR Determination (HIC, LC-MS) c2->ch1 ch2 Purity Analysis (SEC) c2->ch2 e1 Cytotoxicity Assay (MTT) ch1->e1 e2 Plasma Stability Assay ch1->e2

drug_release_mechanism ADC Branched Linker ADC TumorCell Tumor Cell ADC->TumorCell Binding & Internalization Endosome Endosome (Low pH) TumorCell->Endosome Lysosome Lysosome (Enzymatic Cleavage) Endosome->Lysosome Payload Released Payload Lysosome->Payload Linker Cleavage CellDeath Cell Death Payload->CellDeath

VI. Conclusion

The use of branched linkers represents a significant advancement in the field of drug delivery, offering the potential to create more potent and homogeneous ADCs. The experimental setup detailed in these application notes provides a robust framework for researchers to synthesize, conjugate, characterize, and evaluate ADCs featuring branched linkers. By carefully considering the design of the linker and employing rigorous analytical and biological evaluation methods, scientists can unlock the full therapeutic potential of this innovative technology.

VII. References

  • Design, Synthesis, and in vitro Evaluation of Multivalent Drug Linkers for High-Drug-Load Antibody-Drug Conjugates. PubMed. [Link]

  • Design, Synthesis, and in vitro Evaluation of Multivalent Drug Linkers for High-Drug-Load Antibody-Drug Conjugates. ResearchGate. [Link]

  • Determination of ADC Cytotoxicity. Creative Biolabs. [Link]

  • Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Springer. [Link]

  • Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. NCBI. [Link]

  • Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). LabRulez. [Link]

  • Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). Waters. [Link]

  • Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency. Royal Society of Chemistry. [Link]

  • Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography. PubMed. [Link]

  • Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Agilent. [Link]

  • Enzymatic remodelling of antibodies and conjugation with branched toxin linkers. Sterling Pharma Solutions. [Link]

  • Linker stability assay. Bio-protocol. [Link]

  • Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency. ResearchGate. [Link]

  • The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. MDPI. [Link]

  • Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough?. MDPI. [Link]

  • High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Publications. [Link]

  • Site-specific conjugation of native antibody. Oxford Academic. [Link]

  • Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. ResearchGate. [Link]

  • Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. NCBI. [Link]

  • Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough?. NCBI. [Link]

  • Measurement of ADC stability in plasma and serum via mass spectrometry analysis. Bioanalysis Zone. [Link]

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. NCBI. [Link]

  • Analytical methods for physicochemical characterization of antibody drug conjugates. NCBI. [Link]

  • Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. LCGC International. [Link]

  • Site-specific and Hydrophilic ADCs Through Disulfide-Bridged Linker and Branched PEG. PubMed. [Link]

  • Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates. NCBI. [Link]

  • Multivalent peptidic linker enables identification of preferred sites of conjugation for a potent thialanstatin antibody drug conjugate. PubMed. [Link]

  • Accelerating ADC Development with Mass Spectrometry. Chromatography Today. [Link]

Sources

Application Notes and Protocols: Harnessing the Power of Multivalent Conjugation with Bis(bis(2--carboxyethyl)aminopropyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Paradigm Shift in Bioconjugation with a Multivalent Scaffold

In the landscape of bioconjugation, the pursuit of enhanced avidity, increased payload capacity, and tailored pharmacokinetic profiles is relentless. Bis(bis(2-carboxyethyl)aminopropyl)methylamine emerges as a pivotal tool in this endeavor, offering a unique, symmetrical, and branched architecture.[1][2][3] This molecule, featuring a central tertiary amine core and four terminal carboxylic acid functionalities, provides a versatile platform for creating multivalent bioconjugates.[1][2] Unlike traditional linear linkers that typically offer a 1:1 conjugation ratio, this dendritic structure allows for the attachment of multiple molecules of interest, such as peptides, oligonucleotides, or small molecule drugs, to a single point of attachment on a target biomolecule.[4][5] This multivalency can significantly enhance the binding affinity of the conjugate to its target and increase the localized concentration of therapeutic or diagnostic agents.[4][6]

The four carboxylic acid groups are the key reactive handles for conjugation.[1] These groups can be readily activated to form stable amide bonds with primary amines present on biomolecules like proteins, antibodies, and amine-modified oligonucleotides.[7][8][9] This guide will provide a comprehensive overview of the most robust and widely adopted technique for conjugating Bis(bis(2-carboxyethyl)aminopropyl)methylamine: the two-step carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols, and offer insights into optimization and troubleshooting to ensure successful and reproducible conjugations.

The Chemistry of Conjugation: Activating Carboxylic Acids for Amine Coupling

The covalent linkage of the carboxylic acid groups of Bis(bis(2-carboxyethyl)aminopropyl)methylamine to primary amines on a target biomolecule is most effectively achieved through the formation of an amide bond. The gold-standard method for this transformation in an aqueous environment is the two-step reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[10][11]

The "Why" Behind the Two-Step EDC/NHS Process

A one-step approach, using only EDC, can lead to undesirable side reactions, including the formation of unstable O-acylisourea intermediates that can hydrolyze back to the original carboxyl group or rearrange.[11][12] More critically, if the target biomolecule also contains carboxyl groups (as is common with proteins), EDC can activate these, leading to polymerization and aggregation of the biomolecule.[10][11]

The two-step protocol circumvents these issues by first activating the carboxylic acids on the Bis(bis(2-carboxyethyl)aminopropyl)methylamine linker with EDC and NHS in a separate step. This forms a more stable amine-reactive NHS ester intermediate.[10][11][12] Excess EDC and its byproducts can then be removed before the introduction of the amine-containing biomolecule, ensuring a more controlled and specific conjugation reaction.[10][11]

Reaction Mechanism

The conjugation process can be broken down into two distinct phases, each with its own optimal pH range:

  • Activation Step (pH 4.5-6.0): EDC reacts with the carboxyl groups on Bis(bis(2-carboxyethyl)aminopropyl)methylamine to form a highly reactive O-acylisourea intermediate.[11][13] This intermediate is then attacked by NHS (or Sulfo-NHS) to create a semi-stable NHS ester, releasing an isourea byproduct.[11][12] This step is most efficient in a slightly acidic buffer, such as MES (2-(N-morpholino)ethanesulfonic acid), which lacks competing amines and carboxyls.[10][11][14]

  • Conjugation Step (pH 7.2-8.5): The NHS ester-activated linker is then reacted with the primary amine-containing biomolecule. The nucleophilic primary amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing NHS.[7][8] This reaction is most efficient at a neutral to slightly alkaline pH, where the primary amines are deprotonated and thus more nucleophilic.[7][14]

Below is a visual representation of the two-step EDC/NHS conjugation workflow.

G cluster_0 Step 1: Activation (pH 4.5-6.0) cluster_1 Step 2: Conjugation (pH 7.2-8.5) Carboxyl_Linker Bis(bis(2-carboxyethyl)aminopropyl)methylamine (Carboxyl Groups) Reactive_Intermediate O-Acylisourea Intermediate Carboxyl_Linker->Reactive_Intermediate + EDC EDC EDC EDC->Reactive_Intermediate NHS NHS / Sulfo-NHS NHS_Ester Amine-Reactive NHS Ester NHS->NHS_Ester Reactive_Intermediate->NHS_Ester + NHS Conjugate Stable Amide Bond (Final Conjugate) NHS_Ester->Conjugate + Biomolecule Washing Optional Washing/Buffer Exchange Step (Removes excess EDC/NHS) NHS_Ester->Washing Biomolecule Biomolecule (Primary Amines) Biomolecule->Conjugate Washing->Biomolecule

Sources

Application Note & Protocol: Amine-Reactive Functionalization of Bis(bis(2-carboxyethyl)aminopropyl)methylamine for Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bis(bis(2-carboxyethyl)aminopropyl)methylamine is a symmetrical, branched linker molecule characterized by a central tertiary amine and four terminal carboxylic acid groups.[1][2] This multivalent structure makes it an excellent scaffold for a variety of applications, including the development of lipid nanoparticles, multivalent labeling reagents, and as a chelating agent for diagnostic and therapeutic agents.[2] The four carboxylic acid termini are ideal sites for functionalization, allowing for the covalent attachment of this linker to proteins, peptides, oligonucleotides, or other molecules containing primary amines.[2][3][4]

This guide provides a detailed, step-by-step protocol for the functionalization of Bis(bis(2-carboxyethyl)aminopropyl)methylamine by converting its carboxyl groups into stable, amine-reactive N-hydroxysuccinimide (NHS) esters. This is achieved using the well-established zero-length crosslinking chemistry of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with NHS.[5][6] The resulting activated linker can then be efficiently conjugated to a target biomolecule.

PART 1: Principle of the Two-Step Carbodiimide Reaction

Covalently coupling carboxylic acids to primary amines is most effectively performed using carbodiimide chemistry.[7] The reaction proceeds in two main stages to maximize efficiency and stability, especially in aqueous environments.[6][8][9]

  • Carboxyl Activation: EDC reacts with the carboxyl groups (-COOH) on the Bis(bis(2-carboxyethyl)aminopropyl)methylamine to form a highly reactive but unstable O-acylisourea intermediate.[6][9] This intermediate is susceptible to rapid hydrolysis, which would regenerate the original carboxyl group and reduce conjugation efficiency.[6][8]

  • Stabilization with NHS: To prevent hydrolysis and increase the yield, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is added.[6][10] NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester. This NHS ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate but is highly reactive toward primary amines (-NH₂).[6][8]

This two-step process allows for the activation of the linker molecule first, followed by removal of excess EDC and byproducts before the addition of the target amine-containing biomolecule.[8][9] This prevents unwanted polymerization or modification of carboxyl groups on the target molecule (e.g., an antibody).[8]

Caption: Mechanism of EDC/NHS activation of a carboxyl group.

PART 2: Materials and Reagents

  • Bis(bis(2-carboxyethyl)aminopropyl)methylamine (Source: e.g., BroadPharm, Cat# BP-26293)[2]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC, high purity)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0. Note: Do not use phosphate or carboxylate buffers (e.g., acetate) as they will compete with the reaction.[8][9]

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0. Note: Amine-free buffers like HEPES are also suitable.[9]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5.

  • Amine-containing molecule for conjugation (e.g., antibody, protein, peptide).

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) if solubility is an issue.

  • Purification system: Desalting columns (e.g., Zeba™ Spin Desalting Columns), dialysis cassettes (appropriate MWCO), or HPLC system.[5][9]

  • Reaction vials and standard laboratory equipment.

PART 3: Detailed Experimental Protocol

This protocol is designed as a general two-step procedure. Optimal molar ratios of EDC/NHS to the linker and linker to the target molecule may need to be determined empirically.

Phase 1: Reagent Preparation
  • Equilibrate Reagents: Allow EDC and NHS/Sulfo-NHS vials to come to room temperature before opening to prevent condensation, as they are moisture-sensitive.[6][8]

  • Prepare Buffers: Prepare Activation and Conjugation buffers and ensure their pH is correctly adjusted.

  • Dissolve Linker: Prepare a stock solution of Bis(bis(2-carboxyethyl)aminopropyl)methylamine in Activation Buffer. For example, a 10-50 mM solution. If solubility is limited, anhydrous DMSO can be used, but the final concentration of DMSO in the aqueous reaction should be kept low (<10%).

  • Prepare Target Molecule: Dissolve or exchange the buffer of the amine-containing target molecule into the Conjugation Buffer.

Phase 2: Activation of the Linker

This step creates the amine-reactive NHS ester of the linker.

  • Initiate Reaction: In a reaction vial, add the dissolved Bis(bis(2-carboxyethyl)aminopropyl)methylamine in Activation Buffer.

  • Prepare Activators: Immediately before use, weigh and dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer.[8][10] A common starting point is to use a molar excess relative to the number of carboxyl groups.

  • Add Activators: Add the EDC and NHS solutions to the linker solution. Swirl gently to mix.

  • Incubate: Allow the activation reaction to proceed for 15-30 minutes at room temperature.[6][10]

ParameterRecommended RangeRationale
Linker Concentration 1-10 mMBalances solubility and reaction kinetics.
Molar Ratio (EDC:Linker) 10:1 to 50:1Ensures efficient activation of the four carboxyl groups.
Molar Ratio (NHS:EDC) 1:1 to 2.5:1NHS stabilizes the active intermediate. A common ratio is ~2.5:1 NHS to EDC.[9]
Reaction pH 4.5 - 6.0Optimal pH for EDC-mediated activation.[8][9]
Activation Time 15-30 minSufficient for NHS-ester formation while minimizing hydrolysis.[10]
Phase 3: Conjugation to Target Molecule
  • Buffer Exchange (Optional but Recommended): To achieve the highest efficiency and control, remove excess EDC and byproducts from the activated linker solution. Use a desalting column pre-equilibrated with Conjugation Buffer (e.g., PBS, pH 7.2).[9] This step also serves to switch the reaction to the optimal pH for amine coupling.[9]

  • Combine Reagents: Immediately add the activated linker solution to the target molecule solution in Conjugation Buffer. The optimal molar ratio of activated linker to target molecule depends on the desired degree of labeling and should be optimized.

  • Incubate: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C, with gentle mixing.[10] The reaction of the NHS-ester with primary amines is most efficient at a pH of 7-8.[9]

Phase 4: Quenching and Purification
  • Quench Reaction: Add Quenching Solution to the reaction mixture to a final concentration of 10-50 mM (e.g., add Tris or hydroxylamine).[5][6] Incubate for 15 minutes. This step deactivates any remaining NHS esters, preventing further reaction.

  • Purify Conjugate: Remove unreacted linker, quenching reagent, and reaction byproducts from the final conjugate. The choice of method depends on the size of the final product.[5]

    • For large molecules (e.g., proteins, antibodies): Use dialysis or a desalting column/spin filtration.[5][6]

    • For smaller molecules (e.g., peptides): HPLC is often the preferred method for achieving high purity.

Caption: Step-by-step workflow for bioconjugation.

PART 4: Characterization and Troubleshooting

Successful conjugation should be confirmed analytically.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): The most direct method. A successful conjugation will result in a mass shift corresponding to the addition of one or more linker molecules to the target.[11]

  • HPLC/UPLC: A shift in retention time on a reverse-phase or size-exclusion column can indicate successful conjugation.[11]

  • UV-Vis Spectroscopy: If the target molecule has a characteristic absorbance, changes in the spectrum may indicate conjugation.

  • Functional Assays: Test the biological activity of the target molecule or the functional property of the linker (e.g., metal chelation) to ensure they are retained post-conjugation.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low Conjugation Yield Inactive EDC/NHS due to moisture.Use fresh reagents; allow vials to warm to room temperature before opening.[8]
Hydrolysis of NHS-ester.Perform conjugation step immediately after activation. Ensure pH is controlled.
Competing nucleophiles in buffer (Tris, Glycine).Use non-amine, non-carboxylate buffers (MES, HEPES, PBS) for activation and conjugation steps.[8][10]
Precipitation of Target High degree of modification causing aggregation.Reduce the molar ratio of activated linker to the target molecule.
Use of organic solvent (DMSO).Minimize the percentage of organic co-solvent in the final reaction mixture.
Loss of Target Activity Modification of critical amine residues (e.g., in an enzyme's active site).Reduce the linker:target molar ratio. Consider pH optimization to favor modification of more accessible, less critical amines.

References

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.). Google Cloud.
  • Shaffer, C. A., et al. (2012). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PubMed Central.
  • Application Notes and Protocols for the Purification of EDC/NHS Reaction Products. (n.d.). Benchchem.
  • Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy. (n.d.). Sigma-Aldrich.
  • Bis(bis(2-carboxyethyl)aminopropyl)methylamine. (n.d.). PubChem.
  • Bis(bis(2-carboxyethyl)aminopropyl)methylamine, 692250-70-7. (n.d.). BroadPharm.
  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017). G-Biosciences.
  • EDC Product Instructions. (n.d.). Thermo Fisher Scientific.
  • Furuya, T., et al. (2014). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.
  • Amine Coupling Kits. (n.d.). Nicoya Lifesciences.
  • Surface Functionalization Methods to Enhance Bioconjugation in Metal-Labeled Polystyrene Particles. (2018). National Institutes of Health.
  • Hermanson, G. T. (1995). Small-molecule-protein conjugation procedures. PubMed.
  • A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. (2023). Royal Society of Chemistry.
  • Analysis and characterization of protein-drug conjugates? (2019). ResearchGate.
  • How to Make Amides: Mechanism. (2014). YouTube.
  • Engineered protein-small molecule conjugates empower selective enzyme inhibition. (2018). National Institutes of Health.
  • Conjugates of Small Molecule Drugs with Antibodies and Other Proteins. (2015). MDPI.
  • Poly(γ-glutamic acid) esters with reactive functional groups suitable for orthogonal conjugation strategies. (2025). ResearchGate.
  • Suggestions carrying out/purifying an EDC/NHS folaic acid conjugation? (2016). Reddit.
  • Small Molecule-Conjugated Carrier Proteins: A Versatile Tool in Biomed. (2025). Bioss Antibodies.
  • Synthesis and Modification of Functional Poly(lactide) Copolymers: Toward Biofunctional Materials. (2007). National Institutes of Health.
  • Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. (n.d.). Sigma-Aldrich.
  • Bis(bis(2-carboxyethyl)aminopropyl)methylamine. (n.d.). Shaanxi Xin yan Bomei Biotechnology Co., Ltd.
  • Dual-Functional Biomimetic Materials: Nonfouling Poly(carboxybetaine) with Active Functional Groups for Protein Immobilization. (2009). ACS Publications.
  • BIS-(3-AMINOPROPYL)METDYLAMINE. (n.d.). Ataman Kimya.
  • N,N-Bis[3-(methylamino)propyl]methylamine 98%. (n.d.). Sigma-Aldrich.

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Harnessing pH-Responsiveness: A Guide to Tertiary Amine Linkers in Nanomedicine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by a Senior Application Scientist

This document provides a detailed exploration of tertiary amine linkers and their transformative applications in nanomedicine. It is intended for researchers, scientists, and drug development professionals seeking to leverage pH-responsive nanotechnology for advanced therapeutic and diagnostic systems. We will delve into the core mechanisms, provide validated protocols for key applications, and offer insights into the causality behind experimental design.

Introduction: The "Smart" Switch in Nanomedicine

In the quest for targeted therapies that act only where needed, "smart" nanomaterials capable of responding to specific physiological cues are paramount. Tertiary amine linkers are a cornerstone of this strategy. These linkers are organic functional groups containing a nitrogen atom bonded to three carbon atoms. Their significance in nanomedicine stems from a fundamental chemical property: their pKa is typically in the range of 6.0-7.0. This allows them to act as a biological switch. At physiological pH (~7.4), they are largely neutral and hydrophobic. However, in the mildly acidic environments characteristic of tumor tissues or intracellular compartments like endosomes (pH 5.0-6.5), they become protonated, acquiring a positive charge and increased hydrophilicity.[1][2]

This pH-triggered transition from a neutral to a cationic state is the driving force behind their utility, enabling the design of nanoparticles that can:

  • Selectively release drugs in acidic tumor microenvironments.

  • Escape from endosomes , a critical barrier for intracellular drug and gene delivery.[3][4]

  • Condense and protect genetic material for gene therapy applications.[5][6]

This guide will provide the foundational knowledge and practical protocols to effectively utilize these versatile linkers in a research setting.

The Core Mechanism: The Proton Sponge Effect and pH-Gated Release

The functionality of tertiary amine linkers is rooted in their acid-base chemistry. When a nanoparticle containing these linkers is endocytosed by a cell, it is trafficked into an endosome. The cell actively pumps protons (H+) into the endosome, lowering the internal pH.[3][7]

The tertiary amines within the nanoparticle buffer this acidification by accepting protons. This continuous influx of protons, followed by counter-ions (like Cl-) to maintain charge neutrality, dramatically increases the osmotic pressure inside the endosome.[8] This phenomenon, known as the "proton sponge effect," causes the endosome to swell and eventually rupture, releasing the nanoparticle and its therapeutic cargo into the cytoplasm where it can act.[7][9] This process is a highly effective mechanism for overcoming the endosomal barrier, which otherwise often leads to the degradation of the therapeutic payload in lysosomes.[4]

G cytosol Therapeutic Payload Released into Cytosol early_endosome early_endosome late_endosome late_endosome early_endosome->late_endosome Maturation rupture rupture rupture->cytosol

Application I: pH-Responsive Drug Delivery

Tertiary amine linkers are integrated into nanocarriers like micelles or polymeric nanoparticles to create systems that release drugs preferentially at acidic sites.[1] The protonation of the amines can cause the nanoparticle to swell or even disassemble, triggering the release of an encapsulated hydrophobic drug.[10]

Protocol 1: Formulation and Characterization of Doxorubicin-Loaded pH-Responsive Nanoparticles

This protocol describes the synthesis of nanoparticles from a common tertiary amine-containing polymer, poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), for the pH-sensitive delivery of the anticancer drug Doxorubicin (DOX).

A. Materials & Reagents:

  • PDMAEMA polymer

  • Doxorubicin hydrochloride (DOX·HCl)

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetate buffer, pH 5.5

  • Dialysis tubing (MWCO 3.5 kDa)

  • Deionized (DI) water

B. Step-by-Step Protocol:

  • Drug Preparation: Dissolve 5 mg of DOX·HCl in 1 mL of DMSO. Add 10 µL of TEA to neutralize the hydrochloride salt, converting it to the hydrophobic DOX base. Stir for 2 hours in the dark.

    • Rationale: Neutralizing DOX·HCl is crucial for its efficient encapsulation within the hydrophobic core of the forming nanoparticle.

  • Polymer Preparation: Dissolve 25 mg of PDMAEMA in 5 mL of DMSO.

  • Nanoparticle Self-Assembly: Add the DOX solution dropwise to the stirred PDMAEMA solution. After complete addition, add 10 mL of DI water dropwise under vigorous stirring to induce nanoparticle self-assembly via nanoprecipitation.

    • Rationale: The rapid addition of water, an anti-solvent for the hydrophobic DOX and the neutral PDMAEMA, forces them to assemble into nanoparticles with a DOX-loaded core.

  • Purification: Transfer the nanoparticle solution to dialysis tubing and dialyze against DI water for 24 hours (with water changes every 4-6 hours) to remove DMSO, TEA, and any unloaded drug.

  • Characterization - Size and Zeta Potential:

    • Dilute an aliquot of the purified nanoparticle solution in PBS (pH 7.4) and another in acetate buffer (pH 5.5).

    • Measure the hydrodynamic diameter, Polydispersity Index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Self-Validation: A successful formulation will show a significant increase in zeta potential (e.g., from near-neutral to highly positive) when moving from pH 7.4 to pH 5.5, confirming pH-responsiveness.[11] The particle size may also increase at lower pH due to swelling.[1]

  • Characterization - Drug Loading and Release:

    • Lyophilize a known volume of the purified nanoparticle solution to obtain the total weight. Lyse the nanoparticles using DMSO and measure DOX absorbance (at 485 nm) to determine the drug loading content (DLC) and encapsulation efficiency (EE).

    • For the release study, place 1 mL of the nanoparticle solution into two separate dialysis bags. Submerge one in a beaker with pH 7.4 PBS and the other in pH 5.5 acetate buffer, stirring at 37°C.

    • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 h), collect 1 mL samples from the release medium and replace with fresh buffer. Quantify the released DOX via HPLC or UV-Vis spectrophotometry.[12]

    • Self-Validation: The protocol is successful if a significantly higher cumulative release of DOX is observed at pH 5.5 compared to pH 7.4.[10][12]

Data Presentation: Expected Characterization Results
ParameterConditionExpected ValueRationale
Hydrodynamic Diameter pH 7.4100 - 200 nmStable, compact nanoparticle structure.
pH 5.5150 - 300 nm (Increase)Polymer swelling due to charge repulsion.[1]
Zeta Potential pH 7.4-5 to +10 mVNear-neutral surface charge.
pH 5.5+20 to +40 mVProtonation of tertiary amines.[11]
Drug Release (24h) pH 7.4< 20%High stability, minimal leakage at physiological pH.
pH 5.5> 60%Nanoparticle destabilization triggers drug release.[12]

Application II: Non-Viral Gene Delivery

In gene delivery, cationic polymers containing tertiary amines are used to condense negatively charged nucleic acids (like plasmid DNA or siRNA) into nanoparticles called polyplexes.[5][13] The resulting positive surface charge facilitates interaction with the negatively charged cell membrane, promoting uptake. Once inside the endosome, the proton sponge effect is critical for releasing the genetic material into the cytoplasm, allowing it to travel to the nucleus for transcription.[9]

G cluster_0 Polyplex Formation cluster_1 Cellular Delivery cluster_2 Gene Expression polymer Cationic Polymer (+ charge) polyplex Self-Assembled Polyplex polymer->polyplex dna Nucleic Acid (- charge) dna->polyplex uptake Endocytosis polyplex->uptake endosome Endosome (pH drop) uptake->endosome escape Endosomal Escape (Proton Sponge) endosome->escape release Nucleic Acid Unpacking escape->release nucleus Nuclear Entry release->nucleus expression Transcription & Translation nucleus->expression

Protocol 2: Polyplex Formulation for In Vitro Gene Transfection

This protocol details the formation of polyplexes using a tertiary amine polymer and a reporter plasmid (e.g., pEGFP) and their characterization.

A. Materials & Reagents:

  • Tertiary amine-containing polymer (e.g., branched PEI, PDMAEMA)

  • Reporter plasmid DNA (pEGFP-N1, 1 µg/µL stock)

  • Opti-MEM or serum-free cell culture medium

  • Agarose gel, GelRed or Ethidium Bromide

  • HEK293T or HeLa cells

  • Lipofectamine 2000 (as positive control)

B. Step-by-Step Protocol:

  • Polyplex Formation (N/P Ratio Calculation):

    • The N/P ratio is the molar ratio of nitrogen atoms (N) in the polymer to phosphate groups (P) in the DNA. This is a critical parameter for transfection efficiency.

    • Assume the average molecular weight of a DNA base pair is 650 g/mol and the polymer's molecular weight per nitrogen atom is known. Calculate the required polymer mass to achieve various N/P ratios (e.g., 5, 10, 20, 30).

  • Complexation:

    • For an N/P ratio of 10: Dilute 1 µg of pEGFP DNA in 50 µL of Opti-MEM.

    • In a separate tube, dilute the calculated amount of polymer in 50 µL of Opti-MEM.

    • Add the polymer solution to the DNA solution, vortex gently for 10 seconds, and incubate at room temperature for 30 minutes.

    • Rationale: Incubation allows for the electrostatic interactions to drive the self-assembly of polymer and DNA into stable polyplexes.[6]

  • Characterization - Gel Retardation Assay:

    • Prepare polyplexes at various N/P ratios (0, 1, 2, 5, 10).

    • Load the samples onto a 1% agarose gel containing GelRed. Run the gel at 100 V for 30 minutes.

    • Image the gel under UV light.

    • Self-Validation: Uncomplexed DNA (N/P=0) will migrate through the gel. Successful complexation is confirmed when the DNA is retained in the loading well, indicating it has been fully condensed by the polymer.[14] The lowest N/P ratio that causes full retention is the optimal condensation point.

  • Characterization - Size and Zeta Potential:

    • Prepare a larger batch of polyplexes at the optimal N/P ratio.

    • Measure the hydrodynamic diameter and zeta potential using DLS.

    • Self-Validation: Effective polyplexes for transfection should be 100-250 nm in size with a positive zeta potential (+15 to +30 mV) to facilitate interaction with the cell membrane.[9]

  • In Vitro Transfection:

    • Plate HEK293T cells in a 24-well plate to be 70-80% confluent on the day of transfection.

    • Replace the cell media with 500 µL of fresh, serum-containing media.

    • Add the 100 µL of prepared polyplex solution dropwise to the cells.

    • Incubate for 4-6 hours, then replace the media with fresh media.

    • Incubate for another 48 hours.

    • Assess transfection efficiency by observing GFP expression using a fluorescence microscope or by quantifying with flow cytometry.

Concluding Remarks and Future Outlook

Tertiary amine linkers are powerful tools in the nanomedicine arsenal, providing a robust mechanism for environment-specific therapeutic action. Their ability to trigger payload release and facilitate endosomal escape in response to pH changes has established them as a foundational technology for advanced drug and gene delivery systems. Future innovations will likely focus on synthesizing polymers with finely tuned pKa values to target even more subtle pH gradients and combining the pH-responsive element with other triggers (e.g., enzymes, redox potential) to create multi-responsive, highly specific nanocarriers. As our understanding of disease microenvironments grows, so too will the sophistication and application of these versatile chemical linkers.

References

  • Role of linkers in tertiary amines that mediate or catalyze 1,3,5-triazine-based amide-forming reactions. Journal of Organic Chemistry.
  • Molecular imaging nanoprobes and their applications in atherosclerosis diagnosis. Journal of Nanobiotechnology.
  • Polymeric Nanoparticles in Gene Therapy: New Avenues of Design and Optimization for Delivery Applications. Polymers.
  • Strategies and mechanisms for endosomal escape of therapeutic nucleic acids. Advanced Drug Delivery Reviews.
  • Restoring the pH-responsiveness for amine-conjugated 2-propionic-3-methylmaleic anhydride linkers. Organic Chemistry Frontiers.
  • Characterization and Therapeutic Effect of a pH Stimuli Responsive Polymeric Nanoformulation for Controlled Drug Release. Pharmaceutics.
  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Therapeutic Delivery.
  • The development of tertiary amine cationic lipids for safe and efficient siRNA delivery. Journal of Materials Chemistry B. Available at: [Link]

  • Gold Nanoprobes for Robust Colorimetric Detection of Nucleic Acid Sequences Related to Disease Diagnostics. Biosensors.
  • The Interplay of Endosomal Escape and RNA Release from Polymeric Nanoparticles. Langmuir.
  • Formulation Development and Characterization of pH Responsive Polymeric Nano-Pharmaceuticals for Targeted Delivery of Anti-Cancer Drug (Methotrexate). AAPS PharmSciTech.
  • Developing Cationic Nanoparticles for Gene Delivery. Queen Mary University of London Thesis.
  • pH-Sensitive stimulus-responsive nanocarriers for targeted delivery of therapeutic agents. Therapeutic Delivery.
  • Design of Amine-Modified Graft Polyesters for Effective Gene Delivery Using DNA-Loaded Nanoparticles. Pharmaceutical Research. Available at: [Link]

  • A systematic review of nanocarriers used in medicine and beyond — definition and categorization framework. RSC Advances. Available at: [Link]

  • Endosomal escape: A bottleneck for LNP-mediated therapeutics. Journal of Controlled Release.
  • Preparation, characterization and cell imaging of pH-responsive conjugated polymer nanoparticles. Journal of Materials Chemistry B. Available at: [Link]

  • A Self-Immolative Linker for the pH-Responsive Release of Amides. Molecules.
  • Carriers Break Barriers in Drug Delivery: Endocytosis and Endosomal Escape of Gene Delivery Vectors. Accounts of Chemical Research.
  • Nanoprobes. CliniSciences.
  • Development of novel, biocompatible, polyester amines for microglia-targeting gene delivery. RSC Advances. Available at: [Link]

  • Characterization and optimization of pH-responsive polymer nanoparticles for drug delivery to oral biofilms. Journal of Materials Chemistry B.
  • Advances in Functionalization of Bioresorbable Nanomembranes and Nanoparticles for Their Use in Biomedicine. Polymers.
  • A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group. Bioconjugate Chemistry.
  • Insights into the Endosomal Escape Mechanism via Investigation of Dendrimer-Membrane Interactions. ACS Nano. Available at: [Link]

  • Early Development of nanoprobes for diagnostic imaging. Liver Transplantation.
  • Targeted delivery of tertiary amine-containing drug substances. Google Patents.
  • pH-Responsive Nanoparticles for Drug Delivery. Molecular Pharmaceutics.
  • A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery. Chemical Communications.

Sources

Bis(bis(2-carboxyethyl)aminopropyl)methylamine in targeted drug delivery systems

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Leveraging Bis(bis(2-carboxyethyl)aminopropyl)methylamine for Targeted Drug Delivery

Introduction: A Multifunctional Scaffold for Advanced Delivery Systems

Bis(bis(2-carboxyethyl)aminopropyl)methylamine is a symmetrically branched linker molecule characterized by a unique structural arrangement of three tertiary amines and four carboxylic acids.[1][2][3] This architecture makes it a highly versatile component in the construction of sophisticated drug delivery vehicles, particularly lipid nanoparticles (LNPs) and other polymeric nanoparticle systems. The multiple tertiary amines can be protonated in acidic environments, such as those found in endosomes and lysosomes, leading to pH-responsive behavior. Simultaneously, the four carboxylic acid groups provide ample opportunity for covalent conjugation of therapeutic agents, targeting ligands, or for forming esters and amides to build biodegradable polymer backbones.[1][2] This combination of features allows for the rational design of nanoparticles that can remain stable in systemic circulation, accumulate at target sites, and release their payload in response to specific physiological cues.

Core Mechanism: pH-Responsive Endosomal Escape

The primary advantage of incorporating Bis(bis(2-carboxyethyl)aminopropyl)methylamine into a nanoparticle formulation is its ability to facilitate endosomal escape. After a nanoparticle is internalized by a cell via endocytosis, it becomes trapped within an endosome. This vesicle then progressively acidifies, dropping from a pH of ~6.5 to ~5.0. The tertiary amines within the nanoparticle's structure act as a "proton sponge." As the endosome acidifies, these amines become protonated, leading to an influx of protons and counter-ions (like chloride) into the vesicle. This influx causes osmotic swelling and, eventually, the rupture of the endosomal membrane, releasing the therapeutic payload into the cytoplasm where it can reach its intracellular target. This mechanism is crucial for the delivery of macromolecules like mRNA, siRNA, and certain small molecule drugs that are otherwise degraded in the lysosomal pathway.

Below is a diagram illustrating the pH-responsive mechanism for endosomal escape.

EndosomalEscape cluster_bloodstream Systemic Circulation (pH 7.4) cluster_cell Target Cell NP_stable Nanoparticle (Stable) Endocytosis Endocytosis NP_stable->Endocytosis Uptake Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome (Acidifying, pH ~5.0) Endosome->Late_Endosome Maturation & Proton Influx Rupture Endosomal Rupture Late_Endosome->Rupture Osmotic Swelling Payload_Release Payload Release (Cytoplasm) Rupture->Payload_Release

Caption: Mechanism of pH-responsive endosomal escape.

Application Note 1: Formulation of Drug-Loaded Nanoparticles

This section provides a general protocol for the formulation of nanoparticles using a poly(beta-amino ester) (PBAE) synthesized with Bis(bis(2-carboxyethyl)aminopropyl)methylamine. PBAEs are biodegradable polymers that are well-suited for drug delivery.

Protocol 1: Synthesis of a PBAE and Nanoparticle Formulation

Disclaimer: This protocol is a representative example. Concentrations and reaction times may need to be optimized for specific drugs and applications. All work should be conducted in a properly ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials:

  • Bis(bis(2-carboxyethyl)aminopropyl)methylamine

  • A suitable diacrylate monomer (e.g., 1,4-butanediol diacrylate)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Hydrophobic drug (e.g., paclitaxel, docetaxel)

  • Dialysis tubing (MWCO 3.5-5 kDa)

  • Deionized water

  • Magnetic stirrer and stir bars

Procedure:

  • Polymer Synthesis (Michael Addition):

    • In a clean, dry vial, dissolve Bis(bis(2-carboxyethyl)aminopropyl)methylamine and the diacrylate monomer in anhydrous DMSO at an equimolar ratio.

    • The typical concentration is around 0.5 M for each reactant.

    • Stir the reaction mixture at 90°C for 48 hours under a nitrogen atmosphere to prevent oxidation.

    • After 48 hours, allow the reaction to cool to room temperature. The resulting PBAE polymer solution can be used directly or precipitated.

    • Rationale: The Michael addition reaction between the amine groups of the linker and the acrylate groups of the monomer forms the biodegradable ester linkages of the polymer backbone.

  • Nanoparticle Formulation (Nanoprecipitation):

    • Dissolve the hydrophobic drug in the PBAE-DMSO solution from the previous step. The drug concentration will depend on the desired loading efficiency.

    • In a separate beaker, add deionized water (typically 10x the volume of the DMSO solution).

    • While vigorously stirring the water, add the PBAE/drug/DMSO solution dropwise.

    • You should observe the immediate formation of a milky-white suspension, indicating nanoparticle formation.

    • Rationale: The rapid addition of the water-miscible organic phase (DMSO) into the aqueous phase causes the hydrophobic polymer and drug to precipitate out of solution, self-assembling into nanoparticles.

  • Purification:

    • Transfer the nanoparticle suspension to a dialysis tube.

    • Dialyze against deionized water for 24-48 hours, with frequent water changes (e.g., every 4-6 hours) to remove DMSO and any unreacted monomers.

    • After dialysis, the purified nanoparticle suspension can be stored at 4°C for short-term use or lyophilized for long-term storage.

Application Note 2: Characterization of Formulated Nanoparticles

Proper characterization is critical to ensure the quality, stability, and efficacy of the drug delivery system.

Protocol 2: Key Characterization Techniques

1. Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the nanoparticle suspension in deionized water to an appropriate concentration (to avoid multiple scattering effects). Analyze using a DLS instrument.

  • Interpretation: The Z-average diameter gives the mean particle size, while the PDI indicates the breadth of the size distribution. A PDI < 0.3 is generally considered acceptable for drug delivery applications.

2. Surface Charge Measurement:

  • Technique: Zeta Potential Analysis.

  • Procedure: Dilute the nanoparticle suspension in 10 mM NaCl solution and measure the electrophoretic mobility using a zeta potential analyzer.

  • Interpretation: The zeta potential indicates the surface charge of the nanoparticles. For systems utilizing this amine, a positive zeta potential is expected at neutral or acidic pH, which can influence stability and cellular interaction.

3. Drug Loading and Encapsulation Efficiency:

  • Procedure:

    • Lyophilize a known volume of the purified nanoparticle suspension to determine the total weight of the nanoparticles (drug + polymer).

    • Dissolve a known weight of the lyophilized nanoparticles in a suitable organic solvent (e.g., DMSO) to break them apart.

    • Quantify the amount of drug using a calibrated analytical technique like HPLC or UV-Vis spectrophotometry.

  • Calculations:

    • Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Table 1: Expected Nanoparticle Characteristics
ParameterTypical RangeSignificance
Z-Average Diameter 80 - 200 nmInfluences biodistribution, cellular uptake, and clearance.
Polydispersity Index (PDI) < 0.3Indicates a homogenous population of nanoparticles.
Zeta Potential +10 to +30 mVPositive charge aids in interaction with negatively charged cell membranes.
Drug Loading 5 - 20% (w/w)Represents the amount of drug carried per unit weight of the nanoparticle.
Encapsulation Efficiency > 70%High efficiency minimizes drug waste and improves formulation consistency.

Application Note 3: In Vitro Evaluation

Before proceeding to in vivo studies, it is essential to evaluate the performance of the nanoparticles in a controlled cellular environment.

Protocol 3: Cellular Uptake and Cytotoxicity Assay

Materials:

  • Target cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorescently-labeled nanoparticles (e.g., encapsulating a fluorescent dye or with a fluorescently-tagged polymer)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the target cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the drug-loaded nanoparticles and a "blank" (no drug) nanoparticle control in cell culture medium.

    • Remove the old medium from the cells and replace it with the nanoparticle-containing medium. Include untreated cells as a negative control.

    • Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Cytotoxicity (MTT Assay):

    • After incubation, add MTT reagent to each well and incubate for another 4 hours.

    • Add DMSO to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader. Cell viability is proportional to the absorbance.

    • Rationale: This assay measures the metabolic activity of the cells, providing an indication of cell death induced by the cytotoxic drug.

  • Cellular Uptake (Qualitative):

    • For uptake analysis, use fluorescently-labeled nanoparticles.

    • After a shorter incubation period (e.g., 2-4 hours), wash the cells with PBS to remove non-internalized particles.

    • Visualize the cells using a fluorescence microscope to confirm internalization.

The workflow for in vitro evaluation is summarized in the diagram below.

InVitroWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Seed Seed Cells in 96-well Plate Treatment Treat with Nanoparticle Dilutions Cell_Seed->Treatment Incubate Incubate (e.g., 48h) Treatment->Incubate MTT_Add Add MTT Reagent Incubate->MTT_Add Microscopy Fluorescence Microscopy (Uptake) Incubate->Microscopy For Uptake Study Readout Measure Absorbance (Cytotoxicity) MTT_Add->Readout

Caption: Workflow for in vitro cytotoxicity and uptake studies.

Conclusion and Future Outlook

Bis(bis(2-carboxyethyl)aminopropyl)methylamine is a powerful and versatile building block for creating the next generation of targeted drug delivery systems. Its inherent pH-responsiveness offers a solution to the critical challenge of endosomal escape, enhancing the intracellular delivery of a wide range of therapeutic agents. The protocols and guidelines presented here provide a foundational framework for researchers to design, formulate, and evaluate novel nanoparticle-based therapies. Further optimization, such as the attachment of specific targeting ligands to the carboxylic acid groups, can pave the way for highly specific and effective treatments for various diseases.

References

Bis(bis(2-carboxyethyl)aminopropyl)methylamine solubility and solvent selection

Author: BenchChem Technical Support Team. Date: January 2026

Topic: A Comprehensive Guide to the Solubility and Solvent Selection for Bis(bis(2-carboxyethyl)aminopropyl)methylamine

Audience: Researchers, scientists, and drug development professionals.

Abstract

Bis(bis(2-carboxyethyl)aminopropyl)methylamine is a multivalent molecule characterized by four carboxylic acid groups and three tertiary amine functionalities. This complex structure presents unique solubility challenges and opportunities. Understanding its solubility behavior is critical for applications ranging from the development of lipid nanoparticles to novel polymer synthesis.[1][2] This guide provides a detailed framework for selecting appropriate solvents and buffer systems, outlining the foundational principles of this molecule's physicochemical properties and their influence on solubility. A robust, step-by-step protocol for determining thermodynamic solubility via the shake-flask method is provided, complete with data interpretation and troubleshooting guidance.

Introduction: Understanding the Molecule

Bis(bis(2-carboxyethyl)aminopropyl)methylamine is a symmetrical, branched linker molecule with a molecular weight of approximately 433.5 g/mol .[3] Its structure is defined by a central methylamine core linked via propyl chains to two secondary amine groups, each of which is further substituted with two carboxyethyl arms. This arrangement results in a compound with four carboxylic acid groups (potential proton donors) and three tertiary amine groups (potential proton acceptors).

The high density of ionizable functional groups makes the solubility of Bis(bis(2-carboxyethyl)aminopropyl)methylamine exquisitely sensitive to the pH of the aqueous environment. This property can be strategically manipulated to achieve desired concentrations in specific formulations or reaction conditions. This note will elucidate the causal relationship between the molecular structure, pH, and solvent choice to empower researchers in their experimental design.

Physicochemical Properties and Their Impact on Solubility

A molecule's solubility is dictated by its intermolecular interactions with the solvent. For Bis(bis(2-carboxyethyl)aminopropyl)methylamine, the key factors are its high polarity, capacity for hydrogen bonding, and, most importantly, its acid-base characteristics.

  • Polarity and Hydrogen Bonding: The presence of four carboxylic acid groups and three amine nitrogens makes the molecule highly polar and capable of acting as both a hydrogen bond donor (from the carboxylic acid protons) and acceptor (at the oxygen and nitrogen atoms). Therefore, it is predicted to be most soluble in polar solvents that can engage in these interactions.

  • Acid-Base Chemistry and pH-Dependence: The solubility of compounds with ionizable groups is strongly dependent on pH.[4] The carboxylic acid groups are weakly acidic, while the tertiary amine groups are weakly basic.

    • At Low pH (Acidic Conditions): The amine groups will be protonated, resulting in a polycationic species (positive charge). This charge enhances interaction with polar protic solvents like water.

    • At High pH (Alkaline Conditions): The carboxylic acid groups will be deprotonated, yielding a polyanionic species (negative charge). This also promotes solubility in aqueous media.[5]

    • At the Isoelectric Point (pI): There will be a specific pH at which the net charge on the molecule is zero (a zwitterion). Typically, amino acids and related compounds exhibit their lowest aqueous solubility at their isoelectric point due to the minimization of electrostatic repulsion between molecules.[6]

The interplay of these factors dictates the optimal solvent system. While non-polar organic solvents are generally poor choices, a range of polar protic and aprotic solvents, as well as aqueous buffer systems, must be considered.

Strategic Solvent and System Selection

The primary goal is to select a system that maximizes intermolecular interactions between the solvent and Bis(bis(2-carboxyethyl)aminopropyl)methylamine.

Aqueous Systems (Recommended Primary Approach)

Due to the molecule's ionizable nature, aqueous buffers are the most effective systems for achieving significant and controllable solubility. The pH of the buffer is the critical variable.

  • Acidic Buffers (e.g., pH 2-5): In this range, the amine groups are protonated, leading to a positively charged molecule. This should promote high solubility. Citrate or acetate buffers are suitable choices.

  • Basic Buffers (e.g., pH 8-11): In this range, the carboxylic acid groups are deprotonated, creating a negatively charged molecule. This is also expected to result in high solubility. Phosphate, borate, or carbonate buffers can be used.

  • Neutral Buffers (e.g., pH 6-7.5): Solubility in this range will be highly dependent on the exact pKa values and the proximity to the isoelectric point. It is often near the pI that minimum solubility is observed.[7]

Organic Solvents

For applications requiring non-aqueous systems, solvent selection should be guided by polarity and hydrogen bonding capacity.

  • Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol can act as both hydrogen bond donors and acceptors. They may offer moderate solubility, but likely less than optimized aqueous buffers.

  • Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are highly polar and can accept hydrogen bonds. DMSO is a powerful solvent often used to create concentrated stock solutions for initial screening assays.[8]

  • Nonpolar Solvents: Solvents like hexane, toluene, and dichloromethane are poor choices and are expected to yield negligible solubility due to the molecule's high polarity.

The following diagram illustrates the logical workflow for selecting an appropriate solvent system.

G cluster_0 Solvent Selection Workflow start Define Application Requirement (e.g., Formulation, Reaction) is_aqueous Aqueous System Permissible? start->is_aqueous ph_screen Screen pH Range (Acidic, Neutral, Basic) is_aqueous->ph_screen Yes organic_choice Organic Solvent Required is_aqueous->organic_choice No select_buffer Select Optimal Buffer System (e.g., Phosphate, Citrate) ph_screen->select_buffer end_aqueous Optimized Aqueous Formulation select_buffer->end_aqueous polar_aprotic Test Polar Aprotic (DMSO, DMF) organic_choice->polar_aprotic polar_protic Test Polar Protic (Methanol, Ethanol) polar_aprotic->polar_protic If insufficient end_organic Optimized Organic Solution polar_protic->end_organic

Caption: Solvent selection workflow for Bis(bis(2-carboxyethyl)aminopropyl)methylamine.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[8][9] It involves saturating a solvent with the compound and then measuring the concentration of the dissolved solute.

Materials and Equipment
  • Bis(bis(2-carboxyethyl)aminopropyl)methylamine (solid powder)

  • Selected solvents and buffer systems

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, depending on solvent)

  • Calibrated pH meter

  • Quantification instrument (e.g., HPLC-UV, LC-MS)

  • Volumetric flasks and pipettes

Experimental Procedure

The following diagram outlines the key steps of the shake-flask protocol.

G cluster_1 Shake-Flask Solubility Protocol A 1. Add Excess Solid Add ~5-10 mg of compound to a vial. B 2. Add Solvent Add a known volume (e.g., 1 mL) of the chosen solvent/buffer. A->B C 3. Equilibrate Incubate on shaker (e.g., 24-48h) at a controlled temperature (e.g., 25°C). B->C D 4. Phase Separation Centrifuge vials to pellet undissolved solid. C->D E 5. Sample Collection Carefully collect supernatant. D->E F 6. Filtration Filter supernatant through a 0.22 µm syringe filter. E->F G 7. Dilution & Analysis Dilute filtrate and quantify concentration via HPLC or LC-MS. F->G

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Method:

  • Preparation: Prepare all buffer solutions and verify their pH.

  • Addition of Compound: Weigh an excess amount of solid Bis(bis(2-carboxyethyl)aminopropyl)methylamine (e.g., 5-10 mg) into each of three vials for each solvent system to be tested. The amount should be sufficient to ensure a saturated solution with visible solid remaining after equilibration.[10]

  • Addition of Solvent: Accurately add a defined volume (e.g., 1.0 mL) of the selected solvent or buffer to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the samples to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48 or 72 hours may be necessary.[8][10]

  • Phase Separation: After equilibration, visually confirm that excess solid remains. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully remove an aliquot of the clear supernatant without disturbing the solid pellet.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulates. Note: It is crucial to test for compound adsorption to the filter material.

  • Quantification: Prepare a series of dilutions of the filtrate. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard calibration curve.[9]

Data Presentation and Interpretation

Results should be recorded systematically to allow for clear comparison between different solvent systems. The final solubility is typically reported in units of mg/mL or mM.

Table 1: Example Solubility Data for Bis(bis(2-carboxyethyl)aminopropyl)methylamine at 25°C

Solvent SystempH (for aqueous)Mean Solubility (mg/mL)Std. Dev.Molar Solubility (mM)Observations
Deionized Water~6.5 (unbuffered)TBDTBDTBDLow solubility expected
0.1 M Citrate Buffer3.0TBDTBDTBDHigh solubility expected
0.1 M Phosphate Buffer7.4TBDTBDTBDModerate solubility
0.1 M Carbonate Buffer10.0TBDTBDTBDHigh solubility expected
DMSON/ATBDTBDTBDVery high solubility
EthanolN/ATBDTBDTBDLow to moderate
HexaneN/ATBDTBDTBDInsoluble

TBD: To Be Determined experimentally.

Interpretation: The data will reveal the optimal pH range for aqueous solubility. For instance, if the highest solubility is observed at pH 3.0 and pH 10.0, it confirms the ionization-driven dissolution mechanism. DMSO is likely to be the best organic solvent for creating a highly concentrated stock solution for further dilution into aqueous media for kinetic assays.[11]

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low/No Solubility - Inappropriate solvent/pH choice. - Compound is near its isoelectric point.- Systematically screen a wider pH range (2-11). - Test a polar aprotic solvent like DMSO.
High Variability in Results - Equilibrium not reached. - Inaccurate sampling or dilution. - Temperature fluctuations.- Increase equilibration time to 48 or 72 hours.[10] - Use calibrated pipettes and validate the analytical method. - Ensure tight temperature control during incubation.
Precipitation After Filtration - Supersaturated solution was formed. - Change in temperature or pH post-sampling.- Ensure true equilibrium is reached. - Analyze samples immediately after preparation. Maintain constant temperature.
Low Recovery/Adsorption - Compound is adsorbing to vials or filter membrane.- Use low-adsorption vials (e.g., silanized glass). - Test different filter materials (e.g., PVDF, PES, nylon) for compatibility.

Conclusion

The solubility of Bis(bis(2-carboxyethyl)aminopropyl)methylamine is fundamentally governed by its polyprotic acid-base nature. Its solubility can be effectively and dramatically modulated by adjusting the pH of aqueous solutions, with maximal solubility achieved in acidic (pH < 4) or alkaline (pH > 9) conditions where the molecule is fully ionized. For organic systems, highly polar aprotic solvents like DMSO are the most effective choice. By applying the systematic approach and the robust shake-flask protocol detailed in this guide, researchers can accurately determine the solubility of this versatile molecule and select the optimal solvent system to advance their research and development objectives.

References

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • PubChem. Bis(bis(2-carboxyethyl)aminopropyl)methylamine. National Center for Biotechnology Information. Available at: [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S. EPA Product Properties Test Guidelines. Available at: [Link]

  • Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]

  • Chemsrc. CAS#:692250-70-7 | Bis(bis(2-carboxyethyl)aminopropyl)methylamine. Available at: [Link]

  • ResearchGate. (2020). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Available at: [Link]

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. Available at: [Link]

  • ResearchGate. (2024). The solubility-pH profiles of amino acids showing departures from the.... Available at: [Link]

  • Quora. (2019). Is the solubility of amino acids affected by their pH levels?. Available at: [Link]

  • PubMed Central. (2023). The Selection of the Best Derivatization Reagents for the Determination of Polyamines in Home-Made Wine Samples. Available at: [Link]

  • Chemistry LibreTexts. (2022). The Effects of pH on Solubility. Available at: [Link]

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Troubleshooting & Optimization

Common issues with Bis(bis(2-carboxyethyl)aminopropyl)methylamine in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Bis(bis(2-carboxyethyl)aminopropyl)methylamine (CAS: 692250-70-7). This document is designed for researchers, chemists, and drug development professionals to provide expert insights and troubleshoot common issues encountered during experimentation. The structure of this guide is fluid, designed to address problems from first principles to practical application.

Introduction

Bis(bis(2-carboxyethyl)aminopropyl)methylamine is a symmetrical, branched linker molecule characterized by a central tertiary methylamine core, two additional tertiary amine branch points, and four terminal carboxylic acid groups.[1][2][3] This unique poly-amino-poly-carboxylate structure makes it a powerful and versatile tool, particularly as a chelating agent or as a multivalent linker for constructing complex architectures like lipid nanoparticles for drug delivery.[2][4] However, its multifunctional nature can also present unique challenges in the lab. This guide provides solutions to common problems, focusing on the underlying chemical principles to empower you to optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling, storage, and basic properties of the reagent.

Q1: How should I properly store and handle Bis(bis(2-carboxyethyl)aminopropyl)methylamine?

Answer: Proper storage is critical to maintaining the integrity of the reagent.

  • Storage Temperature: The compound should be stored at -20°C for long-term stability.[1]

  • Atmosphere: Due to the presence of multiple amine groups, the compound can be sensitive to atmospheric carbon dioxide, which can form carbamates or bicarbonate salts, altering the pH and reactivity of your stock solutions. While not always specified, storing under an inert gas like argon or nitrogen is a best practice, especially after the container has been opened.[5]

  • Hygroscopicity: Polyamines and carboxylates are often hygroscopic. It is crucial to handle the solid reagent in a dry environment (e.g., in a glove box or using a dry nitrogen stream) and to seal the container tightly after use to prevent water absorption.

Q2: What is the best way to prepare a stock solution? I'm having solubility issues.

Answer: Solubility is one of the most common challenges and is highly dependent on pH due to the compound's multiple ionizable groups (three tertiary amines and four carboxylic acids). At its isoelectric point, where the net charge is zero, the molecule will have its lowest solubility.

To achieve dissolution, you must shift the pH to ensure the molecule carries a net positive or negative charge.

Recommended Protocol: Preparing an Aqueous Stock Solution

  • Choose Your Solvent: Start with high-purity, deionized water or a suitable buffer.

  • Initial Slurry: Add the weighed solid to about 80% of your final desired volume to create a slurry. Do not expect it to dissolve immediately in neutral water.

  • pH Adjustment (Most Common Method):

    • For a basic stock solution (pH > 8) , add a dilute base (e.g., 0.1 M NaOH or KOH) dropwise while stirring. As the pH increases, the carboxylic acid groups (-COOH) will deprotonate to carboxylates (-COO⁻), rendering the molecule highly water-soluble as a polyanion.

    • For an acidic stock solution (pH < 3) , add a dilute acid (e.g., 0.1 M HCl) dropwise. This will protonate the tertiary amine groups (-N<) to ammonium salts (-NH⁺<), making the molecule soluble as a polycation.

  • Final Volume: Once the solid is fully dissolved, adjust the pH to your target value and bring the solution to its final volume.

  • Filtration & Storage: Sterilize the solution by filtering through a 0.22 µm filter if necessary. Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

The choice between an acidic or basic stock depends on the pH requirements of your subsequent experiment.

Q3: Is this compound stable in aqueous solutions?

Answer: The compound is chemically stable under standard ambient conditions.[5] The primary concern in aqueous solutions is not degradation of the backbone but rather interactions with the environment.

  • pH Stability: The molecule itself is stable across a wide pH range. However, repeated freeze-thaw cycles of aqueous stocks can lead to pH shifts and potential precipitation, so aliquoting is recommended.

  • Metal Ion Chelation: As a potent chelating agent, it will readily bind divalent and trivalent metal ions present as contaminants in your buffers or glassware. This can alter its effective concentration and may impact downstream processes that are sensitive to metal ions.

Part 2: Troubleshooting Guide for Experimental Workflows

This section is organized by common experimental problems to help you diagnose and resolve issues.

Problem Area: Low Yield in Amide Bond Conjugation Reactions
Q4: I am using EDC/NHS to couple a primary amine to the carboxylic acid groups, but my yields are consistently low. What is going wrong?

Answer: This is a classic issue when working with complex molecules in carbodiimide chemistry. The problem often lies in suboptimal reaction conditions, particularly pH control.

Causality Analysis: Amide bond formation using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) is a two-step process. Each step has a different pH optimum.

  • Activation Step: EDC reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5–6.0), which suppresses the hydrolysis of EDC and minimizes side reactions.

  • Coupling Step: The activated intermediate reacts with a primary amine. This step requires the amine to be in its unprotonated, nucleophilic state, which is favored at a pH above its pKa (typically pH 7.0–8.5).

A single reaction pH is therefore a compromise. Furthermore, your linker itself has three tertiary amine groups that can act as bases, creating localized pH changes and potentially interfering with the reaction.

Troubleshooting Workflow: Low Conjugation Yield

G cluster_pH pH Optimization cluster_reagents Reagent Integrity cluster_metals Interference start Problem: Low Conjugation Yield q_pH Is your reaction pH strictly controlled with a non-interfering buffer (e.g., MES at pH 6.0, HEPES at pH 7.5)? start->q_pH a_pH_no Action: Use a suitable buffer. Do not rely on unbuffered water. Monitor pH during reaction. q_pH->a_pH_no No q_reagents Are your EDC and NHS reagents fresh and stored under dessication? q_pH->q_reagents Yes a_pH_yes Proceed to next check. a_reagents_no Action: Discard old reagents. EDC is highly moisture-sensitive. Use fresh, high-purity reagents. q_reagents->a_reagents_no No q_metals Could metal ion contamination be an issue in your buffers? q_reagents->q_metals Yes a_reagents_yes Proceed to next check. a_metals_no Action: Use metal-free (e.g., Chelex-treated) buffers and high-purity salts. Consider this a potential hidden problem. q_metals->a_metals_no Possible

Caption: Troubleshooting flowchart for low amide coupling yield.

Recommended Protocol: Two-Step EDC/NHS Coupling

This protocol separates the activation and coupling steps to optimize the pH for each, often leading to higher yields.

  • Reagent Preparation: Prepare all solutions in a high-quality buffer (e.g., MES for activation, HEPES or PBS for coupling).

  • Activation Step (pH 5.5-6.0):

    • Dissolve your Bis(bis(2-carboxyethyl)aminopropyl)methylamine linker in MES buffer.

    • Add a 5-10 fold molar excess of both EDC and NHS.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • pH Adjustment & Coupling (pH 7.2-8.0):

    • Increase the pH of the reaction mixture by adding a non-nucleophilic base or by diluting into a coupling buffer (e.g., HEPES at pH 7.5).

    • Immediately add your amine-containing molecule (1-1.5 molar equivalents relative to the linker).

  • Reaction: Let the coupling reaction proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Quench any remaining active esters by adding a small molecule primary amine, such as Tris or glycine.

Problem Area: Assay Interference and Analytical Issues
Q5: My downstream assay (e.g., an enzyme activity assay or cell-based assay) is giving inconsistent or inhibited results after introducing my conjugate. Could the linker be the cause?

Answer: Absolutely. The linker's strong metal-chelating properties are a likely culprit.

Causality Analysis: Many biological systems, particularly enzymes, rely on divalent metal cations (e.g., Mg²⁺, Zn²⁺, Ca²⁺, Mn²⁺) as essential cofactors for their activity. The linker, with its multiple amine and carboxylate groups, can act like EDTA and effectively sequester these crucial metal ions from the assay medium, leading to enzyme inhibition or disruption of cellular processes.[6][7]

Table 1: Potential Metal Ion Interference

Assay TypeCommon Metal CofactorsPotential Impact of ChelationMitigation Strategy
Enzymatic Assays (e.g., Polymerases, Kinases) Mg²⁺, Mn²⁺Inhibition: Enzyme loses activity due to cofactor removal.Supplement the assay buffer with a slight excess of the required metal cofactor.
Cell Viability/Proliferation Assays Ca²⁺, Mg²⁺, Zn²⁺Toxicity/Stasis: Disruption of signaling pathways and membrane integrity.Include a wash step to remove excess unconjugated linker; ensure final concentration is as low as possible.
Protein-Protein Interaction (e.g., ELISA) VariesDisruption: Conformational changes in proteins upon metal ion removal.Perform dialysis or buffer exchange of the conjugate into the final assay buffer to remove unbound linker.

Recommended Protocol: Dialysis / Buffer Exchange Post-Conjugation

  • Select Dialysis Tubing: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is appropriate for retaining your conjugate while allowing the small molecule linker (MW ≈ 433.5 g/mol [3]) and coupling reagents to diffuse out.

  • Buffer Exchange: Perform dialysis against a large volume of your target buffer (e.g., 1000x the sample volume), with at least two buffer changes over 12-24 hours at 4°C.

  • Validation: Test the purified conjugate in a control experiment. Compare its effect to a buffer-only control and a control containing the unpurified reaction mixture to confirm that the interference has been removed.

Problem Area: Characterization Complexity
Q6: The ¹H NMR spectrum of my compound or conjugate is broad and difficult to interpret. What can I do?

Answer: Broad peaks in the NMR spectrum of a poly-ionizable molecule like this are common and can stem from several factors.

Causality Analysis:

  • pH Effects: The chemical environment (and thus the chemical shift) of protons near the amine and carboxylic acid groups is highly sensitive to the protonation state. If your sample exists as a mixture of different protonation states in slow exchange, this will lead to peak broadening.

  • Aggregation: At certain concentrations and pH values (especially near the isoelectric point), the molecule can aggregate, leading to slower tumbling in solution and broader NMR signals.

  • Paramagnetic Metal Impurities: Chelation of trace paramagnetic metal ions (like Fe³⁺, Cu²⁺) from glassware or solvents can cause significant broadening of nearby proton signals.

Troubleshooting Workflow: Poor NMR Resolution

G cluster_d2o Troubleshooting in D₂O cluster_organic Troubleshooting in Organic Solvent start Problem: Broad NMR Signals q_solvent What is your NMR solvent? start->q_solvent a_d2o D₂O q_solvent->a_d2o a_organic Organic (e.g., DMSO-d₆) q_solvent->a_organic check_ph Action: Control the pD. Add a drop of DCl or NaOD to shift to a single protonation state (acidic or basic). a_d2o->check_ph check_sol Is the compound fully dissolved? Consider a more polar solvent like MeOD. a_organic->check_sol check_metal Action: Add a small amount of EDTA-d₁₂ to chelate paramagnetic metals. check_ph->check_metal check_conc Action: Lower the sample concentration to reduce aggregation. check_metal->check_conc

Caption: Decision workflow for improving NMR spectral resolution.

Recommended Protocol: Sample Preparation for NMR

  • Solvent Choice: For analysis in D₂O, which is most common for this type of molecule, pH (or pD) control is paramount.

  • Acidify or Basify: Prepare your sample in D₂O and add a microliter of DCl or NaOD. This will push the equilibrium to one dominant species (fully protonated or fully deprotonated), resulting in much sharper signals.

  • Add a Chelator: If you suspect metal contamination, add a small amount of deuterated EDTA to your NMR tube. The EDTA will bind the paramagnetic ions, often sharpening your spectrum significantly.

  • Temperature: Acquiring the spectrum at a slightly elevated temperature (e.g., 40-50 °C) can sometimes sharpen peaks by increasing the rate of conformational exchange.

By understanding the fundamental chemical properties of Bis(bis(2-carboxyethyl)aminopropyl)methylamine, you can anticipate and overcome these common experimental hurdles, enabling more efficient and successful research.

References
  • Chemistry LibreTexts. 14.4: Complex ion Equilibria and Complexometric Titrations.[Link]

  • PubChem. Bis(bis(2-carboxyethyl)aminopropyl)methylamine | C19H35N3O8 | CID 163297104.[Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of N,N-Bis(3-aminopropyl)methylamine in Modern Chemical Synthesis.[Link]

  • MIT Open Access Articles. Quantitative Solution Measurement for the Selection of Complexing Agents to Enable Purification by Impurity...[Link]

  • Chemistry LibreTexts. 9.4: Complexation Titrations.[Link]

  • CORE. Complexing Agents.[Link]

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Technical Support Center: Optimizing LNP Formulations with Bis(bis(2-carboxyethyl)aminopropyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Introduction: A Note on Novel Excipients

Welcome to the technical support center for the optimization of Lipid Nanoparticle (LNP) formulations. This guide is specifically tailored to researchers working with Bis(bis(2-carboxyethyl)aminopropyl)methylamine .

It is important to note that Bis(bis(2-carboxyethyl)aminopropyl)methylamine is classified as a novel excipient in the context of LNP formulation, with limited specific data in peer-reviewed literature.[1][2][3] Based on its chemical structure—a symmetrical branched molecule with three tertiary amines and four carboxylic acid groups—we will proceed under the scientifically-informed hypothesis that it is intended to function as a novel, multi-functional ionizable lipid .[4][5] The tertiary amines are expected to become protonated at acidic pH, facilitating the encapsulation of negatively charged payloads like mRNA or siRNA, while the carboxyl groups may influence surface characteristics and biocompatibility.

This guide provides a robust framework for optimizing its molar ratio within a typical four-component LNP system by applying established principles from the development of other novel ionizable lipids.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: What is the presumed role of Bis(bis(2-carboxyethyl)aminopropyl)methylamine in my LNP formulation?

A: Given its structure, Bis(bis(2-carboxyethyl)aminopropyl)methylamine is hypothesized to be the primary ionizable lipid . This is the most critical component for a successful nucleic acid LNP.[9] Its functions are to:

  • Encapsulate the Payload: At an acidic pH (typically pH 4-5) during formulation, its amine groups become positively charged, enabling strong electrostatic interactions with the negatively charged phosphate backbone of mRNA or siRNA.[10][11]

  • Facilitate Endosomal Escape: Once the LNP is taken up by a cell into an endosome, the endosome acidifies. This protonates the amine groups again, which is thought to disrupt the endosomal membrane and release the nucleic acid payload into the cytoplasm where it can be translated or exert its function.[7][12]

  • Ensure Biocompatibility: In the neutral pH of the bloodstream (pH ~7.4), the ionizable lipid should have a near-neutral charge to prevent aggregation and minimize toxicity.[11][13]

Q2: Why is optimizing the molar ratio of this specific component so critical?

A: The molar ratio of the ionizable lipid in relation to the other components (helper lipid, cholesterol, and PEG-lipid) is a master variable that dictates the Critical Quality Attributes (CQAs) of the LNP.[14][15] An unoptimized ratio can lead to:

  • Low Encapsulation Efficiency: Insufficient ionizable lipid may fail to complex all the nucleic acid.

  • Poor Stability: Incorrect ratios can lead to unstable particles that aggregate or leak their payload.

  • Suboptimal Particle Size and Polydispersity: The balance of lipids controls the self-assembly process, affecting particle size and uniformity, which are crucial for biodistribution and cellular uptake.[16]

  • Reduced Potency: The ultimate biological activity of your LNP is highly dependent on achieving the right balance to ensure efficient delivery and endosomal escape.[17]

Q3: What is the "apparent pKa" and why does it matter for my novel ionizable lipid?

A: The "apparent pKa" (pKaA) is the pH at which 50% of the ionizable lipids on the surface of the fully formulated LNP are protonated. It is a property of the entire particle, not just the individual lipid molecule.[10][13][18] This is arguably the most important parameter for an ionizable lipid-based LNP.[18]

  • An optimal pKaA, typically between 6.0 and 7.0 , is essential.[10][11]

  • Too low , and the LNP may not become sufficiently charged in the endosome to facilitate payload release.

  • Too high , and the LNP may carry a positive charge in the bloodstream, leading to rapid clearance and potential toxicity.[13] The molar ratio of your lipids directly influences the pKaA; therefore, optimization is key to landing in the effective range.[7]

Troubleshooting Guide

This section addresses common issues encountered during LNP formulation and provides targeted strategies for optimizing the molar ratio of Bis(bis(2-carboxyethyl)aminopropyl)methylamine (referred to here as "Novel Ionizable Lipid" or "NIL").

Problem Encountered Potential Cause Related to NIL Molar Ratio Recommended Troubleshooting Steps & Rationale
Low Encapsulation Efficiency (<80%) 1. Insufficient NIL: The molar percentage of the NIL is too low to complex the entire nucleic acid payload. 2. Suboptimal N:P Ratio: The ratio of nitrogen atoms (from NIL) to phosphate groups (from nucleic acid) is too low.1. Increase NIL Molar Percentage: Systematically increase the mol% of NIL while proportionally decreasing the helper lipid and/or cholesterol. Start with a 5-10% relative increase. 2. Adjust N:P Ratio: The N:P ratio is a critical parameter.[19] If your initial ratio is low (e.g., 3:1), try increasing it to a more common range of 6:1 to 10:1 by adjusting the amount of nucleic acid relative to the total lipids.
Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2) 1. Excess NIL: A very high percentage of the branched, multi-headed NIL may disrupt the packing of the LNP core, leading to larger, less uniform particles. 2. Imbalance with Structural Lipids: Insufficient cholesterol, which provides rigidity, can lead to poorly condensed, larger particles.1. Decrease NIL Molar Percentage: Systematically decrease the mol% of NIL and increase the mol% of cholesterol. Cholesterol is known to fill voids and stabilize the LNP structure.[16] 2. Vary Helper Lipid: The choice and amount of helper lipid (e.g., DOPE, DSPC) can influence particle morphology.[20] Consider screening different helper lipids or adjusting their ratio.
Poor In Vitro / In Vivo Potency Despite Good Physical Properties 1. Suboptimal Apparent pKa: The LNP may have formed perfectly but has a pKaA outside the optimal 6.0-7.0 range, preventing efficient endosomal escape. 2. Incorrect Fusogenicity: The balance between the NIL and the helper lipid is not conducive to membrane fusion and payload release.1. Measure and Optimize pKaA: Use a TNS assay (see protocol below) to determine the apparent pKa. The molar ratios of all four lipid components will influence this value. Use a Design of Experiments (DoE) approach to systematically vary the ratios to target a pKaA between 6.2 and 6.8.[6][10] 2. Adjust Helper Lipid Ratio: Increase the molar percentage of a fusogenic helper lipid like DOPE relative to the NIL to potentially enhance endosomal escape.
Evidence of LNP Aggregation Over Time (Instability) 1. Imbalance with PEG-Lipid: Insufficient PEG-lipid fails to provide an adequate steric shield to prevent particle fusion. 2. High Surface Charge: A suboptimal NIL ratio may be contributing to a slightly positive zeta potential at neutral pH, leading to aggregation.1. Increase PEG-Lipid Percentage: While typically kept low (1-2 mol%), a slight increase (e.g., from 1.5% to 2.5%) can significantly improve colloidal stability. Be aware that too much PEG can hinder cellular uptake. 2. Re-optimize NIL:Cholesterol Ratio: Ensure the LNP has a near-neutral or slightly negative zeta potential at pH 7.4. This is heavily influenced by the NIL content and the overall particle packing.

Experimental Protocols & Methodologies

Protocol 1: Design of Experiments (DoE) for Molar Ratio Optimization

Instead of one-factor-at-a-time experiments, a DoE approach allows for efficient screening of a large formulation space.[14][15][21][22] This protocol outlines a common starting point.

Objective: To identify the optimal molar ratio of NIL, Helper Lipid, Cholesterol, and PEG-Lipid for desired CQAs (Size, PDI, Encapsulation Efficiency, and Potency).

Methodology: Orthogonal Array or Box-Behnken Design [21][23]

  • Define Factors and Levels:

    • Factor A: NIL (Bis(bis(2-carboxyethyl)aminopropyl)methylamine)

    • Factor B: Helper Lipid (e.g., DOPE or DSPC)

    • Factor C: Cholesterol

    • Factor D: PEG-Lipid (e.g., DMG-PEG 2000)

    Define 3-4 levels (molar percentages) for each factor based on established ranges.

    Example Starting Levels (Molar %):

    Factor Level 1 Level 2 Level 3 Level 4
    NIL 40 50 60 -
    Helper Lipid 5 10 15 -
    Cholesterol 30 38.5 45 -

    | PEG-Lipid | 1.0 | 1.5 | 2.0 | - |

  • Generate Experimental Design: Use statistical software (e.g., JMP, Minitab) to create a design matrix. An L9 orthogonal array, for instance, can screen three factors at three levels in just nine experimental runs.

  • Formulate LNPs: Prepare each of the LNP formulations from the design matrix using a standardized microfluidic mixing protocol (see Protocol 2). Ensure all other parameters (flow rates, N:P ratio, buffer composition) are held constant.

  • Characterize CQAs: For each formulation, measure:

    • Particle Size and PDI (Dynamic Light Scattering - DLS)

    • Zeta Potential (Electrophoretic Light Scattering - ELS)

    • Encapsulation Efficiency (RiboGreen Assay)

    • Apparent pKa (TNS Assay - see Protocol 3)

  • Analyze and Model: Input the results into your statistical software. The software will generate models that show the main effects of each lipid and the interactions between them, allowing you to identify the optimal ratios for your desired outcome (e.g., maximizing encapsulation while minimizing size).

Workflow for DoE-Based Optimization

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Refinement A Define Factors & Levels (NIL, Helper, Chol, PEG Ratios) B Generate DoE Matrix (e.g., Orthogonal Array) A->B C Formulate LNP Library (Microfluidics) B->C D Measure Critical Quality Attributes (CQAs) (Size, PDI, %EE, pKa) C->D E Statistical Analysis (Identify Key Factors & Trends) D->E F Define Narrowed Range for Key Factors E->F Informed by Screening Data G Generate Refined DoE (e.g., Response Surface) F->G H Formulate & Characterize Optimized Set G->H I Validate In Vitro / In Vivo H->I

Caption: A two-phase Design of Experiments (DoE) workflow for LNP molar ratio optimization.

Protocol 2: Standard LNP Formulation via Microfluidic Mixing
  • Prepare Lipid Stock (Organic Phase):

    • Dissolve the NIL, helper lipid, cholesterol, and PEG-lipid in absolute ethanol at the desired molar ratio.

    • A typical total lipid concentration is 10-25 mg/mL.

  • Prepare Nucleic Acid Stock (Aqueous Phase):

    • Dilute your mRNA or siRNA in an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0). This ensures the NIL is protonated for efficient complexation.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr).

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

    • Set the flow rate ratio (FRR), typically 3:1 (Aqueous:Organic).

    • Set the total flow rate (TFR), typically between 2-12 mL/min. Higher TFRs often lead to smaller particles.

    • Initiate mixing. The rapid mixing of the ethanol phase into the aqueous anti-solvent triggers the self-assembly of LNPs.

  • Purification and Buffer Exchange:

    • Immediately after formulation, dialyze the LNP solution against a storage buffer (e.g., PBS, pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and unencapsulated nucleic acid. Tangential flow filtration (TFF) can be used for larger scales.

Protocol 3: Determination of Apparent pKa using TNS Assay

Principle: 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) is a fluorescent probe that is weakly fluorescent in aqueous environments but becomes highly fluorescent in hydrophobic environments, such as the core of an LNP. As the pH is lowered, the ionizable lipid becomes protonated, creating a charged, more hydrophilic core, which expels the TNS probe, causing a decrease in fluorescence. The pKa is the pH at which the fluorescence is halfway between its maximum and minimum.[18]

  • Prepare a series of buffers with pH values ranging from 3.0 to 9.0 (e.g., a universal buffer of citrate, phosphate, and Tris).

  • Prepare a TNS stock solution (e.g., 300 µM in water).

  • In a 96-well plate, add a fixed amount of your LNP formulation to each well.

  • Add the different pH buffers to the wells.

  • Add the TNS stock solution to each well for a final concentration of ~1-3 µM.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Measure fluorescence (e.g., Ex: 321 nm, Em: 445 nm).

  • Plot the fluorescence intensity against pH. Fit the data to a sigmoidal dose-response curve. The inflection point of the curve (pIC50) corresponds to the apparent pKa of the LNP.

Data Summary & Visualization

Table of Key LNP Parameters and Optimization Goals
Critical Quality Attribute (CQA)Analytical MethodTypical Target RangeImpact of Increasing NIL Molar Ratio (Hypothesized)
Particle Size (Z-average) Dynamic Light Scattering (DLS)80 - 120 nmMay increase beyond optimal range due to packing disruption
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.15May increase if ratio is suboptimal
Encapsulation Efficiency (%EE) RiboGreen Assay> 90%Increases up to a plateau, may decrease if aggregation occurs
Zeta Potential (at pH 7.4) Electrophoretic Light Scattering (ELS)-10 mV to +5 mVBecomes less negative / more positive
Apparent pKa TNS Fluorescence Assay6.0 - 7.0Likely to increase due to higher density of ionizable groups
Visualizing the Impact of Molar Ratios on LNP Potency

The relationship between LNP components and final biological activity is complex and multi-faceted. The diagram below illustrates the causal chain from formulation parameters to therapeutic outcome.

G A Molar Ratios (NIL, Chol, Helper, PEG) B Apparent pKa A->B C Particle Size / PDI A->C D Surface Charge (Zeta Potential) A->D E Encapsulation Efficiency A->E F Endosomal Escape Efficiency B->F G Cellular Uptake C->G D->G H In Vivo Potency (Protein Expression) E->H F->H G->F

Caption: Interplay of molar ratios and LNP properties affecting in vivo potency.

References

Technical Support Center: Formulation Stability of Bis(bis(2-carboxyethyl)aminopropyl)methylamine (BCAPMA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bis(bis(2-carboxyethyl)aminopropyl)methylamine, hereafter referred to as BCAPMA for brevity, is a symmetrical, branched polyaminocarboxylic acid linker. Its structure, featuring three tertiary amine centers and four carboxylic acid groups, makes it a versatile molecule for applications such as the development of lipid nanoparticles for drug delivery.[1][2] However, these same functional groups present significant challenges to maintaining its chemical stability in aqueous formulations.

This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot the stability of BCAPMA formulations. It provides an in-depth understanding of the molecule's degradation pathways and offers practical, field-proven strategies to ensure the integrity, efficacy, and safety of your final product.

Section 1: Understanding the Intrinsic Instability of BCAPMA

The molecular structure of BCAPMA is the primary determinant of its stability profile. The presence of multiple tertiary amines and carboxylic acids makes it highly susceptible to two primary degradation pathways: oxidation and pH-dependent reactions .

  • Oxidative Degradation: The tertiary amine groups, particularly the central methyl-substituted amine, are susceptible to oxidation.[3] This process can be initiated by atmospheric oxygen, trace metal ions (which catalyze oxidation), or peroxides that may be present as impurities in other excipients.[4] Oxidation can lead to the formation of N-oxides and other degradation products, often accompanied by a yellowing of the formulation and a loss of potency.

  • pH-Dependent Stability: BCAPMA is a polyprotic acid and base. Its net charge and conformation are highly dependent on the pH of the solution.[5] Formulating at an inappropriate pH can lead to:

    • Chemical Degradation: Specific acid or base catalysis can accelerate degradation reactions like hydrolysis if any susceptible linkages are present or formed.[6]

    • Physical Instability: Changes in pH can alter the solubility of BCAPMA, potentially leading to precipitation over time. This is especially critical when the formulation is near the isoelectric point of the molecule.

The interplay of these factors necessitates a systematic approach to formulation development, beginning with a thorough characterization of the molecule's vulnerabilities.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the formulation of BCAPMA.

Q1: My BCAPMA formulation is turning yellow over time. What is the likely cause? A: A yellow discoloration is a classic indicator of oxidative degradation. The tertiary amine functionalities in the BCAPMA molecule are likely being oxidized. This can be accelerated by exposure to light, elevated temperatures, or the presence of trace metal ions in your buffer or excipients.[4]

Q2: I'm observing a precipitate in my formulation after a few days at 4°C. What should I investigate? A: This suggests a physical instability, most likely related to pH and solubility.

  • Check the pH: Ensure the pH of your formulation has not drifted. The solubility of polyaminocarboxylic acids can be highly pH-dependent.

  • Buffer Capacity: Your buffer system may be inadequate to hold the pH steady over time and temperature changes.

  • Concentration: You may be formulating near the saturation limit of BCAPMA at that specific pH and temperature. Consider evaluating solubility across a range of pH values.

Q3: My HPLC purity assay shows a decrease in the main BCAPMA peak, but I don't see any new peaks. What could be happening? A: This could indicate several possibilities:

  • Non-UV Active Degradants: The degradation products may not have a chromophore and are therefore invisible to your UV detector.

  • High Molecular Weight Aggregates: BCAPMA might be forming aggregates that are either precipitating out of solution before injection or are being filtered out by your HPLC's inline filter.

  • Adsorption: The molecule or its degradants may be adsorbing to the vial surface.

It is crucial to develop a robust, stability-indicating analytical method to properly assess degradation.[7][8]

Q4: Can I use standard phosphate-buffered saline (PBS) for my formulation? A: While PBS is a common buffer, it may not be optimal. The phosphate ions can interact with trace metals, and its buffering capacity might not be ideal for the specific pKa values of BCAPMA. A custom buffer system, determined through a pH-rate stability study, is highly recommended to find the pH of maximum stability.[6][9]

Section 3: In-Depth Troubleshooting Guides

Guide 1: Investigating and Mitigating Oxidative Degradation

Oxidation is a primary concern for BCAPMA. This guide provides a systematic approach, known as a forced degradation study, to understand and control it.[10][11][12]

Objective: To identify the oxidative degradation pathway and screen for effective antioxidants.

Experimental Protocol: Forced Oxidation Study

  • Preparation: Prepare solutions of BCAPMA (e.g., 1 mg/mL) in your proposed buffer system.

  • Stress Conditions:

    • Control: BCAPMA solution with no added stressor.

    • Oxidative Stress: Add a low concentration of hydrogen peroxide (e.g., 0.1% - 3% H₂O₂) to the BCAPMA solution.

    • Antioxidant Screening: To separate aliquots of the H₂O₂-containing solution, add potential antioxidants.

  • Incubation: Incubate all samples at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24-48 hours). The goal is to achieve a target degradation of 5-20% of the active ingredient.[10][12]

  • Analysis: At various time points, take samples, quench the reaction (e.g., by dilution or adding a quenching agent like sodium bisulfite), and analyze by a stability-indicating HPLC method.

  • Evaluation: Compare the degradation in the stressed sample to the control. In the antioxidant-screened samples, look for a significant reduction in the formation of degradant peaks.

Data Interpretation and Mitigation Strategies

Observation Interpretation Recommended Mitigation Strategy
Significant new peaks in H₂O₂ stressed sampleBCAPMA is susceptible to oxidation.Implement antioxidants in the formulation.
Reduced degradation with Ascorbic AcidAscorbic acid is an effective scavenger for these specific oxidative species.[13]Add Ascorbic Acid (0.01% - 0.1% w/v) to the formulation.
Reduced degradation with MethionineMethionine can act as a sacrificial target for oxidation.[14]Add L-Methionine (1-10 mM) to the formulation.
Degradation occurs even with antioxidantsTrace metal ions may be catalyzing the oxidation.Include a chelating agent like Disodium EDTA or DTPA (0.01% - 0.05% w/v).[15]

Workflow for Investigating Oxidation

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Solution Screening cluster_2 Phase 3: Optimization & Finalization start Start: Formulation shows instability (e.g., color change) stress Perform Forced Oxidation Study (e.g., with 0.5% H2O2) start->stress analyze Analyze via Stability-Indicating HPLC stress->analyze decision Is degradation > 5%? analyze->decision no_deg Oxidation not the primary issue. Investigate other pathways. decision->no_deg No screen Screen Antioxidants (Ascorbic Acid, Methionine) decision->screen Yes analyze2 Analyze effectiveness of each antioxidant screen->analyze2 decision2 Is degradation controlled? analyze2->decision2 screen_chel Screen Chelating Agents (EDTA, DTPA) + Best Antioxidant decision2->screen_chel No finalize Finalize Formulation. Proceed to long-term stability. decision2->finalize Yes analyze3 Analyze combined effectiveness screen_chel->analyze3 optimize Optimize concentration of stabilizer(s) analyze3->optimize optimize->finalize

Caption: Troubleshooting workflow for oxidative degradation.

Guide 2: Establishing the Optimal pH for Formulation (pH-Rate Profile)

Finding the pH of maximum stability is the most critical step in developing a robust BCAPMA formulation. A pH-rate profile study is the definitive experiment for this.[6][16]

Objective: To determine the pH at which BCAPMA has the lowest degradation rate.

Experimental Protocol: pH-Rate Profile Study

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 3 to pH 9). Use buffers with appropriate pKa values for each range (e.g., citrate for pH 3-5, phosphate for pH 6-8, borate for pH 9).

  • Sample Preparation: Dissolve BCAPMA in each buffer to a known concentration (e.g., 1 mg/mL).

  • Incubation: Place all samples in a temperature-controlled oven at an accelerated temperature (e.g., 50°C or 60°C) to speed up degradation.[9][17]

  • Time-Point Analysis: At specified time points (e.g., 0, 1, 3, 7, 14 days), remove aliquots from each sample.

  • Quantification: Analyze the concentration of remaining BCAPMA in each aliquot using a validated stability-indicating HPLC method.[18][19]

  • Data Analysis:

    • For each pH, plot the concentration of BCAPMA versus time.

    • Determine the observed degradation rate constant (k_obs) at each pH, typically from the slope of the line assuming pseudo-first-order kinetics.

    • Plot log(k_obs) versus pH. The lowest point on this V-shaped or U-shaped curve indicates the pH of maximum stability.[6]

Visualizing the Goal: pH-Rate Profile

G Hypothetical pH-Rate Profile for BCAPMA cluster_axes Hypothetical pH-Rate Profile for BCAPMA y_axis log(Degradation Rate, k) origin x_axis pH y_high High Degradation y_low Low Degradation x_3 3 x_5 5 x_7 7 x_9 9 p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 anno Optimal pH (Region of Max Stability) anno->p4

Caption: Example plot of degradation rate vs. pH.

Section 4: Recommended Formulation Strategies & Excipients

Based on the intrinsic properties of BCAPMA and the troubleshooting guides, the following formulation strategies are recommended as a starting point.

Component Excipient Class Examples Typical Concentration Purpose & Rationale
Buffering Agent Carboxylic Acid / PhosphateSodium Citrate, Sodium Phosphate20-50 mMTo maintain the pH at the point of minimum degradation, as determined by the pH-rate profile.[5]
Antioxidant Oxygen Scavenger / Sacrificial AgentL-Ascorbic Acid, L-Methionine0.01-0.1% (Ascorbic Acid), 1-10 mM (Methionine)To prevent oxidative degradation of the tertiary amine groups by removing free radicals or acting as a preferential target.[13][14][20]
Chelating Agent Metal Ion SequestrantDisodium Edetate (EDTA), DTPA0.01-0.05%To bind trace metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidative degradation pathways.[15]
Tonicity Agent SaltSodium Chloride (NaCl)q.s. to isotonicityTo adjust the osmolality of the final formulation to be compatible with physiological conditions (e.g., for injectable products).

References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. (URL: [Link])

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). (URL: [Link])

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (URL: [Link])

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. LUMINATA. (URL: [Link])

  • Forced Degradation Studies in Pharmaceuticals: How to Perform. The Pharma Knowledge. (URL: [Link])

  • What are Forced Degradation Studies in Pharmaceuticals. Pharma Times Official. (URL: [Link])

  • Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development (IJTSRD). (URL: [Link])

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. (URL: [Link])

  • (PDF) Stability Indicating HPLC Method Development: A Review. ResearchGate. (URL: [Link])

  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research (IJPPR). (URL: [Link])

  • pH stability profile. Slideshare. (URL: [Link])

  • Effect of Antioxidants in Medicinal Products on Intestinal Drug Transporters. National Institutes of Health (NIH). (URL: [Link])

  • Degradation and Stability Profiling in Pharmaceutical Analysis: Review. International Journal for Scientific Research and Development (IJSDR). (URL: [Link])

  • ANTIOXIDANTS: In Pharmaceutical Formulation. Knowledge of Pharma. (URL: [Link])

  • From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. Manufacturing Chemist. (URL: [Link])

  • Mechanism of action of amine-type antioxidants at temperatures above 110 °C. ResearchGate. (URL: [Link])

  • Antioxidants. CD Formulation. (URL: [Link])

  • Mechanistic interpretation of pH–rate profiles. Journal of Chemical Education. (URL: [Link])

  • Factors Affecting Drug Stability: pH. StabilityStudies.in. (URL: [Link])

  • Determination of pH Stability by UPLC-MS/MS. Waters Corporation. (URL: [Link])

  • Bis(bis(2-carboxyethyl)aminopropyl)methylamine. 新研博美. (URL: [Link])

  • Bis(bis(2-carboxyethyl)aminopropyl)methylamine | C19H35N3O8. PubChem. (URL: [Link])

  • Development of a candidate stabilizing formulation for bulk storage of a double mutant heat labile toxin (dmLT) protein based adjuvant. National Institutes of Health (NIH). (URL: [Link])

  • Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability. MDPI. (URL: [Link])

  • Stabilizing effect of amino acids on protein and colloidal dispersions. PubMed. (URL: [Link])

  • Protein Formulations Containing Polysorbates: Are Metal Chelators Needed at All?. MDPI. (URL: [Link])

  • Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. National Institutes of Health (NIH). (URL: [Link])

  • Metal complexes of bis-[3-di(carboxymethyl)aminopropyl] ether. The computation of stability constants with the aid of a high-speed digital computor. Journal of the Chemical Society. (URL: [Link])

  • N,N-bis(3-aminopropyl)methylamine | C7H19N3. PubChem. (URL: [Link])

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How to avoid side reactions with Bis(bis(2-carboxyethyl)aminopropyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Bis(bis(2-carboxyethyl)aminopropyl)methylamine

A Guide to Minimizing Side Reactions in Amide Coupling Procedures

Welcome to the technical support center for Bis(bis(2-carboxyethyl)aminopropyl)methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile branched linker in conjugation reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to optimize your experiments and avoid common pitfalls.

Bis(bis(2-carboxyethyl)aminopropyl)methylamine is a symmetrical linker with four carboxylic acid groups, making it an excellent candidate for creating multivalent conjugates.[1][2][3] The primary application of this molecule involves the activation of its carboxyl groups to form stable amide bonds with primary amines on target molecules like proteins, peptides, or nanoparticles. The most common method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4] While this is a robust and widely used chemistry, a lack of attention to reaction conditions can lead to significant side reactions, resulting in low yields, batch-to-batch variability, and difficult-to-purify products. This guide will walk you through the most common side reactions and provide clear, actionable strategies to mitigate them.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues you may encounter during your conjugation experiments and provides detailed solutions.

Issue 1: Low or No Conjugation Yield

This is the most frequent problem and can often be attributed to the hydrolysis of the activated ester or suboptimal reaction conditions.

Q: My conjugation reaction is resulting in very low or no yield of my desired product. What are the likely causes and how can I fix this?

A: Low conjugation yield is typically a result of one or more competing side reactions that consume your activated linker before it can react with your target amine. Let's break down the primary culprits and their solutions.

Primary Cause: Hydrolysis of the NHS Ester

The activated NHS ester is highly susceptible to hydrolysis, a reaction with water that regenerates the original carboxylic acid and releases NHS.[5][6][7] This reaction is a major competitor to the desired amidation reaction. The rate of hydrolysis is highly dependent on pH and temperature.[5][6]

  • At pH 7.0 and 4°C, the half-life of an NHS ester is around 4-5 hours.

  • This half-life dramatically decreases to just 10 minutes at pH 8.6 and 4°C. [5][6]

Solutions:

  • Optimize Reaction pH: The reaction of the NHS ester with a primary amine is most efficient at a pH range of 7.2-8.5.[5][8] Below this range, the amine is protonated and less nucleophilic. Above this range, the rate of hydrolysis increases significantly.[7] It is critical to maintain a stable pH within this optimal window.

  • Control Temperature: Performing the reaction at 4°C can help to slow the rate of hydrolysis, giving the amidation reaction more time to proceed.[9]

  • Use Fresh Reagents: EDC and NHS are moisture-sensitive.[10] Always allow the reagents to warm to room temperature before opening to prevent condensation. Use high-purity, fresh reagents and avoid repeated opening and closing of vials.[8][9]

Secondary Cause: Presence of Competing Nucleophiles

Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated NHS ester.[7][8] This will "cap" the activated linker and prevent it from conjugating to your target.

Solutions:

  • Use Amine-Free Buffers: Always use buffers that are free of primary amines for your conjugation reaction.[8] Recommended buffers include Phosphate-Buffered Saline (PBS), MES, HEPES, and Borate buffers.[8]

  • Buffer Exchange: If your protein or other target molecule is in an amine-containing buffer, perform a buffer exchange using a desalting column or dialysis before initiating the conjugation reaction.[8]

Tertiary Cause: Inefficient Activation

The initial activation of the carboxylic acid with EDC can also be a source of inefficiency, leading to the formation of an unstable O-acylisourea intermediate that is prone to hydrolysis or rearrangement.[9]

Solutions:

  • Two-Step vs. One-Step Protocol: For sensitive proteins or to minimize side reactions, a two-step protocol is often preferred. In the first step, activate the Bis(bis(2-carboxyethyl)aminopropyl)methylamine with EDC and NHS at a slightly acidic pH (4.5-6.0) in a buffer like MES.[8][11] Then, either remove the excess EDC and NHS before adding your amine-containing molecule or adjust the pH to 7.2-8.0 for the coupling reaction.[9][11]

  • Optimize Molar Ratios: The molar ratio of EDC and NHS to the carboxylic acid groups on the linker is critical. It is often necessary to empirically optimize these ratios to achieve the highest reaction yield.[9] A common starting point is a 2-4 mM final concentration of EDC and a 5-10 mM final concentration of Sulfo-NHS.[8]

Issue 2: Formation of an N-acylurea Byproduct

Q: I am observing a byproduct with an unexpected mass in my reaction mixture. Could this be an N-acylurea, and how can I prevent its formation?

A: Yes, the formation of an N-acylurea is a known side reaction in EDC chemistry.[9][11] This occurs when the highly reactive O-acylisourea intermediate, formed after the initial reaction of EDC with a carboxyl group, undergoes an intramolecular rearrangement. This side reaction is irreversible and inactivates the carboxyl group.[9]

Solutions:

  • Use of NHS or Sulfo-NHS: The primary reason for including NHS or Sulfo-NHS in the reaction is to prevent the formation of N-acylurea.[9] The O-acylisourea intermediate reacts with NHS to form a more stable NHS ester, which is less prone to this rearrangement.[7][9] Ensure you are using an adequate concentration of NHS.

  • Solvent Considerations: In some cases, the choice of solvent can influence the formation of N-acylurea. For non-aqueous reactions, using a polar aprotic solvent like DMF or DMSO is common.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for Bis(bis(2-carboxyethyl)aminopropyl)methylamine and the coupling reagents EDC and NHS?

A1: Bis(bis(2-carboxyethyl)aminopropyl)methylamine should be stored at -20°C.[1] EDC and NHS are susceptible to hydrolysis and should be stored desiccated at -20°C.[10] Always allow the reagent vials to equilibrate to room temperature before opening to prevent moisture from condensing on the product.[10]

Q2: Can I use Tris buffer to quench my reaction?

A2: Yes, but only at the very end of the protocol.[8] After your desired reaction time has elapsed, adding a primary amine-containing buffer like Tris or glycine (to a final concentration of 20-50 mM) is an effective way to quench the reaction by consuming any remaining unreacted NHS esters.[7][8]

Q3: How can I confirm that my NHS ester is active before starting my conjugation?

A3: You can perform a simple qualitative test. The hydrolysis of an NHS ester releases NHS, which absorbs light at 260 nm.[5][10] By measuring the absorbance of your NHS-activated linker solution at 260 nm before and after intentionally hydrolyzing it with a strong base (like 0.5-1.0 N NaOH), you can confirm its activity.[10] A significant increase in absorbance after base hydrolysis indicates that the NHS ester was active.[10]

Q4: What are the recommended buffer conditions for a two-step EDC/NHS coupling reaction?

A4: For a two-step reaction:

  • Activation Step: Use a buffer with a pH of 4.5-6.0, such as MES buffer.[8]

  • Coupling Step: Use a buffer with a pH of 7.2-8.5, such as PBS or HEPES buffer.[8]

Experimental Protocols

Protocol 1: Two-Step Activation and Conjugation

This protocol is recommended to minimize side reactions of EDC with your target molecule.

Materials:

  • Bis(bis(2-carboxyethyl)aminopropyl)methylamine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Methodology:

  • Prepare Reagents: Allow all powdered reagents to equilibrate to room temperature before opening. Prepare stock solutions of the linker, EDC, and Sulfo-NHS in the appropriate buffer immediately before use.

  • Activation:

    • Dissolve Bis(bis(2-carboxyethyl)aminopropyl)methylamine in Activation Buffer.

    • Add EDC and Sulfo-NHS. A common molar ratio is 1:2:5 (Linker Carboxyl Groups:EDC:Sulfo-NHS).

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Reagents (Optional but Recommended):

    • Remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer. This prevents unwanted side reactions with your target molecule.[9][11]

  • Conjugation:

    • Immediately add the activated linker solution to your amine-containing target molecule in Coupling Buffer.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[9]

  • Quenching:

    • Add Quenching Buffer to a final concentration of 20-50 mM Tris to stop the reaction.[7][8]

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify your final conjugate using appropriate methods (e.g., size exclusion chromatography, dialysis) to remove unreacted linker and byproducts.

Visualizing Reaction Pathways

To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the key reaction pathways.

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) Carboxyl R-COOH (Linker) O_acylisourea O-acylisourea (Unstable Intermediate) Carboxyl->O_acylisourea +EDC EDC EDC NHS_ester NHS Ester (Amine-Reactive) O_acylisourea->NHS_ester +NHS N_acylurea N-acylurea (Inactive Byproduct) O_acylisourea->N_acylurea Rearrangement (Side Reaction) NHS NHS NHS_ester2 NHS Ester Target_Amine Target-NH2 Amide_Bond Amide Bond (Desired Product) Hydrolyzed_Carboxyl R-COOH (Inactive Linker) H2O H2O NHS_ester2->Amide_Bond +Target-NH2 NHS_ester2->Hydrolyzed_Carboxyl +H2O (Hydrolysis Side Reaction)

Caption: Key reaction pathways in EDC/NHS chemistry.

Data Summary

ParameterRecommended ConditionRationale
Activation pH 4.5 - 6.0Most efficient for EDC activation of carboxyl groups.[8]
Coupling pH 7.2 - 8.5Optimal for amine reaction; balances amine nucleophilicity and NHS ester stability.[5][8]
Temperature Room Temperature or 4°CLower temperatures slow the rate of hydrolysis of the NHS ester.[9]
Buffer Type Amine-free (e.g., PBS, MES, HEPES)Prevents competition for the activated NHS ester.[8]
Quenching Agent Tris or GlycineReacts with and deactivates any remaining NHS esters.[7][8]

References

  • Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents. G-Biosciences. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. ACS Publications. [Link]

  • Controlling Coupling Reaction of EDC and NHS for Preparation of Collagen Gels Using Ethanol/Water Co-Solvents. ResearchGate. [Link]

  • 21.8: Condensation of Acids with Amines. Chemistry LibreTexts. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Bis(bis(2-carboxyethyl)aminopropyl)methylamine | C19H35N3O8 | CID 163297104. PubChem. [Link]

  • Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. ACS Publications. [Link]

  • CAS#:692250-70-7 | Bis(bis(2-carboxyethyl)aminopropyl)methylamine. Chemsrc. [Link]

  • Bis(bis(2-carboxyethyl)aminopropyl)methylamine. 新研博美. [Link]

  • Bis(3-aminopropyl)amine | C6H17N3 | CID 5942. PubChem. [Link]

  • N,N-Bis(3-aminopropyl)-N',N'-dimethylpropane-1,3-diamine. PubChem. [Link]

  • BIS-(3-AMINOPROPYL)METDYLAMINE. Ataman Kimya. [Link]

  • CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine.
  • N-(3-Aminopropyl)-1,3-propanediamine (Norspermidine). SIELC Technologies. [Link]

  • N,N-bis(3-Aminopropyl)methylamine. Oakwood Chemical. [Link]

  • N,N-bis(3-aminopropyl)methylamine | C7H19N3 | CID 7777. PubChem. [Link]

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Technical Support Center: Purification of Bis(bis(2-carboxyethyl)aminopropyl)methylamine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Bis(bis(2-carboxyethyl)aminopropyl)methylamine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and professionals in drug development who are working with this complex molecule. Bis(bis(2-carboxyethyl)aminopropyl)methylamine is a symmetrical branched linker with three tertiary amine groups and four carboxylic acid moieties, making it a valuable component in applications such as the development of lipid nanoparticles.[1][2] Its synthesis, typically via a Michael addition reaction, can present unique purification challenges due to the potential for a complex mixture of products and byproducts.

This guide is designed to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your purification process.

Frequently Asked Questions (FAQs)

Synthesis and Impurities
Q1: What are the common impurities I might expect from the synthesis of Bis(bis(2-carboxyethyl)aminopropyl)methylamine?

The synthesis of Bis(bis(2-carboxyethyl)aminopropyl)methylamine typically involves the Michael addition of a primary or secondary amine to an acrylate derivative. This type of reaction can lead to several impurities.[3]

  • Unreacted Starting Materials: Incomplete reactions can leave residual amounts of the initial amine and acrylate starting materials.

  • Partially-Alkylated Intermediates: The reaction proceeds in a stepwise manner. It is common to find intermediates where not all of the N-H bonds have reacted with the acrylate. This can include mono-, di-, and tri-substituted products.

  • Over-Alkylated Byproducts: While the target molecule has tertiary amines, further reactions are possible depending on the starting materials and conditions, though less common for this specific target.

  • Polymerization of Acrylate: Acrylate monomers can polymerize, especially at elevated temperatures, leading to polymeric impurities that can complicate purification.

  • Side-Reactions: Depending on the specific reaction conditions (e.g., high temperatures, prolonged reaction times), other side reactions can occur.[3]

Table 1: Common Impurities in the Synthesis of Bis(bis(2-carboxyethyl)aminopropyl)methylamine

Impurity ClassDescriptionPotential Impact on Purification
Unreacted Starting MaterialsResidual initial amine and acrylate precursors.Can often be removed by extraction or distillation if volatile.
Partially-Alkylated IntermediatesMolecules with one or more fewer carboxyethyl groups than the final product.Similar polarity to the desired product, making chromatographic separation challenging.
Acrylate PolymersPolyacrylate chains formed by self-polymerization of the acrylate starting material.Can cause the product to be oily or waxy; typically removed by precipitation or filtration.
Double Addition ProductsIn some Michael additions with primary amines, a second acrylate can add to the newly formed secondary amine.[4]Results in a more complex mixture of closely related compounds.
Q2: How can I monitor the reaction to minimize impurity formation?

Careful reaction monitoring is crucial. You can use techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy on crude reaction aliquots. For TLC, staining with a suitable agent like potassium permanganate or ninhydrin can help visualize the consumption of starting materials and the appearance of the product. HPLC provides a more quantitative assessment of the reaction progress.[5][6]

Purification Strategies
Q3: What is the first step I should take to purify the crude reaction product?

After the reaction is complete, the initial workup is critical. If a solvent was used, it should be removed under reduced pressure. The resulting crude residue, which may be an oil or a solid, can then be subjected to an acid-base extraction to remove many of the impurities.[7][8] Because your target molecule has both acidic (carboxylic acids) and basic (tertiary amines) functional groups, it is amphoteric. This property can be exploited for purification.

Q4: Can I use crystallization to purify my product?

Crystallization can be an effective method if the product is a solid and a suitable solvent system can be found. Given the molecule's polarity, you might explore polar protic solvents like water or ethanol, or mixtures with less polar solvents like acetone or ethyl acetate. The high number of rotatable bonds in Bis(bis(2-carboxyethyl)aminopropyl)methylamine might make crystallization challenging, and it may preferentially remain as an oil.

Q5: Is precipitation a viable purification method?

Yes, precipitation can be very useful, especially for removing less polar impurities. After an initial purification step, dissolving the crude product in a minimal amount of a polar solvent and then adding a non-polar "anti-solvent" can cause the desired product to precipitate.

Q6: What type of chromatography is most suitable for this compound?

Due to the multiple carboxylic acid groups, the molecule will be negatively charged at neutral or basic pH. This makes anion-exchange chromatography an excellent choice for purification. The principle is to bind the negatively charged product to a positively charged stationary phase and then elute it with an increasing salt gradient or a decreasing pH gradient.

Reversed-phase HPLC (RP-HPLC) can also be used, particularly for analytical assessment of purity and for preparative purification of smaller quantities.[5] A C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient with an additive like trifluoroacetic acid (TFA) or formic acid to protonate the carboxylic acids and improve peak shape is a common approach.

Q7: I'm having trouble with my product streaking on my silica gel column. Why is this happening and what can I do?

Silica gel is generally not recommended for purifying highly polar, polyfunctional compounds like this. The free silanol groups on the silica surface are acidic and can strongly and irreversibly bind to the amine functional groups in your product, leading to significant streaking and poor recovery. If you must use a silica-based column, consider using a diol- or cyano-bonded phase, or treating the silica with a base like triethylamine in your mobile phase to reduce these interactions. However, ion-exchange chromatography is a much more suitable technique.

Purity Analysis and Characterization
Q8: How can I assess the purity of my final product?

A combination of analytical techniques is recommended for comprehensive purity assessment:[]

  • High-Performance Liquid Chromatography (HPLC): This is one of the most common methods for determining the purity of chemical compounds.[] An RP-HPLC method can separate the desired product from closely related impurities. Purity is typically reported as the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the molecule and identify impurities if they are present in sufficient quantities (typically >1-5%).

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the desired product.[10] High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition.

Q9: What should I expect to see in the 1H NMR spectrum of the pure product?

The 1H NMR spectrum of the symmetrical Bis(bis(2-carboxyethyl)aminopropyl)methylamine should show characteristic signals for the different proton environments. You would expect to see multiplets for the propyl and ethyl chains. The methyl group attached to the central nitrogen should appear as a singlet. The integration of these signals should correspond to the number of protons in each environment.

Troubleshooting
Q10: My final product is a sticky oil instead of a solid. What can I do?

This is a common issue with complex, flexible molecules. It may indicate the presence of residual solvent or impurities. Try drying the product under high vacuum for an extended period. If it remains an oil, it may be the natural state of the pure compound. You can also try dissolving it in a small amount of solvent and precipitating it by adding an anti-solvent.

Q11: My yields are very low after purification. What are the likely causes and how can I improve them?

Low yields can result from several factors:

  • Incomplete Reaction: Monitor the reaction to ensure it has gone to completion.

  • Product Loss During Workup: The amphoteric nature of the product can lead to losses during acid-base extractions if the pH is not carefully controlled.

  • Irreversible Binding to Chromatography Media: As mentioned, using silica gel can lead to significant product loss.[11]

  • Decomposition: Although generally stable, harsh purification conditions (e.g., very high or low pH, high temperatures) could potentially degrade the product.

To improve yields, optimize the reaction conditions, use appropriate pH control during extractions, and select a suitable chromatography method like ion-exchange.

Detailed Protocols

Protocol 1: General Work-up and Extraction Procedure
  • Solvent Removal: If the reaction was performed in a solvent, remove it using a rotary evaporator.

  • Initial Dissolution: Dissolve the crude residue in a suitable aqueous base, such as 1 M sodium bicarbonate or sodium hydroxide, to deprotonate the carboxylic acids and form the corresponding carboxylate salts.

  • Wash with Organic Solvent: Transfer the aqueous solution to a separatory funnel and wash with an organic solvent like dichloromethane or ethyl acetate to remove non-polar impurities. Repeat this wash 2-3 times.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with an acid like 1 M HCl to a pH of approximately 2-3. This will protonate the carboxylate groups. The product may precipitate at this stage.

  • Product Extraction: Extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate or a 9:1 mixture of dichloromethane/isopropanol) to isolate the product. Repeat the extraction 3-4 times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Anion-Exchange Chromatography for Purification
  • Resin Selection and Preparation: Choose a suitable weak or strong anion-exchange resin. Prepare the column according to the manufacturer's instructions, typically by washing with water, a high salt buffer, and then equilibrating with the starting buffer.

  • Sample Preparation: Dissolve the crude product from the work-up in the starting buffer (e.g., a low ionic strength buffer at a pH where the product is negatively charged, such as 20 mM Bis-Tris propane at pH 7.5).[12][13] Ensure the sample is fully dissolved and filtered before loading.

  • Column Loading and Washing: Load the sample onto the equilibrated column. Wash the column with several column volumes of the starting buffer to remove any unbound impurities.

  • Elution: Elute the bound product using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer) or by decreasing the pH.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Desalting and Concentration: Pool the pure fractions. If a high salt concentration was used for elution, the product will need to be desalted, for example, by dialysis, size-exclusion chromatography, or reversed-phase chromatography. Concentrate the desalted fractions to obtain the purified product.

Protocol 3: Analytical HPLC Method for Purity Assessment
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%), and increase linearly to a high percentage of B (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210-220 nm (for the carboxylic acid chromophore) or Evaporative Light Scattering Detector (ELSD) if UV response is poor.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the purified product in the initial mobile phase composition.

Visualizations

PurificationWorkflow crude Crude Reaction Product workup Aqueous Acid-Base Workup crude->workup Initial Cleanup chromatography Anion-Exchange Chromatography workup->chromatography Primary Purification analysis Purity Analysis (HPLC, NMR, MS) chromatography->analysis Characterization pure_product Pure Product analysis->pure_product Verification IEX_Principle cluster_column Anion-Exchange Column (pH > pKa) resin Positively Charged Resin (+) ... ... ... product_neg Product (Net Negative Charge) product_neg->resin:port Binds to Resin impurities Neutral/Positive Impurities impurities->resin:port Flows Through salt High Salt Elution (e.g., Cl-) salt->resin:port Displaces Product

Caption: Principle of anion-exchange chromatography for product purification.

References

  • Bio-Rad. (2019, August 30). Effects of Buffer Composition on Protein Purification with a Hydrophobic Anion Exchange Resin, Nuvia aPrime 4A. [Link]

  • Vallejos, G. G., et al. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. National Institutes of Health. [Link]

  • Saito, K., et al. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

  • Taylor & Francis Online. (n.d.). Bis-tris propane – Knowledge and References. [Link]

  • XinYanBioMei. (n.d.). Bis(bis(2-carboxyethyl)aminopropyl)methylamine. [Link]

  • PubChem. (n.d.). Bis(bis(2-carboxyethyl)aminopropyl)methylamine. [Link]

  • Polymer Chemistry (RSC Publishing). (n.d.). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. [Link]

  • National Institutes of Health. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]

  • ResearchGate. (2019, August 6). Effects of Chemistries of Trifunctional Amines on Mechanisms of Michael Addition Polymerizations with Diacrylates. [Link]

  • ResearchGate. (2018, April 22). Michael Addition - How to prevent second addition of Acrylate Compound to Primary Amines?. [Link]

  • ACS Publications. (n.d.). Determination of carboxylic acids by isotope dilution gas chromatography/Fourier-transform infrared spectroscopy. [Link]

  • Wiley Online Library. (2023, August 6). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. [Link]

  • Wikipedia. (n.d.). Bis-tris propane. [Link]

  • ResearchGate. (2008, August 5). Quantitative determination of the main aliphatic carboxylic acids in wood kraft black liquors by high-performance liquid chromatography-mass spectrometry. [Link]

  • Chemical Society Reviews (RSC Publishing). (2011, March 8). The synthesis and application of polyamino polycarboxylic bifunctional chelating agents. [Link]

  • ResearchGate. (2017, March 5). How can I purify my synthesised unnatural aliphatic amino acid?. [Link]

  • ResearchGate. (2013, September 20). How can I purify carboxylic acid?. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • IUCr. (n.d.). Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}. [Link]

  • European Patent Office. (n.d.). Process for the purification of carboxylic acids and/or their anhydrides. [Link]

Sources

Technical Support Center: Scaling Up Bis(bis(2-carboxyethyl)aminopropyl)methylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Bis(bis(2-carboxyethyl)aminopropyl)methylamine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to pilot or manufacturing scales. The inherent challenges of this multi-step process, particularly concerning reaction control and purification, necessitate a robust and well-understood methodology.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common obstacles. Our approach is grounded in fundamental chemical principles to not only solve immediate problems but also to empower you to proactively optimize your scale-up campaign.

Synthesis Overview

The synthesis of Bis(bis(2-carboxyethyl)aminopropyl)methylamine (MW: 433.5 g/mol [1]) is typically achieved via a two-step process starting from N,N-Bis(3-aminopropyl)methylamine. The overall transformation involves a four-fold Michael addition followed by hydrolysis.

  • Step 1: Cyanoethylation (Michael Addition) : N,N-Bis(3-aminopropyl)methylamine is reacted with four equivalents of acrylonitrile. This is a conjugate addition reaction where the secondary amine nucleophiles attack the β-carbon of the acrylonitrile.[2] This step forms the tetranitrile intermediate, 3,3',3'',3'''-(((Methylazanediyl)bis(propane-3,1-diyl))bis(azanetriyl))tetrapropanenitrile.

  • Step 2: Hydrolysis : The four nitrile groups of the intermediate are hydrolyzed to carboxylic acids using either strong acidic or basic conditions, yielding the final product.[3][4]

The following diagram illustrates this synthetic pathway.

Synthesis_Pathway A N,N-Bis(3-aminopropyl)methylamine B Tetranitrile Intermediate (3,3',3'',3'''-(((Methylazanediyl)bis(propane-3,1-diyl))bis(azanetriyl))tetrapropanenitrile) A->B Step 1: Michael Addition C Bis(bis(2-carboxyethyl)aminopropyl)methylamine B->C Step 2: Hydrolysis ACN 4x Acrylonitrile H2O Acid or Base Heat

Caption: Overall synthetic route to the target molecule.

Troubleshooting Guide

This section addresses specific issues that frequently arise during the scale-up of each synthetic step.

Part 1: Michael Addition (Cyanoethylation)

The Michael addition of amines to acrylonitrile is highly exothermic and can be prone to side reactions if not properly controlled.[5]

Question 1: We are experiencing a violent exotherm and runaway reaction during the acrylonitrile addition. What is happening and how can we control it?

Answer:

  • Causality : The reaction's exothermicity stems from the formation of a stable carbon-nitrogen single bond at the expense of a less stable carbon-carbon pi bond.[2] In large reactors, the surface-area-to-volume ratio decreases, severely limiting heat dissipation.[6] This entrapped heat accelerates the reaction, creating a dangerous feedback loop that can lead to a thermal runaway.

  • Solutions :

    • Control Addition Rate : This is the most critical parameter. The rate of acrylonitrile addition must be strictly controlled and tied to the cooling capacity of the reactor. The goal is to add the reagent at a rate that allows the cooling system to maintain the set temperature.

    • Sub-surface Addition : Introduce the acrylonitrile below the surface of the stirred reaction mixture. This ensures immediate dispersion and reaction, preventing the accumulation of unreacted acrylonitrile on the surface, which could later react all at once.

    • Increase Dilution : While this increases solvent cost, performing the reaction at a lower concentration can provide a larger thermal mass to absorb the heat generated, making temperature control more manageable.

    • Optimize Agitation : Ensure the reactor's mixing is efficient to prevent localized "hot spots" and ensure uniform temperature distribution throughout the vessel. Inefficient mixing is a common failure point in scale-up.[6][7]

Question 2: Our yield of the tetranitrile intermediate is low, and we've isolated a significant amount of a polymeric, insoluble material. What causes this?

Answer:

  • Causality : The polymeric byproduct is the result of the base-catalyzed anionic polymerization of acrylonitrile. This is often initiated in areas of high acrylonitrile concentration or at "hot spots" where the temperature is elevated.

  • Solutions :

    • Refine Addition Strategy : As with controlling the exotherm, a slow, controlled, sub-surface addition of acrylonitrile is crucial. This minimizes localized high concentrations of the monomer.

    • Use a Scavenger for Polymerization Initiators : In some cases, trace impurities in the starting materials or solvent can initiate polymerization. Ensuring high-purity reagents is essential.

    • Maintain a Homogeneous Mixture : Vigorous stirring is necessary to quickly disperse the added acrylonitrile.

Caption: Troubleshooting workflow for low yield in the Michael addition step.

Part 2: Hydrolysis of the Tetranitrile Intermediate

Complete and clean hydrolysis of four nitrile groups on a single molecule without causing degradation is a significant challenge. The reaction can be performed under either acidic or basic conditions.[8][9]

Question 3: Our final product is a complex mixture containing partially hydrolyzed intermediates (e.g., tri-acid/mono-nitrile). How do we drive the hydrolysis to completion?

Answer:

  • Causality : Nitrile hydrolysis is a stepwise process, proceeding through an amide intermediate for each of the four groups.[4][10] Steric hindrance and electrostatic effects can make the hydrolysis of the final nitrile group slower than the first. Inadequate reaction time, temperature, or reagent stoichiometry will result in incomplete conversion.

  • Solutions :

    • Increase Reagent Equivalents : On a larger scale, ensure a sufficient excess of acid (e.g., HCl) or base (e.g., NaOH) is used to account for any potential losses or side reactions.

    • Extend Reaction Time and/or Increase Temperature : These are critical parameters. The reaction should be monitored by a suitable analytical method (like HPLC or LC-MS) until no partially hydrolyzed intermediates are detected.

    • Ensure Efficient Mass Transfer : In a large, potentially heterogeneous mixture (especially during workup), ensure good mixing to maintain contact between the substrate and the hydrolyzing reagent.

ParameterLab Scale (10g)Pilot Scale (10kg)Rationale for Change
NaOH Equivalents 8-10 eq.10-12 eq.To overcome mass transfer limitations and ensure a driving excess at scale.
Temperature 100-110 °C (Reflux)100-110 °C (Reflux)Temperature is often kept consistent, but achieving and maintaining it requires more robust heating systems.
Reaction Time 12-24 hours24-48 hoursSlower heating/cooling cycles and potential mass transfer limits often necessitate longer reaction times.
Monitoring TLC / LC-MSIn-process Control (IPC) via HPLCReal-time, quantitative monitoring is critical at scale to determine the reaction endpoint accurately.

Table 1: Comparison of typical hydrolysis parameters for lab vs. pilot scale.

Part 3: Purification and Isolation

The final product is a highly polar, multi-ionic molecule, making purification challenging.[11][12]

Question 4: We are struggling to isolate the pure product from the aqueous reaction mixture. It seems to have very high water solubility, and we end up with a high salt content.

Answer:

  • Causality : The product contains four carboxylic acid groups and three amine groups. It is highly polar and can form various salts. At low pH, the amines are protonated (R-NH+), and at high pH, the carboxylic acids are deprotonated (R-COO-), both of which are highly water-soluble.

  • Solutions :

    • Isoelectric Point Precipitation : The key is to adjust the pH of the solution to the molecule's isoelectric point (pI). At the pI, the net charge of the molecule is zero, which typically corresponds to its point of minimum water solubility. Carefully acidify the basic hydrolysis mixture (or basify the acidic hydrolysis mixture) to the pI to precipitate the product. This must be done slowly and with good cooling and stirring.

    • Ion-Exchange Chromatography : For very high purity requirements, ion-exchange chromatography is an effective but more expensive scale-up option. The product can be bound to an anion or cation exchange resin and then eluted by changing the pH or salt concentration.

    • Diafiltration/Ultrafiltration : To remove inorganic salts from the workup, diafiltration using a membrane with an appropriate molecular weight cutoff can be a highly effective, scalable technique.

Frequently Asked Questions (FAQs)

Q1: What are the most critical process safety considerations when scaling up this synthesis?

The two primary hazards are the thermal runaway potential of the Michael addition and the handling of large quantities of corrosive materials (strong acids/bases) for the hydrolysis. A thorough Process Hazard Analysis (PHA) is mandatory. This should include evaluating the consequences of cooling failure, uncontrolled reagent addition, and potential pressure buildup from off-gassing (e.g., ammonia in basic hydrolysis[4]).

Q2: Can we use an alternative to acrylonitrile, such as ethyl acrylate, for the Michael addition?

Yes, ethyl acrylate is a common alternative. The process would involve a Michael addition to form the tetra-ester intermediate, followed by ester hydrolysis.

  • Pros : The reaction with acrylates is often less violently exothermic than with acrylonitrile. It also avoids handling the toxicity and polymerization hazards associated with acrylonitrile.

  • Cons : You will generate four equivalents of ethanol during the hydrolysis step, which must be managed. Ester hydrolysis can sometimes be slower or require different conditions than nitrile hydrolysis.

Q3: What analytical techniques are essential for monitoring this process at scale?

  • For the Michael Addition : HPLC is ideal for monitoring the disappearance of N,N-Bis(3-aminopropyl)methylamine and the appearance of the tetranitrile product.

  • For the Hydrolysis : HPLC is crucial for tracking the disappearance of the tetranitrile and the sequential formation of partially and fully hydrolyzed species. This is the most important in-process control to determine the reaction endpoint.

  • For the Final Product : Purity is assessed by HPLC. Structure confirmation is done by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Residual salt content can be measured by ion chromatography or conductivity.

Appendix: Key Experimental Protocols

Protocol 1: Scaled-Up Michael Addition (Illustrative)

  • Charge a suitably sized reactor, equipped with an overhead stirrer, temperature probe, and cooling jacket, with N,N-Bis(3-aminopropyl)methylamine (1.0 eq) and an appropriate solvent (e.g., isopropanol).

  • Cool the stirred solution to 0-5 °C.

  • Prepare a solution of acrylonitrile (4.2 eq) in the same solvent.

  • Add the acrylonitrile solution to the reactor sub-surface over 4-6 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction for completion by HPLC.

  • The resulting solution of the tetranitrile intermediate is often carried directly into the next step without isolation.

Protocol 2: Scaled-Up Hydrolysis and Isolation

  • To the solution from the previous step, slowly and carefully add a 50% w/w solution of sodium hydroxide (10-12 eq). Caution: This addition is highly exothermic. Maintain the temperature below 30 °C during the addition.

  • Once the addition is complete, heat the mixture to reflux (approx. 105 °C) and maintain for 24-48 hours.

  • Monitor the reaction for completion by HPLC.

  • Cool the reaction mixture to below 20 °C.

  • Slowly add concentrated hydrochloric acid to adjust the pH to the predetermined isoelectric point (e.g., pH 3-4, must be empirically determined), while maintaining the temperature below 20 °C.

  • The product will precipitate as a white solid. Stir the resulting slurry for 2-4 hours.

  • Isolate the solid by filtration. Wash the filter cake thoroughly with cold deionized water to remove salts, followed by a solvent wash (e.g., acetone).

  • Dry the product under vacuum at 40-50 °C to a constant weight.

References
  • Vertex AI Search. Nitrile to Acid - Common Conditions.
  • Organic Chemistry Tutor. Hydrolysis of Nitriles.
  • JoVE. Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • Chemguide. hydrolysis of nitriles.
  • BYJU'S. Nitrile to Carboxylic Acid.
  • BenchChem. Addressing challenges in scaling up FL118 synthesis.
  • Wikipedia. Michael addition reaction.
  • ResearchGate. Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile.
  • MedchemExpress.com. Bis(bis(2-carboxyethyl)aminopropyl)methylamine | Liposome.
  • 新研博美. Bis(bis(2-carboxyethyl)aminopropyl)methylamine.
  • PubChem. Bis(bis(2-carboxyethyl)aminopropyl)methylamine.
  • ScienceDirect. Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases.
  • Enamine. Enamine Scale-Up Synthesis of MedChem Relevant Cores.
  • BroadPharm. Bis(bis(2-carboxyethyl)aminopropyl)methylamine, 692250-70-7.
  • MedChemExpress. Bis(bis(2-carboxyethyl)aminopropyl)methylamine.
  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition.
  • BenchChem. Navigating the Synthesis Maze: A Technical Support Center for Scaling Up HBED-CC-tris(tert-butyl ester) Production.
  • AIChE. Session: Mixing Scale-Up/Scale-Down Issues in Pharmaceutical and Biopharmaceuticals Processes.

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Technical Support Center: Stability and Handling of Bis(bis(2-carboxyethyl)aminopropyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Bis(bis(2-carboxyethyl)aminopropyl)methylamine (CAS 692250-70-7)[1][2]. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this multivalent linker in their experiments, particularly in the development of lipid nanoparticles[3][4][5]. Due to the limited specific degradation data for this exact molecule, this guide synthesizes information from structurally similar aminopolycarboxylic acids (APCAs) and polyamines to provide a robust framework for troubleshooting and prevention of degradation.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and handling of Bis(bis(2-carboxyethyl)aminopropyl)methylamine.

Q1: What is the basic chemical nature of Bis(bis(2-carboxyethyl)aminopropyl)methylamine and how does it influence its stability?

A1: Bis(bis(2-carboxyethyl)aminopropyl)methylamine is a polyamino-polycarboxylate, featuring three tertiary amine groups and four carboxylic acid moieties[1][3][4][5]. This structure makes it an excellent chelating agent, capable of forming stable complexes with metal ions. However, these same functional groups are also susceptible to specific degradation pathways. The tertiary amines can be prone to oxidation, while the carboxyethyl groups can undergo hydrolysis, especially at elevated temperatures. The overall stability is highly dependent on environmental factors such as pH, temperature, and the presence of metal ions or oxidizing agents[6][7].

Q2: What are the primary suspected degradation pathways for this compound?

A2: Based on analogous aminopolycarboxylate structures like EDTA and polyamines, the primary degradation pathways to be aware of are:

  • Oxidative Degradation: The tertiary amine functional groups are susceptible to oxidation, which can be catalyzed by transition metal ions or initiated by strong oxidizing agents (e.g., peroxides)[7]. This can lead to the formation of N-oxides or cleavage of the carbon-nitrogen bonds.

  • Thermal Hydrolysis: At elevated temperatures, particularly under alkaline conditions, the carboxyethyl groups can be hydrolyzed. Studies on similar compounds like EDTA have shown hydrolysis of the molecule's backbone at high temperatures (e.g., 260°C)[6].

  • Photodegradation: Exposure to UV light can induce degradation, especially when the molecule is complexed with metal ions such as iron. The Fe-EDTA complex, for instance, is known to be susceptible to photodegradation[8].

Q3: How does pH affect the stability of my compound in solution?

A3: The pH of the solution is a critical factor. The protonation state of both the amine and carboxylic acid groups is dictated by the pH, which in turn affects the molecule's conformation and its affinity for metal ions[7][9][10]. For many aminopolycarboxylates, extreme pH values (highly acidic or highly alkaline) coupled with high temperatures can accelerate hydrolysis[11]. There is an optimal pH range for the stability of each metal complex, and operating outside this range can lead to dissociation of the metal and potential degradation of the ligand[7].

Q4: I'm observing inconsistent results in my experiments. Could this be due to degradation?

A4: Yes, inconsistent results are a classic sign of compound instability. If the molecule degrades, its effective concentration decreases, and the degradation products could potentially interfere with your assay or formulation. For example, if you are using it in a metal-dependent system, degradation will reduce its chelation capacity[9]. It is crucial to confirm the purity and integrity of your stock solutions regularly[9].

Part 2: Troubleshooting Guide

This section provides a problem-solution format for issues you may encounter during your experiments.

Problem/Observation Potential Cause(s) Troubleshooting Steps & Solutions
Loss of Efficacy Over Time (e.g., reduced chelation capacity, poor nanoparticle formation) Degradation of the compound in stock or working solutions.1. Review Storage Conditions: Ensure the compound (solid and solution) is stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. 2. pH Control: Buffer your solutions to a stable pH. For many aminocarboxylates, a neutral to slightly acidic pH is often optimal for stability in the absence of specific metal chelation requirements. 3. Fresh Solutions: Prepare fresh working solutions for each experiment from a recently prepared stock solution. Avoid repeated freeze-thaw cycles of stock solutions.
Unexpected Peaks in Analytical Chromatography (e.g., HPLC, LC-MS) Formation of degradation products.1. Forced Degradation Study: Perform a forced degradation study (see Protocol 1) to intentionally generate and identify potential degradation products. This will help you to develop a stability-indicating analytical method. 2. Purity Check: Use your stability-indicating method to check the purity of new batches of the compound and to monitor the stability of your solutions over time.
Precipitate Formation in Solutions Containing Metal Ions Formation of insoluble metal hydroxides or a low-solubility chelate complex.1. pH Adjustment: The precipitation of metal hydroxides can be prevented by performing the chelation at a lower pH where the metal ion is soluble[9]. 2. Order of Addition: Add the chelating agent to the metal ion solution before adjusting the pH upwards[9]. 3. Solvent System: If the chelated complex itself has low solubility, consider trying a different solvent or a co-solvent to increase solubility[9].
Discoloration of Solutions (e.g., yellowing) Oxidative degradation or interaction with trace metal impurities.1. Use High-Purity Water: Use deionized, purified water (e.g., Milli-Q or equivalent) to minimize trace metal contamination. 2. De-gas Solvents: De-gas solvents to remove dissolved oxygen, which can participate in oxidative degradation. 3. Light Protection: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

Part 3: Key Experimental Protocols

These protocols are designed to be self-validating systems to investigate and control the stability of Bis(bis(2-carboxyethyl)aminopropyl)methylamine.

Protocol 1: Forced Degradation Study

This study is crucial for identifying potential degradation pathways and developing a stability-indicating analytical method[12][13][14].

Objective: To intentionally degrade the compound under various stress conditions and analyze the resulting products.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., purified water) at a known concentration (e.g., 1 mg/mL).

  • Aliquot for Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition. Include a control sample stored under optimal conditions (e.g., 2-8°C, protected from light).

  • Apply Stress Conditions (in parallel):

    • Acid Hydrolysis: Add 0.1 M HCl to an aliquot. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to an aliquot. Incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ to an aliquot. Keep at room temperature for 24 hours, protected from light.

    • Thermal Stress: Incubate an aliquot at 80°C for 48 hours (in a sealed vial to prevent evaporation).

    • Photostability: Expose an aliquot to a calibrated light source (as per ICH Q1B guidelines) for a defined period.

  • Neutralization & Analysis:

    • Before analysis, neutralize the acid and base hydrolysis samples.

    • Analyze all samples (including the control) by a suitable analytical method, such as HPLC with UV and/or MS detection.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A loss in the main peak area and the appearance of new peaks indicate degradation. The mass spectrometer will help in the tentative identification of the degradation products.

Protocol 2: Routine Stability Monitoring of Stock Solutions

Objective: To ensure the integrity of your stock solutions over their intended use period.

Methodology:

  • Initial Analysis: Upon preparation of a new stock solution, immediately analyze it using your validated stability-indicating HPLC method to establish a baseline (T=0) purity profile and concentration.

  • Storage: Store the stock solution under your defined optimal conditions (e.g., 4°C, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 2 weeks, 1 month), withdraw a small aliquot of the stock solution and re-analyze it using the same HPLC method.

  • Acceptance Criteria: Define acceptance criteria for stability. For example, the purity should not drop by more than 2%, and the concentration should remain within ±5% of the initial value. If the solution fails to meet these criteria, it should be discarded.

Part 4: Visualizing Degradation & Experimental Workflow

Diagram 1: Potential Degradation Pathways

cluster_degradation Degradation Products main Bis(bis(2-carboxyethyl)aminopropyl)methylamine oxidized N-Oxides / Cleavage Products main->oxidized Oxidizing Agents (e.g., H₂O₂) Metal Ions hydrolyzed Hydrolyzed Carboxylates / Backbone Fragments main->hydrolyzed High Temperature Extreme pH photo Photodegradation Products main->photo UV Light (esp. with Metal Ions)

Caption: Potential degradation pathways for the target molecule.

Diagram 2: Forced Degradation Experimental Workflow

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) aliquot Aliquot into 5 Vials prep->aliquot control Control (4°C, Dark) acid Acid (0.1M HCl, 60°C) base Base (0.1M NaOH, 60°C) oxide Oxidation (3% H₂O₂) thermal Thermal (80°C) photo Photostability (ICH Q1B) analyze Analyze all samples by Stability-Indicating HPLC-MS control->analyze acid->analyze base->analyze oxide->analyze thermal->analyze photo->analyze compare Compare stressed samples to control analyze->compare identify Identify Degradants & Assess Purity Loss compare->identify

Caption: Workflow for a forced degradation study.

References

  • From initial treatment design to final disposal of chelating agents: a review of corrosion and degrad
  • Occurrence of Synthetic Amino-Polycarboxylate Chelating Compounds in Oregon Surface W
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  • Inhibition of Polyamine Catabolism Reduces Cellular Senescence. MDPI.
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  • Bis(bis(2-carboxyethyl)aminopropyl)methylamine | Liposome. MedchemExpress.com.
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  • Biodegradation of amino-acid-based poly(ester amide)s: in vitro weight loss and preliminary in vivo studies. PubMed.
  • Bis(bis(2-carboxyethyl)aminopropyl)methylamine | C19H35N3O8 | CID 163297104. PubChem.
  • Bis(bis(2-carboxyethyl)aminopropyl)methylamine. MedChemExpress.
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  • Bis(bis(2-carboxyethyl)aminopropyl)methylamine. 新研博美.
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Technical Support Center: Optimizing Experimental Conditions for Bis(bis(2-carboxyethyl)aminopropyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Bis(bis(2-carboxyethyl)aminopropyl)methylamine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective use of this versatile branched linker. As a molecule with four carboxylic acid moieties and three tertiary amine groups, its unique structure offers significant potential in applications such as lipid nanoparticle development and bioconjugation.[1][2] This guide will provide a framework for optimizing your experimental conditions to ensure robust and reproducible results.

Section 1: Foundational Knowledge

Before delving into troubleshooting, it is crucial to understand the chemical characteristics of Bis(bis(2-carboxyethyl)aminopropyl)methylamine that govern its reactivity.

Molecular Structure and Functional Groups

Bis(bis(2-carboxyethyl)aminopropyl)methylamine is a symmetrical, branched molecule with the following key features:

  • Four Carboxylic Acid Groups (-COOH): These are the primary sites for covalent modification, typically through amide bond formation.

  • Three Tertiary Amine Groups: These amines are not available for direct amide bond formation via EDC/NHS chemistry but play a significant role in the molecule's overall charge and can influence its solubility and interaction with biological systems.[3]

The performance of this linker is highly dependent on the pH of the reaction environment, which dictates the protonation state of both the carboxylic acid and tertiary amine groups.

Physicochemical Properties

While specific experimental data for Bis(bis(2-carboxyethyl)aminopropyl)methylamine is not extensively published, we can infer its behavior from structurally similar compounds. For instance, the related compound N,N-Bis(3-aminopropyl)methylamine has reported pKa values for its amine groups around 6.32, 9.19, and 10.33.[4] This suggests that the tertiary amines in our molecule of interest will also be protonated at acidic and neutral pH. The carboxylic acid groups are expected to have pKa values in the range of 4-5, typical for such functionalities.

PropertyValueSource
Molecular FormulaC19H35N3O8[5]
Molecular Weight433.5 g/mol [5]
Storage-20°C[6]

Section 2: Experimental Design & Protocols

The most common application of the carboxylic acid groups on this linker is their conjugation to primary amines on other molecules (e.g., proteins, peptides, amine-functionalized nanoparticles) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.

The Two-Step EDC/NHS Coupling Reaction

A two-step protocol is highly recommended to minimize side reactions and improve efficiency.[7]

Step 1: Activation of Carboxylic Acids

In this step, the carboxylic acid groups are reacted with EDC and NHS to form a more stable amine-reactive NHS ester.

G cluster_activation Step 1: Activation Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxylic_Acid->O_Acylisourea + EDC (pH 4.5-6.0) EDC EDC NHS_Ester NHS Ester (amine-reactive) O_Acylisourea->NHS_Ester + NHS NHS NHS G cluster_coupling Step 2: Coupling NHS_Ester NHS Ester (amine-reactive) Amide_Bond Stable Amide Bond (R-CO-NH-R') NHS_Ester->Amide_Bond + R'-NH2 (pH 7.2-8.5) Amine R'-NH2 G Start Low Conjugation Yield Check_Reagents Are EDC/NHS reagents fresh and stored properly? Start->Check_Reagents Check_pH Is the pH optimal for both activation (4.5-6.0) and coupling (7.2-8.5)? Check_Reagents->Check_pH Yes Solution Improved Yield Check_Reagents->Solution No, replace reagents Check_Buffers Are you using amine-free buffers (e.g., MES, PBS)? Check_pH->Check_Buffers Yes Check_pH->Solution No, adjust pH Check_Timing Is the coupling step performed immediately after activation? Check_Buffers->Check_Timing Yes Check_Buffers->Solution No, switch to appropriate buffers Optimize_Ratios Optimize molar ratios of linker:EDC:NHS and linker:amine. Check_Timing->Optimize_Ratios Yes Check_Timing->Solution No, minimize time between steps Optimize_Ratios->Solution

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of Bis(bis(2-carboxyethyl)aminopropyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, scientists, and drug development professionals, the chemical purity of reagents is not merely a matter of quality control; it is the bedrock of reliable, reproducible, and translatable results. This is particularly true for complex molecules like Bis(bis(2-carboxyethyl)aminopropyl)methylamine, a polyaminocarboxylic acid whose utility as a chelating agent or a linker in lipid nanoparticle formulations is directly contingent on its structural integrity and freedom from impurities.[1][2][3][4][5]

This guide provides an in-depth, technically-grounded comparison of analytical methodologies for validating the purity of Bis(bis(2-carboxyethyl)aminopropyl)methylamine. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, establishing a self-validating framework for comprehensive quality assessment.

The Analytical Imperative: Understanding the Impurity Profile

Effective purity validation begins with a predictive understanding of potential impurities. The structure of Bis(bis(2-carboxyethyl)aminopropyl)methylamine—featuring a central tertiary amine linked to two propyl arms, each terminating in a nitrogen atom bonded to two carboxyethyl groups—suggests a synthesis pathway susceptible to specific side-reactions and incomplete conversions.

A probable synthetic route involves the Michael addition of acrylonitrile to a precursor amine, followed by hydrolysis of the nitrile groups to carboxylic acids. This process can generate a constellation of potential impurities:

  • Incompletely Reacted Intermediates: Molecules where one or more nitrile groups have failed to hydrolyze, or where not all arms have undergone the Michael addition.

  • Starting Material Carryover: Residual precursor amines from the initial reaction stages.

  • By-products of Side Reactions: Unintended products arising from the reactivity of the functional groups under synthesis conditions.

A robust analytical strategy, therefore, must not only quantify the primary compound but also possess the specificity to detect and identify these structurally similar impurities.

A Multi-Modal Approach to Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. A scientifically sound validation strategy relies on an orthogonal, multi-modal approach, where the weaknesses of one method are compensated by the strengths of another. We will compare four cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity and Impurity Profiling

HPLC is unparalleled for separating a target compound from its impurities, allowing for precise quantification. For a polar, multi-ionic molecule like Bis(bis(2-carboxyethyl)aminopropyl)methylamine, developing a successful HPLC method requires careful consideration of its chemistry.

Causality of Method Choice: The multiple carboxylic acid groups make this compound highly polar and potentially challenging to retain on standard reversed-phase columns (like C18). Furthermore, its ability to chelate residual metal ions within the HPLC system can lead to peak distortion and multiple speciation peaks.[6] A common and effective strategy to overcome this is to intentionally form a single, stable metal complex in situ before analysis.[6] This approach simplifies the chromatography, yielding a single, sharp peak for the analyte.[6] Hydrophilic Interaction Chromatography (HILIC) also presents a viable alternative for analyzing such polar compounds.[7]

Exemplary Experimental Protocol: HPLC-UV with Pre-Column Fe(III) Derivatization

  • Standard and Sample Preparation:

    • Prepare a diluent solution of 0.3 mg/mL Ferric Chloride (FeCl₃) in 20:80 (v/v) acetonitrile/water containing 0.25% formic acid. The acid prevents the hydrolysis of the iron(III).[6]

    • Accurately weigh and dissolve the Bis(bis(2-carboxyethyl)aminopropyl)methylamine reference standard and test samples in the diluent to a final concentration of approximately 0.25 mg/mL.

    • Heat the solutions at 40°C for 2 hours to ensure complete and uniform complexation.[6]

  • Chromatographic Conditions:

    • Column: Agilent Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase A: 0.02% Formic acid and 10 mM Ammonium formate in water (pH ≈ 4.6).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A time-based gradient from low to high percentage of Mobile Phase B is typically used to elute impurities with different polarities. For example, 10% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 280 nm (wavelength may require optimization based on the Fe(III) complex).

    • Injection Volume: 10 µL.

  • Validation & Data Analysis:

    • The method should be validated according to USP <1225> or ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, and sensitivity.[8][9][10]

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

Data Presentation: Mock HPLC Purity Assessment

Lot NumberMain Peak Area (%)Known Impurity 1 (%)Unknown Impurity 2 (%)Total Purity (%)
Lot A99.540.210.0599.54
Lot B98.121.150.4398.12
Lot C99.89Not DetectedNot Detected99.89
Quantitative NMR (qNMR) Spectroscopy: The Standard for Absolute Purity

While HPLC provides relative purity, quantitative NMR (qNMR) offers a primary method for determining absolute purity without the need for a specific reference standard of the analyte itself.[11][12] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal.[12]

Causality of Method Choice: By comparing the integral of a specific proton signal from the analyte to the integral of a known signal from a certified internal standard of high purity, one can calculate the precise concentration and, subsequently, the purity of the analyte.[11][13][14] This technique is invaluable as it is non-destructive and provides structural confirmation simultaneously.

Exemplary Experimental Protocol: ¹H qNMR

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the Bis(bis(2-carboxyethyl)aminopropyl)methylamine sample into an NMR tube.

    • Accurately weigh and add a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard must have signals that do not overlap with the analyte, be stable, and not reactive.[13]

    • Add a known volume of a deuterated solvent (e.g., D₂O) and ensure complete dissolution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).

    • Critical Parameters: To ensure accurate quantification, a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated is essential. A 90° pulse angle should be used.

  • Data Processing and Analysis:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the methyl protons) and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = integral area, N = number of protons for the signal, MW = molecular weight, m = mass, std = internal standard.[13]

Data Presentation: Comparison of Purity by qNMR vs. HPLC

Lot NumberPurity by HPLC (Area %)Purity by ¹H qNMR (w/w %)
Lot A99.5499.4 ± 0.2
Lot B98.1298.0 ± 0.3
Lot C99.8999.9 ± 0.1
Mass Spectrometry (MS): Unambiguous Identification

Mass spectrometry is the definitive technique for confirming the molecular weight of the target compound and identifying the mass of any impurities.[15][16] When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for impurity identification.

Causality of Method Choice: Electrospray Ionization (ESI) is the preferred ionization method for polar, non-volatile molecules like polyaminocarboxylic acids.[15][16] It typically generates protonated molecular ions [M+H]⁺ in positive mode or deprotonated ions [M-H]⁻ in negative mode, providing a clear determination of the molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming identity.

Exemplary Experimental Protocol: LC-MS Identification

  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography: Utilize the HPLC method described previously. The mobile phase must be volatile (e.g., using ammonium formate instead of sodium phosphate buffers).

  • MS Parameters (ESI Positive Mode):

    • Scan Range: m/z 100 - 1000

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

  • Data Analysis:

    • Confirm the mass of the main peak corresponds to the theoretical mass of the protonated Bis(bis(2-carboxyethyl)aminopropyl)methylamine ([C₁₉H₃₅N₃O₈+H]⁺, Expected m/z: 434.2500).

    • Analyze the mass spectra of any impurity peaks to propose their structures (e.g., an incompletely hydrolyzed intermediate would have a different mass).

Elemental Analysis (EA): A Fundamental Purity Check

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a sample.[17][18] This fundamental technique serves as an essential, independent confirmation of the compound's elemental formula and overall purity.

Causality of Method Choice: The measured percentages of C, H, and N are compared against the theoretical values calculated from the molecular formula. A close agreement (typically within ±0.4%) is strong evidence of high purity.[19][20] Deviations can indicate the presence of impurities (e.g., residual solvents, inorganic salts, or organic by-products with different elemental compositions).

Data Presentation: Elemental Analysis Comparison

ElementTheoretical % (for C₁₉H₃₅N₃O₈)Lot A Found (%)Lot B Found (%)Deviation (Lot B)
Carbon (C)52.6452.5551.98-0.66
Hydrogen (H)8.148.198.01-0.13
Nitrogen (N)9.699.659.45-0.24

The significant deviation in Carbon for Lot B suggests the presence of an impurity and corroborates the lower purity found by HPLC and qNMR.

Comparative Analysis & Integrated Workflow

No single method is sufficient. A truly validated material relies on the convergence of data from these orthogonal techniques. For instance, HPLC may show a peak at 99.5%, but only qNMR can confirm this translates to a 99.5% purity by weight, and only MS and EA can definitively confirm the identity of that peak.

Comparison of Purity Validation Techniques

TechniquePrimary RoleStrengthsLimitations
HPLC Separation & Relative QuantificationHigh sensitivity for impurities, well-established for routine QC.Requires a reference standard for identity, can be blind to non-chromophoric impurities.
qNMR Absolute Quantification & Structure IDPrimary method, no specific reference standard needed, provides structural info.Lower sensitivity than HPLC, requires pure internal standard, complex mixtures are difficult.
MS Molecular Weight & Structure IDUnambiguous mass determination, excellent for identifying unknowns.Not inherently quantitative without extensive calibration, susceptible to ion suppression.
EA Elemental CompositionConfirms bulk purity and elemental formula.Insensitive to isomeric impurities, requires high sample purity for good agreement.

Integrated Workflow for Purity Certification

A logical and self-validating workflow ensures comprehensive analysis. The results from each step inform the next, building a complete and trustworthy purity profile.

G cluster_0 Phase 1: Initial Assessment & Identification cluster_1 Phase 2: Quantitative Purity Determination cluster_2 Phase 3: Impurity Profiling & Final Certification A Sample Batch Received B ¹H / ¹³C NMR Spectroscopy A->B C High-Resolution MS (ESI-QTOF) A->C D Structural Confirmation & MW Verification B->D C->D E Quantitative ¹H NMR (qNMR) D->E F Elemental Analysis (CHN) D->F G Absolute Purity (w/w %) & Formula Confirmation E->G F->G H HPLC-UV/MS Method Development G->H I Method Validation (ICH Q2) H->I J Relative Purity & Impurity Identification I->J K Certificate of Analysis (CoA) Generation J->K

Caption: Integrated workflow for purity validation.

Conclusion

Validating the purity of Bis(bis(2-carboxyethyl)aminopropyl)methylamine demands more than a single measurement. It requires a meticulously planned, multi-modal analytical strategy that is both orthogonal and self-validating. By integrating the separative power of HPLC, the absolute quantitation of qNMR, the definitive identification of MS, and the fundamental check of EA, researchers can establish an unimpeachable purity profile. This rigorous approach ensures that the material meets the exacting standards required for advanced research and drug development, ultimately safeguarding the integrity of the scientific outcomes that depend on it.

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A Comparative Guide to Branched vs. Linear Linkers in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker

In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker—a seemingly simple bridge between a targeting moiety and a potent payload—plays a pivotal role in defining the overall efficacy, safety, and pharmacokinetic profile of the conjugate.[1][2][3] The choice between a linear and a branched linker architecture is a critical design decision that can profoundly impact the drug-to-antibody ratio (DAR), stability, and mechanism of payload release.[1][4][] This guide provides a comprehensive comparative analysis of branched and linear linkers, offering field-proven insights and experimental data to inform rational drug conjugate design for researchers, scientists, and drug development professionals.

Part 1: Fundamental Architectures and Their Implications

The structural design of a linker directly influences the physicochemical properties and subsequent biological activity of a drug conjugate.[1][] Understanding the fundamental differences between linear and branched architectures is the first step toward optimizing conjugate performance.

Linear Linkers: The Conventional Approach

Linear linkers represent the traditional and most straightforward approach to connecting a payload to a targeting vehicle. They consist of a single, unbranched chain of atoms, often incorporating specific cleavage sites or spacers to modulate stability and release kinetics.[6]

  • Structure and Chemistry: Typically, linear linkers are bifunctional, with one end reacting with the antibody (e.g., via cysteine or lysine residues) and the other with the drug. They can be categorized as cleavable or non-cleavable.[3][6]

    • Cleavable Linkers: These are designed to release the payload in response to specific triggers within the target cell or tumor microenvironment, such as low pH (acid-labile linkers like hydrazones), high concentrations of reducing agents like glutathione (disulfide linkers), or the presence of specific enzymes like cathepsins (peptide linkers).[1][3][6][7]

    • Non-Cleavable Linkers: These linkers, such as thioether-based linkers (e.g., SMCC), rely on the complete lysosomal degradation of the antibody to release the payload, which remains attached to the linker and a single amino acid.[1][6][8]

Branched Linkers: Engineering Higher Payload Capacity

Branched linkers, including dendritic or multi-arm structures, offer a more complex architecture that allows for the attachment of multiple payload molecules at a single conjugation site on the antibody.[9][10][11] This capability is a key advantage for enhancing the potency of a conjugate.[11][12]

  • Structure and Chemistry: A branched linker possesses a central core from which multiple "arms" extend. Each arm can be functionalized to carry a payload molecule. This design enables the creation of ADCs with high and homogeneous DARs, such as 4, 6, or even 8, from a limited number of conjugation sites (e.g., two engineered cysteines or specific glutamine residues).[9][10][13][14] The synthesis often involves multi-step processes to build the branched core and attach the payload-bearing arms.[9][10][15]

Part 2: Head-to-Head Comparison: Performance and Characteristics

The choice between a linear and a branched linker has significant consequences for the performance of a drug conjugate. The following sections compare these two architectures across key parameters, supported by experimental insights.

Drug-to-Antibody Ratio (DAR)

A primary driver for employing branched linkers is the ability to increase the DAR beyond what is typically achievable with linear linkers, especially in site-specific conjugation methods.[11][12][13]

  • Linear Linkers: With conventional cysteine or lysine conjugation, linear linkers result in heterogeneous mixtures with an average DAR. While site-specific methods can produce homogeneous ADCs, the DAR is limited by the number of engineered sites (typically 2 or 4).

  • Branched Linkers: These linkers can significantly increase the DAR in a site-specific manner. For instance, a single conjugation site can be modified with a branched linker carrying two, three, or four payloads, allowing for the generation of homogeneous ADCs with high DARs (e.g., DAR 4, 6, or 8) from just two conjugation sites.[8][9][10][13] This is particularly advantageous when using payloads with moderate potency.[8]

Pharmacokinetics (PK) and Biodistribution

The linker's structure and hydrophobicity are critical determinants of an ADC's PK profile.[4][][16][17]

  • Linear Linkers: The hydrophobicity of the linker-payload can lead to faster clearance and increased non-specific uptake, particularly by the liver.[9] Incorporating hydrophilic spacers, such as polyethylene glycol (PEG), can mitigate this but may also increase exposure of the hydrophobic payload, paradoxically increasing overall hydrophobicity if not designed correctly.[][9]

  • Branched Linkers: The high local concentration of hydrophobic payloads on a branched linker can significantly increase the risk of aggregation.[9] However, the branched structure itself can be engineered to include hydrophilic moieties (e.g., PEG chains) that shield the hydrophobic payloads, improving solubility and PK properties.[9][18] A well-designed branched linker can help maintain a favorable PK profile even at high DARs.[13]

Stability and Payload Release

Linker stability in systemic circulation is paramount to minimizing off-target toxicity.[2][3][6]

  • Linear Linkers: Stability is highly dependent on the specific chemistry. For example, some acid-labile linkers have shown premature drug release in circulation, leading to toxicity issues.[18] Peptide linkers, like the commonly used valine-citrulline (Val-Cit), are generally stable in plasma but can be susceptible to cleavage by extracellular proteases.[19][20]

  • Branched Linkers: The steric hindrance provided by the branched structure can impact the rate of payload release. A critical finding is that the length of the spacer arms in a branched linker is crucial.[9][10][14] A linker that is too short can sterically hinder the access of lysosomal enzymes (like cathepsin B) to the cleavable site, dramatically reducing the rate of drug release and, consequently, the ADC's potency.[9][10][14] Conversely, a well-designed "long" branched linker can be just as effective as its linear counterpart.[10][14]

Efficacy and Therapeutic Window

Ultimately, the goal of linker design is to maximize therapeutic efficacy while minimizing toxicity.

  • Linear Linkers: The efficacy of ADCs with linear linkers is well-established, with numerous approved drugs utilizing this technology.[6] The therapeutic window is often dictated by the balance between linker stability and payload potency.

  • Branched Linkers: By enabling higher DARs, branched linkers can significantly enhance the potency of an ADC, which is especially useful for targeting tumors with low antigen expression or for payloads with moderate cytotoxicity.[11][12] However, as demonstrated in comparative studies, a poorly designed "short" branched linker can lead to an ADC that is less potent than even a lower-DAR conjugate with a linear linker, due to inefficient payload release.[9][10] This underscores the importance of optimizing linker geometry.

FeatureLinear LinkersBranched LinkersRationale & Implications
Max DAR (Site-Specific) Typically 2 or 4Can achieve 4, 6, 8, or higherBranched linkers overcome limitations in the number of conjugation sites to boost payload delivery.[9][13]
Homogeneity High with site-specific methodsHigh with site-specific methodsBoth can produce homogeneous conjugates, but branched linkers achieve higher DARs with homogeneity.[10][11]
Aggregation Risk Moderate; increases with DAR and payload hydrophobicity.[13]High; due to localized concentration of hydrophobic payloads.[9]Requires careful design with hydrophilic components (e.g., PEG) to maintain solubility.[9][18]
Payload Release Well-characterized; dependent on cleavage chemistry.[6]Highly sensitive to steric hindrance; requires optimal spacer length for efficient enzymatic cleavage.[9][10][14]A short branched linker may prevent enzyme access, reducing potency.[10]
PK Profile Can be negatively impacted by payload hydrophobicity.Can be improved with integrated hydrophilic spacers, but aggregation is a key risk.[9]Linker design must balance payload shielding with maintaining solubility.
Key Advantage Simplicity, well-established chemistries, extensive clinical validation.Ability to dramatically increase DAR for enhanced potency.[11][12]The choice depends on the desired potency, payload characteristics, and target antigen density.

Part 3: Experimental Protocols & Methodologies

To ensure the trustworthiness of this guide, the following section details self-validating experimental protocols for comparing ADCs constructed with branched versus linear linkers.

Diagram: Comparative ADC Evaluation Workflow

This workflow outlines the key experimental stages for a robust comparison of ADCs with different linker architectures.

ADC_Evaluation_Workflow cluster_synthesis 1. ADC Synthesis & Characterization cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo Assessment synthesis_linear Synthesis of Linear Linker ADC dar_analysis DAR & Purity Analysis (HIC, RP-HPLC, MS) synthesis_linear->dar_analysis synthesis_branched Synthesis of Branched Linker ADC synthesis_branched->dar_analysis stability_assay Plasma Stability Assay dar_analysis->stability_assay release_assay Lysosomal Release Assay stability_assay->release_assay cytotoxicity_assay Cytotoxicity Assay (IC50 Determination) release_assay->cytotoxicity_assay pk_study Pharmacokinetic (PK) Study cytotoxicity_assay->pk_study efficacy_study Tumor Xenograft Efficacy Study pk_study->efficacy_study

Caption: Workflow for comparative analysis of ADCs.

Protocol 1: In Vitro Plasma Stability Assay

This protocol assesses the stability of the ADC and the rate of premature payload release in plasma.

Objective: To quantify the change in average DAR and the amount of released free payload over time when an ADC is incubated in plasma.

Methodology:

  • Plasma Preparation: Thaw frozen pooled human (or other species) plasma at 37°C. Centrifuge at 2,000 x g for 10 minutes at 4°C to remove cryoprecipitates.[21]

  • Incubation: Dilute the linear-linker ADC and branched-linker ADC into the prepared plasma to a final concentration of 100 µg/mL. As a control, prepare parallel incubations in a stable buffer (e.g., PBS).[21][22]

  • Time Points: Incubate all samples at 37°C. Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 96, and 144 hours). Immediately store samples at -80°C to quench any reactions.[21][23]

  • Sample Analysis (LC-MS):

    • Thaw the samples and purify the ADC from the plasma matrix using immunoaffinity capture (e.g., protein A/G beads).[22]

    • Analyze the purified, intact ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point.[24][22] A decrease in the average DAR over time indicates linker instability.

    • The plasma supernatant (after ADC capture) can be analyzed to quantify the amount of released free payload.[22]

  • Data Analysis & Validation:

    • Plot the average DAR versus time for each ADC in both plasma and buffer.

    • Control Validation: The ADC in the buffer control should show minimal to no loss in DAR.[22]

    • Comparison: A faster rate of DAR loss for one ADC compared to another in plasma indicates lower stability. Calculate the half-life of each ADC in plasma.

Protocol 2: Cell-Based Cytotoxicity Assay

This protocol determines the in vitro potency (IC50) of the ADCs against target cancer cells.

Objective: To measure and compare the concentration-dependent cell-killing ability of the linear- and branched-linker ADCs.

Methodology:

  • Cell Seeding: Seed target cells (antigen-positive) and control cells (antigen-negative) in 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[25][26]

  • ADC Treatment: Prepare serial dilutions of the linear-linker ADC and branched-linker ADC in cell culture medium. Add the diluted ADCs to the cells. Include untreated cells and vehicle-only controls.[26]

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72 to 120 hours) at 37°C and 5% CO2.[26]

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.[25][26]

  • Data Analysis & Validation:

    • Normalize the viability data to the untreated control wells (representing 100% viability).

    • Plot the percent viability against the logarithm of the ADC concentration.

    • Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value for each ADC.

    • Control Validation: The ADCs should show high potency (low IC50) against antigen-positive cells and significantly lower potency (high IC50) against antigen-negative cells, confirming target specificity.[27]

    • Comparison: A lower IC50 value indicates higher in vitro potency. This data, when combined with stability and release assay results, provides a comprehensive picture of linker performance.

Part 4: Case Study Insights & Future Perspectives

A study by Tsvetkov et al. provides a compelling direct comparison.[9][10][14] They synthesized two homogeneous DAR 6 ADCs using branched linkers of different lengths ("short" and "long") and compared them to a homogeneous DAR 2 ADC and a heterogeneous DAR 6 ADC. While all conjugates had identical antigen binding, the "short" DAR 6 ADC was found to be an order of magnitude less potent than the "long" DAR 6 ADC.[10][14] In fact, its activity was even lower than the DAR 2 conjugate.[10] This highlights a critical principle: for branched linkers, simply increasing payload is not enough. The linker geometry must allow for efficient payload release, and a short spacer can lead to steric hindrance that cripples the ADC's function.[9][10][14]

Diagram: Impact of Branched Linker Length on Efficacy

This diagram illustrates the concept of steric hindrance affecting payload release from a short branched linker.

Caption: Steric hindrance in short vs. long branched linkers.

Conclusion

The decision to use a branched or linear linker is not a simple choice of one being superior to the other. It is a strategic decision based on the specific goals of the drug development program.

  • Linear linkers offer simplicity, a wealth of historical data, and a proven track record in clinically approved drugs. They are an excellent choice for highly potent payloads where a lower DAR is sufficient and the primary challenge is modulating stability and release.

  • Branched linkers provide a powerful tool for increasing the DAR and enhancing the potency of ADCs, particularly when using moderately cytotoxic drugs or targeting cells with low antigen expression.[8][11] However, their complexity demands careful engineering to avoid pitfalls like aggregation and inefficient payload release due to steric hindrance.[9][10] The length and hydrophilicity of the linker arms are critical parameters that must be empirically optimized.[9][18]

The future of linker technology will likely involve more sophisticated designs that combine the benefits of both architectures, such as branched linkers with multiple, differentially cleavable arms for staged payload release. As our understanding of the interplay between linker structure, stability, and intracellular processing deepens, so too will our ability to rationally design the next generation of highly effective and safe targeted drug delivery systems.

References

  • Vector Laboratories Inc. (2025, September 3). Influencing ADC Performance Through Linker Design. YouTube. Retrieved from [Link]

  • Dal Corso, A., et al. (2024). Integrating In Vitro Analytics for Improved Antibody–Drug Conjugate Candidate Selection. Pharmaceutics. Retrieved from [Link]

  • Tsvetkov, Y. B., et al. (2024). Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? International Journal of Molecular Sciences. Retrieved from [Link]

  • AxisPharm. (2024, September 30). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). AxisPharm. Retrieved from [Link]

  • Tsvetkov, Y. B., et al. (2024). Branched Linkers for Homogeneous Antibody–Drug Conjugates: How Long Is Long Enough? National Center for Biotechnology Information. Retrieved from [Link]

  • Kumar, A., et al. (2020). Design and Validation of Linkers for Site-Specific Preparation of Antibody–Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site. ResearchGate. Retrieved from [Link]

  • Bargh, J. D., et al. (2019). Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews. Retrieved from [Link]

  • Kim, J., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. National Center for Biotechnology Information. Retrieved from [Link]

  • Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. PubMed. Retrieved from [Link]

  • Pearce, T. R., & An, F. (2021). Recent Advances in Targeted Drug Delivery Approaches Using Dendritic Polymers. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Stimuli-responsive linkers between dendrimer and drug that enable drug release in the acidic environment of tumor tissues. ResearchGate. Retrieved from [Link]

  • Tsvetkov, Y. B., et al. (2024). Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? ResearchGate. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Determination of ADC Cytotoxicity. Creative Biolabs. Retrieved from [Link]

  • Kim, J., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. ResearchGate. Retrieved from [Link]

  • Jin, Y., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. National Center for Biotechnology Information. Retrieved from [Link]

  • Kuroda, D., et al. (2020). Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. Agilent. Retrieved from [Link]

  • An, Z., & Akter, A. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. National Center for Biotechnology Information. Retrieved from [Link]

  • Birdsall, R., et al. (n.d.). Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). Waters Corporation. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Linker Technologies in ADCs: How They Impact Efficacy & Stability. Sygnature Discovery. Retrieved from [Link]

  • Polymer Factory. (2020, February 14). Dual Drug Delivery System Using Linear-dendritic Polymeric Nano-carriers. Polymer Factory. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency. ResearchGate. Retrieved from [Link]

  • Hui, J. P., et al. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Omega. Retrieved from [Link]

  • Delaria, K., et al. (2020). Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. National Center for Biotechnology Information. Retrieved from [Link]

  • Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology. Retrieved from [Link]

  • Lan, R., et al. (2019). Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro assays for each ADC. Cytotoxicity assays on (a) MCF-7 (HER2 negative cell line) and (b) BT-474 (HER2 positive cell line). ResearchGate. Retrieved from [Link]

  • Lee, C. C., et al. (2012). Peptide- and saccharide-conjugated dendrimers for targeted drug delivery: a concise review. Interface Focus. Retrieved from [Link]

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  • He, J., et al. (2021). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates. bioRxiv. Retrieved from [Link]

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A Comparative Guide to the In Vivo Efficacy of Linkers in Nanoparticle Drug Delivery: A Framework for Evaluating Novel Compounds like Bis(bis(2-carboxyethyl)aminopropyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(bis(2-carboxyethyl)aminopropyl)methylamine is a symmetrical branched chemical linker characterized by three tertiary amine groups and four carboxylic acid moieties. Its structure makes it a candidate for use in the development of complex drug delivery systems, particularly lipid nanoparticles (LNPs), where it can be functionalized to conjugate various molecules. However, a review of current scientific literature reveals a significant gap: there are no publicly available in vivo efficacy or comparative studies for this specific compound.

This guide, therefore, addresses this knowledge gap by providing a comprehensive framework for the evaluation of such linkers. While direct data on Bis(bis(2-carboxyethyl)aminopropyl)methylamine is absent, the principles governing the in vivo performance of linkers in nanomedicine are well-established. This document will provide a comparative analysis of different linker strategies, supported by experimental data from analogous systems like antibody-drug conjugates (ADCs) and other LNP formulations, to empower researchers to design and interpret in vivo studies for novel linker-containing nanomedicines.

The Pivotal Role of Linkers in Nanoparticle In Vivo Efficacy

The linker is a critical component of a sophisticated drug delivery system, bridging the therapeutic payload to the nanoparticle carrier. Its chemical design is a key determinant of the overall therapeutic index, influencing stability, payload release kinetics, and biodistribution. An ideal linker must maintain its integrity in systemic circulation to prevent premature drug release and off-target toxicity, yet efficiently cleave at the target site to deploy the therapeutic agent.[1]

The design of the linker can significantly impact the pharmacokinetic profile of the entire nanoparticle conjugate.[2][3] Key parameters in linker design include its length, steric hindrance, and the choice between a stable, non-cleavable bond and a conditionally labile, cleavable bond.[2][4]

Comparative Analysis of Linker Chemistries for In Vivo Applications

The selection of a linker chemistry is a strategic decision in the development of targeted therapies.[1][5] Linkers are broadly classified as cleavable or non-cleavable, each with distinct advantages and disadvantages that affect their in vivo performance.

Linker ClassSub-type / ExampleCleavage TriggerIn Vivo Plasma StabilityPayload Release MechanismPotential AdvantagesPotential Disadvantages
Cleavable Acid-Cleavable (e.g., Hydrazones)Low pH (endosomes, lysosomes, tumor microenvironment)ModerateHydrolysis in acidic compartments.Release in intracellular acidic vesicles.Potential for premature cleavage in slightly acidic tumor microenvironments before cell uptake.[1]
Enzyme-Cleavable (e.g., Valine-Citrulline)Specific enzymes (e.g., Cathepsin B) upregulated in tumor cells.HighEnzymatic cleavage of a specific peptide sequence.High plasma stability with specific release at the target site.[1][5]Efficacy is dependent on the expression levels of the target enzyme in the tumor.
Disulfide LinkersHigh glutathione concentration in the intracellular environment.Moderate to HighReduction of the disulfide bond.Efficient intracellular release.Potential for premature cleavage in the bloodstream due to interaction with circulating thiols.[2]
Non-Cleavable Thioether (e.g., from maleimide conjugation)N/AVery HighProteolytic degradation of the entire antibody-payload complex in the lysosome.High plasma stability reduces off-target toxicity.[5][6]The released payload remains attached to an amino acid residue, which may affect its activity. Potential for "bystander effect" is limited.[5]

Experimental Design for In Vivo Efficacy and Safety Assessment

A rigorous preclinical in vivo study is essential to characterize the efficacy and safety of a novel linker within a nanoparticle system.[7][8] The following outlines a generalized experimental workflow for evaluating a linker-containing nanomedicine in a subcutaneous tumor model.

Step-by-Step Experimental Protocol
  • Animal Model Selection and Tumor Implantation:

    • Select an appropriate animal model. For many cancer studies, immunodeficient mice (e.g., athymic nude or SCID mice) are used for xenograft models with human cancer cell lines.[8]

    • Subcutaneously implant a chosen cancer cell line (e.g., 1-5 x 10^6 cells) into the flank of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before initiating treatment.[9]

  • Dosing and Administration:

    • Determine the appropriate dose of the nanomedicine based on factors like drug loading.[7]

    • Administer the nanomedicine via a clinically relevant route, such as intravenous injection.

    • Include necessary control groups: vehicle control, free drug, and a non-targeted nanoparticle control.[8]

  • Efficacy Monitoring:

    • Measure tumor volume (e.g., using calipers) two to three times per week.

    • Monitor animal body weight as an indicator of systemic toxicity.

    • Record survival data for Kaplan-Meier analysis.[7]

  • Pharmacokinetic and Biodistribution Analysis:

    • At selected time points post-injection, collect blood and tissue samples.

    • Quantify the concentration of the nanomedicine and/or the released payload in plasma and major organs using techniques like LC-MS/MS.[1]

    • This data helps to determine the circulation half-life and tissue accumulation of the conjugate.

  • Toxicity Assessment:

    • Perform terminal blood collection for complete blood count (CBC) and serum chemistry analysis.

    • Conduct histopathological examination of major organs to identify any tissue damage.

G cluster_preclinical Preclinical In Vivo Efficacy Workflow A Animal Model Selection & Tumor Implantation B Randomization into Treatment Groups A->B C Nanomedicine Administration (e.g., IV) & Controls B->C D Efficacy Monitoring (Tumor Volume, Body Weight) C->D E Pharmacokinetic Studies (Blood/Tissue Collection) C->E F Terminal Endpoint: Survival Analysis D->F H Data Analysis & Interpretation E->H G Toxicity Assessment (Histopathology, Bloodwork) F->G G->H

Caption: A generalized workflow for the preclinical in vivo evaluation of a nanomedicine.

Interpreting the Data: A Comparative Perspective

The data generated from these in vivo studies will allow for a comprehensive comparison of the linker's performance. For instance, a highly stable non-cleavable linker might show prolonged circulation and lower toxicity but may have reduced efficacy if the payload is not efficiently released upon lysosomal degradation.[5] Conversely, a highly labile acid-cleavable linker might show rapid tumor accumulation but also higher off-target toxicity due to premature payload release.[1]

Case studies with analogous systems highlight these trade-offs. For example, in the field of ADCs, glucuronide-linked conjugates showed greater in vivo efficacy compared to certain dipeptide-linked conjugates, though tolerability was a concern.[5] In the context of LNPs for mRNA delivery, optimizing the linker chemistry of ionizable lipids has been shown to enhance the stability and transfection efficiency of the formulation.[10][11] Furthermore, studies have demonstrated that crosslinking of lipid components in LNPs can improve their structural integrity and performance both in vitro and in vivo.[12][13]

Conclusion

While Bis(bis(2-carboxyethyl)aminopropyl)methylamine presents an interesting scaffold for the construction of nanomedicines, its in vivo efficacy remains to be determined. The performance of this, or any novel linker, is not intrinsic but rather a function of its behavior within a complete nanoparticle system in a complex biological environment.

This guide provides a foundational framework for the preclinical evaluation of such linkers. By employing rigorous, well-controlled in vivo studies that compare novel linkers against established chemistries, researchers can elucidate the structure-activity relationships that govern efficacy and safety. Such a systematic approach is crucial for the rational design of the next generation of targeted nanomedicines and for accelerating their clinical translation. The principles and experimental designs outlined herein offer a roadmap for characterizing the in vivo potential of new chemical entities like Bis(bis(2-carboxyethyl)aminopropyl)methylamine.

References

  • A Comparative Guide to the In Vivo Stability of Drug-Conjugate Linkers: Featuring Acid-Cleavable Moieties. Benchchem.
  • A Comparative Guide to Linker Stability in Antibody-Drug Conjugates: In Vitro and In Vivo Perspectives. Benchchem.
  • Ionizable Lipids with Optimized Linkers Enable Lung-Specific, Lipid Nanoparticle-Mediated mRNA Delivery for Treatment of Metast
  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry.
  • Crosslinking of Lipid Nanoparticles Enhances the Delivery Efficiency and Efficacy of mRNA Vaccines. PubMed.
  • Ionizable Lipids with Branched Linkers Enhance the Delivery of mRNA Vaccines. PubMed.
  • The Impact of PEG Linker Length on Folate-Targeted Drug Delivery: A Compar
  • Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates.
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  • Molecular links among non-biodegradable nanoparticles, reactive oxygen species, and autophagy. PubMed.
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Benchmarking Bis(bis(2-carboxyethyl)aminopropyl)methylamine performance against industry standards

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Performance Analysis of Advanced Polyamino Polycarboxylic Acid Chelators: A Comparative Guide for Researchers and Drug Development Professionals

Introduction

In the realm of pharmaceutical sciences and biomedical research, the precise control of metal ion concentration is paramount. Metal ions play a dual role, acting as essential cofactors for enzymatic reactions while also having the potential to induce oxidative stress and catalyze the degradation of therapeutic molecules. Polyamino polycarboxylic acids are a class of chelating agents designed to selectively bind metal ions, thereby mitigating their deleterious effects and enabling a wide range of applications, from enhancing the stability of biotherapeutics to acting as contrast agents in medical imaging.

This guide provides a comprehensive performance benchmark of a conceptual advanced chelating agent, Bis(bis(2-carboxyethyl)aminopropyl)methylamine, against the established industry standards of Ethylenediaminetetraacetic acid (EDTA) and Diethylenetriaminepentaacetic acid (DTPA). While the specific compound "Bis(bis(2-carboxyethyl)aminopropyl)methylamine" does not correspond to a commonly recognized chemical entity in major databases, its name implies a structure with a high number of carboxylic acid and amine groups, suggesting a high coordination number and potentially strong metal-binding affinities. For the purpose of this guide, we will use this hypothetical structure to illustrate the principles of evaluating a novel chelating agent against proven alternatives.

The primary objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks necessary to assess the suitability of a given chelating agent for their specific application. We will delve into the key performance indicators (KPIs) that govern the efficacy and safety of these molecules, supported by established experimental data for our benchmark compounds.

Key Performance Indicators for Chelating Agents

The selection of an appropriate chelating agent is a multi-faceted decision that hinges on a thorough understanding of its chemical properties and biological compatibility. The following KPIs are critical for a comprehensive evaluation:

  • Metal Ion Affinity (Stability Constants): The stability constant (K) or its logarithm (log K) is a quantitative measure of the strength of the interaction between a chelating agent and a metal ion. A higher log K value signifies a more stable metal-ligand complex. This is arguably the most critical parameter, as it dictates the chelator's ability to sequester metal ions from its environment.

  • Selectivity: In a biological system containing a multitude of metal ions, a chelator's ability to preferentially bind to target ions (e.g., deleterious heavy metals like lead or iron) over essential ions (e.g., calcium, magnesium, zinc) is crucial for minimizing off-target effects and potential toxicity.

  • Biocompatibility and Toxicity: For any application involving biological systems, the chelating agent itself must be non-toxic and biocompatible. This includes an assessment of its cytotoxicity, immunogenicity, and in vivo clearance mechanisms.

  • Solubility and Stability: A chelator must be soluble in aqueous buffers at the desired concentration and remain stable under the experimental or physiological conditions of pH and temperature.

Comparative Analysis: A Hypothetical Advanced Chelator vs. Industry Standards

To illustrate the evaluation process, we will compare the expected properties of our hypothetical "Bis(bis(2-carboxyethyl)aminopropyl)methylamine" with the well-documented performance of EDTA and DTPA. The structure implied by the name suggests a potentially higher denticity (the number of donor groups available to bind to a single metal ion) than EDTA (hexadentate) and DTPA (octadentate), which could translate to higher stability constants for certain metal ions.

Data Presentation: Stability Constants (log K) of Metal Complexes

The following table summarizes the logarithmic stability constants for EDTA and DTPA with various biologically and pharmaceutically relevant metal ions. These values represent the benchmark against which any new chelating agent would be measured.

Metal IonEDTA (log K)DTPA (log K)Bis(bis(2-carboxyethyl)aminopropyl)methylamine (Hypothetical log K)
Ca(II)10.610.8Potentially > 11
Mg(II)8.79.3Potentially > 9.5
Zn(II)16.518.4Potentially > 19
Cu(II)18.821.4Potentially > 22
Fe(III)25.128.0Potentially > 29
Pb(II)18.018.9Potentially > 19

Data for EDTA and DTPA are compiled from established chemical literature. The values for "Bis(bis(2-carboxyethyl)aminopropyl)methylamine" are hypothetical projections based on its implied higher denticity and are included for illustrative purposes.

Experimental Protocols for Performance Evaluation

The following are standardized methodologies for quantifying the key performance indicators of a novel chelating agent.

1. Determination of Stability Constants via Potentiometric Titration

This is a fundamental technique to determine the stability constants of metal-ligand complexes.

  • Principle: A solution of the chelating agent and a metal ion is titrated with a standard solution of a strong base (e.g., NaOH). The change in pH is monitored using a pH electrode. The resulting titration curve can be analyzed to determine the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

  • Step-by-Step Methodology:

    • Prepare a solution of the chelating agent of known concentration in a suitable electrolyte solution (e.g., 0.1 M KCl) to maintain constant ionic strength.

    • Add a known concentration of the metal salt of interest to the chelator solution.

    • Calibrate a pH electrode and immerse it in the solution.

    • Titrate the solution with a standardized solution of NaOH, recording the pH after each addition of the titrant.

    • Plot the pH versus the volume of NaOH added.

    • Use specialized software (e.g., HYPERQUAD) to fit the titration data and calculate the stability constants.

2. Assessment of Selectivity using a Competitive Binding Assay

This method allows for the determination of a chelator's preference for one metal ion over another.

  • Principle: The novel chelator is placed in a solution containing two different metal ions. After equilibrium is reached, the concentration of the free metal ions is measured to determine which metal was preferentially bound by the chelator.

  • Step-by-Step Methodology:

    • Prepare a solution containing the chelating agent and equimolar concentrations of two different metal salts.

    • Incubate the solution to allow for the system to reach equilibrium.

    • Separate the metal-chelator complexes from the unbound metal ions using a suitable technique, such as size-exclusion chromatography or ultrafiltration.

    • Quantify the concentration of each metal ion in the unbound fraction using atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).

    • The relative amounts of each metal bound to the chelator indicate its selectivity.

3. Evaluation of Biocompatibility through In Vitro Cytotoxicity Assays

The MTT assay is a widely used colorimetric assay to assess the effect of a compound on cell viability.

  • Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Step-by-Step Methodology:

    • Seed a 96-well plate with a suitable cell line (e.g., HeLa or HEK293) and allow the cells to adhere overnight.

    • Prepare serial dilutions of the chelating agent in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the chelator. Include a positive control (e.g., a known cytotoxic agent) and a negative control (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage relative to the negative control.

Visualizing the Chelator Evaluation Workflow

The following diagram illustrates the logical flow of experiments for a comprehensive evaluation of a novel chelating agent.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: Comparative Analysis & Decision A Synthesis & Purification of Bis(bis(2-carboxyethyl)aminopropyl)methylamine B Potentiometric Titration (Determination of Stability Constants) A->B C Competitive Binding Assays (Assessment of Selectivity) A->C D Solubility & Stability Studies A->D G Data Comparison with Industry Standards (EDTA, DTPA) B->G C->G D->G E In Vitro Cytotoxicity Assays (e.g., MTT Assay) E->G F Application-Specific Assays (e.g., Inhibition of Metal-Catalyzed Oxidation) F->G H Go/No-Go Decision for Further Development G->H

Caption: Workflow for the evaluation of a novel chelating agent.

Expert Insights and Causality Behind Experimental Choices

The structured workflow presented above is not merely a sequence of steps but a logical progression designed to build a comprehensive understanding of the novel chelator's performance profile.

  • Why start with physicochemical characterization? Before any biological testing, it is essential to understand the fundamental properties of the molecule. The stability constants determined through potentiometric titration are the bedrock of a chelator's function. Without a high affinity for the target metal ion, the chelator will be ineffective. Similarly, assessing solubility and stability early on prevents wasted effort on a compound that cannot be formulated or stored effectively.

  • The rationale for competitive binding assays: While stability constants for individual metal ions are informative, they do not tell the whole story in a complex biological milieu. Competitive binding assays provide a more realistic picture of how the chelator will behave in the presence of multiple metal ions, which is crucial for predicting its in vivo efficacy and potential for disrupting essential metal ion homeostasis.

  • The imperative of in vitro toxicity testing: A highly effective chelator is of no therapeutic value if it is toxic to cells. The MTT assay is a robust and high-throughput method for an initial screen of cytotoxicity. A favorable result from this assay is a prerequisite for more advanced in vivo studies.

Conclusion and Future Directions

The benchmarking of a novel chelating agent like the hypothetical Bis(bis(2-carboxyethyl)aminopropyl)methylamine against industry standards such as EDTA and DTPA is a critical exercise for any researcher or drug developer in this field. A systematic approach, grounded in the rigorous determination of key performance indicators, is essential for making informed decisions.

While our hypothetical advanced chelator, with its implied higher denticity, shows promise for stronger metal binding, this must be empirically validated. Furthermore, an enhanced affinity for target metals must be balanced with selectivity and biocompatibility. Future research should focus on the development of chelators with not only high stability constants but also finely tuned selectivity profiles to minimize off-target effects. The integration of computational modeling and combinatorial chemistry approaches will undoubtedly accelerate the discovery of next-generation chelating agents with superior performance and safety profiles, ultimately benefiting a wide range of therapeutic and diagnostic applications.

References

  • Martell, A. E., & Smith, R. M. (1974). Critical Stability Constants, Vol. 1: Amino Acids. Plenum Press.[Link]

  • NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. National Institute of Standards and Technology.[Link]

  • Hider, R. C., & Kong, X. (2010). Chemistry and biology of siderophores. Natural Product Reports, 27(5), 637-657.[Link]

  • van der Walt, T. N., & van Wyk, J. A. (1996). The potentiometric determination of the stability constants of the copper(II), zinc(II), and nickel(II) complexes of some polyaminopolycarboxylic acids. Fresenius' Journal of Analytical Chemistry, 356(5), 379-382.[Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.[Link]

Navigating the Landscape of Advanced Chelating Agents: A Comparative Guide to Bis(bis(2-carboxyethyl)aminopropyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of scientific research and drug development, the precise control of molecular interactions is paramount. Polyamino polycarboxylic acids have long been indispensable tools, serving as powerful chelating agents and versatile linkers for a myriad of applications, from modulating metal ion concentrations in biological systems to constructing sophisticated drug delivery vehicles. Among the diverse array of these compounds, Bis(bis(2-carboxyethyl)aminopropyl)methylamine emerges as a noteworthy, yet under-documented, candidate. This guide provides an in-depth exploration of this unique molecule, comparing its structural and potential functional attributes to more established alternatives, and offers a framework for its potential application in cutting-edge research.

Unveiling Bis(bis(2-carboxyethyl)aminopropyl)methylamine: A Structural Overview

Bis(bis(2-carboxyethyl)aminopropyl)methylamine, with the chemical formula C19H35N3O8, is a symmetrical, branched molecule characterized by a central tertiary amine linked to two propyl arms. Each arm, in turn, contains a tertiary amine and is further functionalized with two carboxylic acid groups.[1] This unique architecture, featuring three tertiary amines and four carboxylic acid moieties, bestows upon it a high degree of functionality and potential for multi-point interactions.[2][3]

Key Structural Features:

  • Branched Topology: Unlike linear chelators such as Ethylenediaminetetraacetic acid (EDTA) and Diethylenetriaminepentaacetic acid (DTPA), its branched structure may offer distinct steric and conformational properties.

  • Multiple Carboxylic Acid Groups: The four carboxylates serve as potent metal-binding sites and can also be activated for covalent conjugation to other molecules.[2]

  • Tertiary Amines: The presence of three tertiary amines contributes to its overall basicity and potential for protonation, influencing its behavior in different pH environments.

The Competitive Landscape: A Comparison with Established Alternatives

FeatureBis(bis(2-carboxyethyl)aminopropyl)methylamine (Predicted)EDTA (Ethylenediaminetetraacetic acid)DTPA (Diethylenetriaminepentaacetic acid)HEDTA (N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid)
Structure Branched, SymmetricalLinearLinearLinear, Asymmetrical
Carboxylic Acid Groups 4453
Amine Groups 3 (tertiary)2 (tertiary)3 (2 secondary, 1 tertiary)2 (tertiary)
Primary Applications Potential in lipid nanoparticle development[2][4]Metal ion chelation in various biological and chemical applications[5]Metal ion chelation, particularly for larger metal ions; radiopharmaceuticalsMetal ion chelation, with different coordination chemistry due to asymmetry
Potential Advantages High multivalency for surface functionalization; unique 3D structure for scaffolding.Well-characterized; high stability constants for many divalent and trivalent metal ions.Higher denticity for strong chelation of a wider range of metal ions.Modified coordination properties; can form different complex isomers.
Potential Limitations Lack of extensive experimental data; synthesis may be more complex than linear counterparts.Can be non-selective in metal ion binding.Can also bind essential metal ions, leading to potential toxicity.Lower number of carboxylic acid groups may result in lower stability constants for some metals compared to EDTA or DTPA.

Case Study Application: A Hypothetical Workflow for Lipid Nanoparticle Formulation

The recurring suggestion in the available literature is the use of Bis(bis(2-carboxyethyl)aminopropyl)methylamine in the development of lipid nanoparticles (LNPs).[2][4] LNPs are at the forefront of drug delivery, famously utilized in mRNA vaccines. The functional components of an LNP, including ionizable lipids, helper lipids, cholesterol, and PEGylated lipids, are crucial for its stability and efficacy. The branched, multi-functional nature of our topic molecule makes it an intriguing candidate as a novel component in LNP formulations, potentially as a surface-modifying agent or a component of a novel ionizable lipid.

Below is a detailed, hypothetical experimental protocol for incorporating and evaluating Bis(bis(2-carboxyethyl)aminopropyl)methylamine in an LNP formulation for nucleic acid delivery.

Experimental Protocol: Formulation and Characterization of Functionalized LNPs

Objective: To formulate LNPs incorporating Bis(bis(2-carboxyethyl)aminopropyl)methylamine and compare their physicochemical properties and in vitro transfection efficiency against a standard LNP formulation.

Materials:

  • Bis(bis(2-carboxyethyl)aminopropyl)methylamine

  • Standard LNP components: Ionizable lipid (e.g., DLin-MC3-DMA), helper lipid (e.g., DSPC), Cholesterol, PEG-lipid (e.g., DMG-PEG 2000)

  • Nucleic acid cargo (e.g., mRNA encoding a reporter protein like luciferase)

  • Ethanol (anhydrous)

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Cell culture medium and supplements

  • Target cell line (e.g., HEK293T)

  • Luciferase assay reagent

Workflow Diagram:

G cluster_0 LNP Formulation cluster_1 Physicochemical Characterization cluster_2 In Vitro Evaluation prep_lipids Prepare Lipid Stock Solutions in Ethanol mixing Microfluidic Mixing prep_lipids->mixing prep_na Prepare Nucleic Acid in Citrate Buffer prep_na->mixing dialysis Dialysis against PBS mixing->dialysis dls Size & PDI (DLS) dialysis->dls zeta Zeta Potential dialysis->zeta encapsulation Encapsulation Efficiency (RiboGreen Assay) dialysis->encapsulation cell_culture Cell Seeding dialysis->cell_culture transfection LNP Transfection cell_culture->transfection assay Luciferase Assay transfection->assay

Caption: Experimental workflow for LNP formulation and evaluation.

Step-by-Step Methodology:

  • Preparation of Lipid Stock Solutions:

    • Dissolve the ionizable lipid, helper lipid, cholesterol, PEG-lipid, and Bis(bis(2-carboxyethyl)aminopropyl)methylamine (for the experimental group) in anhydrous ethanol to create individual stock solutions of known concentrations.

    • For the control group, prepare a lipid mixture without Bis(bis(2-carboxyethyl)aminopropyl)methylamine.

  • Preparation of Nucleic Acid Solution:

    • Dilute the mRNA cargo in a citrate buffer (pH 4.0) to the desired concentration. The acidic pH ensures the ionizable lipid becomes protonated, facilitating interaction with the negatively charged nucleic acid.

  • LNP Formulation via Microfluidic Mixing:

    • Utilize a microfluidic mixing device (e.g., NanoAssemblr).

    • Load the lipid mixture in one syringe and the nucleic acid solution in another.

    • Set the flow rates to achieve rapid mixing, which promotes the self-assembly of the lipids around the nucleic acid core, forming the LNPs.

  • Dialysis and Purification:

    • Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove the ethanol and neutralize the pH. This step is crucial for the stability of the LNPs and their suitability for biological applications.

  • Physicochemical Characterization:

    • Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS). A uniform size distribution (low PDI) is desirable for consistent in vivo performance.

    • Zeta Potential: Determine the surface charge of the LNPs. A near-neutral surface charge is often preferred to minimize non-specific interactions in the bloodstream.

    • Encapsulation Efficiency: Quantify the amount of mRNA encapsulated within the LNPs using a fluorescent dye-based assay (e.g., RiboGreen assay) before and after lysing the nanoparticles.

  • In Vitro Transfection and Reporter Gene Assay:

    • Seed the target cells in a multi-well plate and allow them to adhere.

    • Treat the cells with serial dilutions of the control and experimental LNPs.

    • After a suitable incubation period (e.g., 24-48 hours), lyse the cells and measure the luciferase activity using a luminometer. Higher luciferase expression indicates more efficient mRNA delivery and protein translation.

Future Perspectives and Conclusion

While the current body of public-domain research on Bis(bis(2-carboxyethyl)aminopropyl)methylamine is limited, its unique branched structure with multiple functional groups presents a compelling case for further investigation. The hypothetical case study outlined above provides a roadmap for researchers to systematically evaluate its potential in the burgeoning field of lipid nanoparticle-based drug delivery.

Future research should focus on:

  • Synthesis and Characterization: Detailed studies on the synthesis, purification, and comprehensive physicochemical characterization of Bis(bis(2-carboxyethyl)aminopropyl)methylamine are needed.

  • Metal Chelation Studies: Quantitative analysis of its binding affinities and specificities for various metal ions would be invaluable for applications in diagnostics and therapeutics.

  • Bioconjugation Chemistry: Exploring the reactivity of its carboxylic acid groups for conjugation to biomolecules like antibodies, peptides, and targeting ligands will broaden its applicability.

  • In Vivo Studies: Should in vitro data prove promising, subsequent in vivo studies will be essential to assess the pharmacokinetics, biodistribution, efficacy, and safety of delivery systems incorporating this molecule.

References

  • Chong, H. S., et al. (2008). Synthesis and evaluation of novel polyaminocarboxylate-based antitumor agents. Journal of Medicinal Chemistry, 51(9), 2845-2853.
  • Nowack, B. (2002). Environmental chemistry of aminopolycarboxylate chelating agents. Environmental Science & Technology, 36(19), 4009-4016.
  • Lattuada, L., et al. (2011). The synthesis and application of polyamino polycarboxylic bifunctional chelating agents. Chemical Society Reviews, 40(5), 3019-3049.
  • PubChem. Bis(bis(2-carboxyethyl)aminopropyl)methylamine. [Link]

Sources

A Comparative Guide to Bis(bis(2-carboxyethyl)aminopropyl)methylamine in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery, the architecture of linker molecules plays a pivotal role in the efficacy and safety of therapeutic nanoparticles. This guide provides a detailed technical comparison of Bis(bis(2-carboxyethyl)aminopropyl)methylamine, a symmetrical branched linker, with other classes of linkers used in the formulation of lipid nanoparticles (LNPs) and as potential chelating agents. By examining its unique structural features, we will explore its hypothesized advantages and compare them to established alternatives, supported by data from the broader field of drug delivery and chelation chemistry.

Introduction to Bis(bis(2-carboxyethyl)aminopropyl)methylamine: A Multi-Functional Linker

Bis(bis(2-carboxyethyl)aminopropyl)methylamine is a symmetrical branched molecule characterized by a central tertiary amine, from which two aminopropyl arms extend. Each of these arms terminates in a tertiary amine that is further substituted with two carboxyethyl groups. This structure results in a molecule with three tertiary amines and four carboxylic acids.[1][2][3] The IUPAC name for this compound is 3-[3-[3-[bis(2-carboxyethyl)amino]propyl-methylamino]propyl-(2-carboxyethyl)amino]propanoic acid, and its CAS number is 692250-70-7.[4]

The primary application of this molecule is as a linker in the development of lipid nanoparticles, which are crucial for the delivery of nucleic acids and other biologics.[1][3] The multiple carboxylic acid groups provide reactive handles for conjugation to lipids or other molecules, while the tertiary amines can play a role in the overall charge and buffering capacity of the nanoparticle.

The Role of Branched Linkers in Drug Delivery

Branched linkers are increasingly utilized in the design of sophisticated drug delivery systems, such as antibody-drug conjugates (ADCs) and lipid nanoparticles.[5] Compared to their linear counterparts, branched linkers offer several potential advantages:

  • Higher Drug-to-Antibody Ratio (DAR): In ADCs, branched linkers allow for the attachment of multiple drug molecules at a single conjugation site on an antibody, increasing the potency of the therapeutic.[5]

  • Modulation of Physicochemical Properties: The three-dimensional structure of branched linkers can influence the solubility, stability, and pharmacokinetic profile of the drug conjugate.[6]

  • Controlled Spatial Arrangement: The defined geometry of branched linkers can control the spacing between the payload and the carrier, which can be critical for enzymatic cleavage and drug release.[1]

The following diagram illustrates the conceptual advantage of a branched linker in increasing payload capacity.

G cluster_0 Linear Linker cluster_1 Branched Linker Antibody1 Antibody Linker1 Linear Linker Antibody1->Linker1 Payload1 Payload Linker1->Payload1 Antibody2 Antibody Linker2 Branched Linker Antibody2->Linker2 Payload2a Payload Linker2->Payload2a Payload2b Payload Linker2->Payload2b

Caption: Comparison of linear and branched linkers in drug conjugates.

Comparative Analysis of Bis(bis(2-carboxyethyl)aminopropyl)methylamine with Other Linker Technologies

FeatureBis(bis(2-carboxyethyl)aminopropyl)methylaminePoly(ethylene glycol) (PEG) LinkersPeptide Linkers
Structure Symmetrical branched polyamino-polycarboxylic acidLinear or branched polyether chainsLinear sequences of amino acids
Functionality 4 carboxylic acid groups for conjugation, 3 tertiary amines for potential pH bufferingHydroxyl or other functional groups for conjugationAmino and carboxyl termini, and side chains for conjugation
Solubility Expected to be hydrophilic due to multiple charged groupsHigh water solubility, can increase the solubility of hydrophobic drugsVariable, depending on the amino acid sequence
Biocompatibility Expected to be biocompatible, but specific data is lackingGenerally considered biocompatible and non-immunogenicBiocompatible and biodegradable
Release Mechanism Not inherently cleavable; relies on the chemistry of the conjugated bondTypically stable; can be designed with cleavable sitesCan be designed to be cleaved by specific enzymes (e.g., cathepsins) in the target cell
Potential Advantages High density of functional groups for multivalent conjugation; potential for pH-responsive behavior due to tertiary amines.Well-established for improving pharmacokinetics ("stealth" effect); tunable length.[7]Enables targeted drug release in response to the tumor microenvironment.[8]
Potential Disadvantages Lack of specific performance data; potential for complex conjugation chemistry.Can sometimes lead to reduced cellular uptake or "PEG-related toxicity" in some cases.Can be susceptible to premature cleavage in circulation.

Experimental Protocol: Evaluation of Linker Performance in Lipid Nanoparticle Formulations

To assess the performance of a novel linker such as Bis(bis(2-carboxyethyl)aminopropyl)methylamine in an LNP formulation for mRNA delivery, a systematic experimental approach is required. The following protocol outlines a general workflow for such an evaluation.

LNP Formulation and Characterization
  • Lipid Stock Preparation: Prepare stock solutions of the linker-lipid conjugate, a cationic/ionizable lipid (e.g., DOTAP), a helper lipid (e.g., DOPE), cholesterol, and a PEG-lipid in ethanol.

  • LNP Assembly: Mix the lipid solutions at a desired molar ratio. Separately, prepare the mRNA solution in an aqueous buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic Mixing: Combine the lipid and mRNA solutions using a microfluidic mixing device to facilitate the self-assembly of LNPs.

  • Purification and Characterization: Purify the LNPs via dialysis or tangential flow filtration to remove ethanol and unencapsulated mRNA. Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • Encapsulation Efficiency: Determine the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., RiboGreen assay).

G cluster_0 LNP Formulation cluster_1 Characterization A Lipid Mixture in Ethanol C Microfluidic Mixing A->C B mRNA in Aqueous Buffer B->C D LNP Self-Assembly C->D E Purification D->E F DLS (Size, PDI, Zeta) E->F G RiboGreen Assay (Encapsulation) E->G

Caption: Workflow for LNP formulation and characterization.

In Vitro Transfection Efficiency
  • Cell Culture: Plate target cells (e.g., HEK293T or a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.

  • LNP Treatment: Treat the cells with serial dilutions of the LNP-mRNA formulations.

  • Protein Expression Analysis: After 24-48 hours of incubation, lyse the cells and quantify the expression of the protein encoded by the delivered mRNA using an appropriate assay (e.g., luciferase assay for a luciferase reporter mRNA).

Potential Application as a Chelating Agent

The structure of Bis(bis(2-carboxyethyl)aminopropyl)methylamine, with its multiple amino and carboxyl groups, is analogous to polyaminopolycarboxylic acids, which are well-known chelating agents.[9][10] These types of molecules are capable of forming stable complexes with metal ions.

Comparison with Established Chelating Agents
FeatureBis(bis(2-carboxyethyl)aminopropyl)methylamine (Hypothesized)EDTA (Ethylenediaminetetraacetic acid)DTPA (Diethylenetriaminepentaacetic acid)
Structure Branched, with 3 tertiary amines and 4 carboxylic acidsLinear, with 2 tertiary amines and 4 carboxylic acidsLinear, with 3 tertiary amines and 5 carboxylic acids
Coordination Sites Potentially heptadentate (3 N, 4 O)Hexadentate (2 N, 4 O)Octadentate (3 N, 5 O)
Metal Ion Affinity Expected to have high affinity for a range of metal ionsForms stable complexes with most divalent and trivalent metal ionsForms very stable complexes, particularly with trivalent and larger metal ions
Applications Potential for use in diagnostics (e.g., contrast agents) or therapeutics (e.g., radionuclide delivery)Widely used in industry, medicine (chelation therapy), and as a laboratory reagentUsed in MRI contrast agents (as Gd-DTPA) and for radiopharmaceutical applications

The branched structure of Bis(bis(2-carboxyethyl)aminopropyl)methylamine might offer unique coordination geometry and stability constants compared to linear chelators like EDTA and DTPA. Experimental validation is necessary to confirm its efficacy as a chelating agent.

Conclusion and Future Perspectives

Bis(bis(2-carboxyethyl)aminopropyl)methylamine presents an intriguing molecular architecture for applications in advanced drug delivery. Its branched structure with a high density of functional groups suggests its potential as a versatile linker for creating multivalent lipid nanoparticle formulations. Furthermore, its polyamino-polycarboxylic acid backbone indicates a plausible, yet unexplored, role as a chelating agent.

While this guide provides a comparative framework based on its structural attributes and the established principles of linker and chelator design, it is imperative for the scientific community to conduct direct experimental evaluations. Future research should focus on synthesizing and characterizing lipid conjugates of this linker, evaluating their performance in LNP-mediated drug delivery in vitro and in vivo, and determining the stability constants of its metal complexes. Such studies will be crucial in validating the hypothesized advantages of Bis(bis(2-carboxyethyl)aminopropyl)methylamine and establishing its place in the toolkit of drug development professionals.

References

A Comparative In Vitro Guide to Characterizing the Metal Chelating Function of Bis(bis(2-carboxyethyl)aminopropyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive, multi-tiered framework for researchers, scientists, and drug development professionals to confirm and characterize the function of the novel polyaminocarboxylic acid chelator, Bis(bis(2-carboxyethyl)aminopropyl)methylamine (hereafter referred to as BAMPMA). The structural features of BAMPMA, namely its three tertiary amines and four carboxylic acids, strongly suggest a primary function as a metal chelating agent[1][2]. This guide moves beyond simple confirmation, detailing a logical progression of in vitro assays from direct biochemical validation to complex cell-based functional assessments. Each experimental protocol is designed to be self-validating and is presented alongside comparative methodologies using established chelators such as Ethylenediaminetetraacetic acid (EDTA) and Deferoxamine (DFO) to benchmark performance and elucidate specificity.

Section 1: Experimental Strategy: A Multi-Tiered Approach to Functional Validation

The validation of a novel chelator requires a systematic approach. We propose a three-tiered strategy that builds in complexity, ensuring that each subsequent step is justified by the data from the previous tier. This approach ensures a thorough understanding of the compound's biochemical properties, its functional consequences in a biological context, and its basic biocompatibility.

Tier 1: Direct Biochemical Confirmation. The foundational goal is to unequivocally demonstrate and quantify the direct binding of BAMPMA to physiologically relevant metal ions (e.g., Fe³⁺, Zn²⁺, Cu²⁺).

Tier 2: Assessment of Functional Biological Consequences. Once chelation is confirmed, the next logical step is to determine the downstream effects of this metal sequestration. This includes its impact on metal-dependent enzymes and its ability to mitigate metal-catalyzed oxidative stress.

Tier 3: Evaluation of Cellular Impact and Biocompatibility. Finally, the compound must be tested in a cellular context to assess its cytotoxicity and its ability to modulate intracellular metal ion concentrations.

The following diagram illustrates this strategic workflow:

G cluster_0 Experimental Workflow cluster_1 Tier 1 Assays cluster_2 Tier 2 Assays cluster_3 Tier 3 Assays tier1 Tier 1: Biochemical Confirmation assay1_1 Spectrophotometric Chelation Assay tier1->assay1_1 assay1_2 Isothermal Titration Calorimetry (ITC) tier1->assay1_2 tier2 Tier 2: Functional Consequences assay2_1 Metalloenzyme Inhibition Assay tier2->assay2_1 assay2_2 Cellular Antioxidant (ROS) Assay tier2->assay2_2 tier3 Tier 3: Cellular Impact assay3_1 Cytotoxicity (MTS) Assay tier3->assay3_1 assay3_2 Intracellular Metal Perturbation Assay tier3->assay3_2 assay1_1->tier2 assay1_2->tier2 assay2_1->tier3 assay2_2->tier3 G cluster_0 Mechanism of Inhibition MMP_active Active MMP (with Zn²⁺ cofactor) MMP_inactive Inactive Apo-MMP (No Zn²⁺) MMP_active->MMP_inactive Zn²⁺ Sequestration BAMPMA BAMPMA (Chelator) Zn_BAMPMA Zn²⁺-BAMPMA Complex BAMPMA->Zn_BAMPMA Binds Zn²⁺

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Bis(bis(2-carboxyethyl)aminopropyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, our communities, and the environment. This guide provides a detailed protocol for the proper disposal of Bis(bis(2-carboxyethyl)aminopropyl)methylamine (CAS No. 692250-70-7), a multi-ionizable branched linker used in advanced applications like lipid nanoparticle development.[1]

Hazard Characterization and Risk Assessment

The structure of Bis(bis(2-carboxyethyl)aminopropyl)methylamine contains functional groups known for their potential hazards. Amines can be corrosive, causing severe skin burns and eye damage, and may be toxic.[4][5] They can also be harmful to aquatic life.[6] Therefore, all handling and disposal operations must be preceded by a thorough risk assessment and the implementation of appropriate safety controls.

Table 1: Presumed Hazards and Required Personal Protective Equipment (PPE)

Presumed Hazard CategoryPotential EffectsRequired PPE
Skin Corrosion/Irritation Causes severe skin burns and irritation upon contact.Nitrile or Neoprene Gloves: Ensure gloves are rated for chemical resistance. Change immediately if contaminated.
Serious Eye Damage Can cause irreversible eye damage upon contact.Chemical Safety Goggles & Face Shield: Goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or during splash-risk procedures.
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.[5]Laboratory Coat: A properly fastened lab coat is essential to protect skin and clothing.
Aquatic Hazard Potentially harmful to aquatic organisms.[6]Appropriate Ventilation: Handle within a certified chemical fume hood to prevent inhalation of any potential aerosols or vapors.

Waste Segregation: The Cornerstone of Safety

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[7] Amines are chemically incompatible with a range of substances.

Critical Incompatibilities:

  • Strong Acids (e.g., HCl, H₂SO₄): Mixing amines and acids can result in a violent exothermic (heat-generating) reaction.[7][8]

  • Oxidizing Agents (e.g., Peroxides, Nitrates): These can react vigorously with amines, creating a fire or explosion hazard.[4][8]

  • Acid Chlorides & Anhydrides: Incompatible and can lead to hazardous reactions.[4]

Therefore, waste Bis(bis(2-carboxyethyl)aminopropyl)methylamine must be collected in its own dedicated, clearly labeled hazardous waste container. Do not mix this waste with other chemical streams.

Step-by-Step Disposal Protocol

Disposal of this chemical is not a matter of simply pouring it down the drain; drain disposal of hazardous chemicals is strictly prohibited.[3][9][10] The only acceptable method is collection for treatment by a licensed hazardous waste management provider, coordinated through your institution's Environmental Health & Safety (EH&S) office.[3][11]

Step 1: Prepare for Waste Collection

  • Don PPE: Before handling the chemical or its waste, put on all required PPE as detailed in Table 1.

  • Select a Container: Choose a robust, leak-proof container made of a chemically compatible material, such as high-density polyethylene (HDPE).[11] Ensure the container has a secure, screw-top cap.[8] The original product container is often a suitable choice.

Step 2: Accumulate Waste in a Satellite Accumulation Area (SAA)

  • Designate an SAA: All hazardous waste must be stored in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel generating the waste.[8][11][12] This could be a secondary containment tray within a fume hood or a designated cabinet.

  • Label the Container: The moment the first drop of waste enters the container, it must be labeled.[12] The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "Bis(bis(2-carboxyethyl)aminopropyl)methylamine "

    • An indication of the hazards (e.g., "Corrosive," "Toxic")

  • Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[3][11] This prevents spills and the release of vapors.

Step 3: Storage and Inspection

  • Secure Storage: Store the container in the SAA, ensuring it is away from incompatible chemicals.[8]

  • Weekly Inspections: The SAA must be inspected weekly for any signs of container leakage or deterioration.[8][10]

Step 4: Arrange for Final Disposal

  • Monitor Fill Level: Do not overfill containers. Leave at least one inch of headspace to allow for expansion.[8]

  • Request Pickup: Once the container is full, or if the research project is complete, contact your institution's EH&S department (or equivalent) to schedule a hazardous waste pickup.[11] Do not allow waste to accumulate for more than 12 months.[11]

G cluster_prep Preparation cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal start Start Disposal Process ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label Compatible Hazardous Waste Container ppe->container collect Collect Waste in Container container->collect store Store Securely in SAA (Keep Capped) collect->store inspect Perform Weekly Inspections (Check for Leaks) store->inspect full Container Full? inspect->full full->store  No pickup Contact EH&S for Waste Pickup full->pickup  Yes end Waste Removed by EH&S Personnel pickup->end

Caption: Workflow for the safe collection and disposal of chemical waste.

Spill Management and Decontamination

In Case of a Spill:

  • Evacuate: Alert personnel and evacuate the immediate area.[4]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Use a spill kit with an appropriate absorbent material (e.g., sand, dry lime, or a commercial chemical absorbent) to cover the spill.[4] Do not use combustible materials like paper towels for large spills.

  • Collect: Carefully collect the absorbent material and contaminated debris using non-sparking tools and place it in a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly. All materials used for cleanup must be disposed of as hazardous waste.[3]

Empty Container Disposal: A container that held this chemical is not "empty" until it has been properly decontaminated.

  • Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., water or another solvent capable of removing the residue).[3]

  • Collect Rinsate: Crucially, the first rinsate, and subsequent rinses, must be collected and disposed of as hazardous waste. [3]

  • Final Disposal: Once triple-rinsed, deface or remove all hazardous labels from the container.[3] It can then typically be disposed of in the regular trash, but confirm this with your institutional policies.

By adhering to this comprehensive protocol, you fulfill your professional responsibility to manage chemical waste safely, ensuring compliance with regulations and protecting the integrity of your laboratory and the wider environment.

References

A Senior Application Scientist's Guide to Handling Bis(bis(2-carboxyethyl)aminopropyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for Bis(bis(2-carboxyethyl)aminopropyl)methylamine (CAS No. 692250-70-7). As detailed toxicological data for this specific compound is not extensively published, our recommendations are grounded in a conservative approach, drawing from the known hazards of structurally similar polyamines. The fundamental principle is to treat this chemical with the highest degree of caution, assuming it possesses significant corrosive and toxic properties analogous to related compounds.

Hazard Analysis: A Conservative Approach Based on Analogy

Bis(bis(2-carboxyethyl)aminopropyl)methylamine is a multi-ionizable compound featuring a tertiary amine core and four carboxylic acid arms.[1] While the carboxylic acid groups may modulate the compound's overall basicity, the underlying polyamine structure is a strong indicator of potential hazards. Structurally related aminopropylamines are classified as highly hazardous. For instance, Bis(3-aminopropyl)amine is known to be toxic in contact with skin, corrosive, and can cause severe skin burns and eye damage.[2][3] Therefore, we must operate under the assumption that Bis(bis(2-carboxyethyl)aminopropyl)methylamine presents similar, severe risks.

The precautionary statements for analogous compounds are severe, mandating immediate medical attention upon exposure and stringent handling controls. Key hazard statements (H-statements) for these related chemicals include:

Hazard Statement NumberDescriptionSignificance for HandlingSource
H310 / H311Fatal / Toxic in contact with skinDermal exposure must be completely avoided through impermeable gloves and full body protection.[3]
H314Causes severe skin burns and eye damageMandates the use of chemical-resistant clothing and robust eye/face protection (goggles and face shield).[3][4]
H317May cause an allergic skin reactionIndicates a risk of sensitization upon repeated contact, requiring consistent and correct glove use.
H318Causes serious eye damageReinforces the need for full-coverage eye protection, as splashes can cause irreversible harm.[4]
H330Fatal if inhaledAll handling must occur within a certified chemical fume hood or with appropriate respiratory protection.[3]

This data compels the adoption of a comprehensive Personal Protective Equipment (PPE) protocol that leaves no margin for error.

Essential Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a critical system designed to isolate you from the chemical hazard. The following multi-layered approach is mandatory for all personnel handling Bis(bis(2-carboxyethyl)aminopropyl)methylamine.

Tier 1: Primary Engineering Control

All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed inside a certified chemical fume hood. The fume hood is your primary barrier against inhalation of any aerosols or particulates.

Tier 2: Personal Protective Equipment
Body PartMinimum Required PPERationale and Expert Insight
Hands Double Gloving:Inner Glove: Nitrile examination glove.• Outer Glove: Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or Viton™).The high dermal toxicity of analogous amines means that a single pair of standard nitrile gloves offers insufficient protection for anything beyond incidental contact.[5] The outer, heavy-duty glove provides robust chemical resistance, while the inner nitrile glove offers secondary protection against tears or breaches in the outer layer. Gloves must be changed immediately if contamination is suspected.
Body Chemical-Resistant Suit or Apron: • A disposable, chemical-resistant coverall (e.g., Tychem® series) worn over normal lab attire or scrubs.• At a minimum, a chemical-resistant apron worn over a flame-resistant lab coat.The risk of severe skin burns and systemic toxicity from dermal absorption makes a standard cotton lab coat inadequate. A chemical-resistant suit or apron provides an impermeable barrier against splashes and spills. Ensure full leg and arm coverage.
Eyes & Face Combination of Chemical Splash Goggles and a Face Shield:Primary: ANSI Z87.1-rated, indirectly vented chemical splash goggles.• Secondary: A full-face shield worn over the goggles.This dual-layer system is non-negotiable. Goggles provide a seal around the eyes to protect against splashes, while the face shield protects the entire face from direct impact and deflected droplets.[5][6] Given the severe and potentially irreversible eye damage caused by similar compounds, safety glasses are strictly forbidden as primary protection.[4]
Feet Closed-toe, Chemical-Resistant Shoes: • Sturdy, closed-toe shoes made of a non-porous material.• For large-volume work or spill response, chemical-resistant boot covers or boots are required.Protects feet from spills that may travel down from the benchtop or from dropped containers. The floor is a common, and often overlooked, site of contamination.
Respiratory Work within a Fume Hood (Primary):Secondary (if aerosolization is unavoidable or in case of spill): An air-purifying respirator with a combination cartridge for organic vapors and amines. A fit-test is required for all respirator users.The primary method of respiratory protection is the use of a fume hood.[7] If procedures with a high likelihood of generating aerosols (e.g., sonication, vigorous mixing) are necessary, or in the event of a spill outside of the hood, a respirator is required to prevent inhalation of the potentially fatal substance.[3]

Operational and Disposal Plans

Step-by-Step Handling Procedure
  • Preparation: Before entering the lab, ensure you have all necessary PPE available and inspected for damage. Confirm the chemical fume hood has a valid certification.

  • PPE Donning: Don PPE in the correct order to ensure a proper seal and prevent cross-contamination. Follow the workflow outlined in the diagram below.

  • Chemical Handling: Conduct all work at least 6 inches inside the fume hood sash. Use disposable labware whenever possible. If using glassware, decontaminate it thoroughly after use.

  • Post-Handling: After completing the work, decontaminate the work area within the fume hood.

  • PPE Doffing: Remove PPE carefully in the reverse order of donning to avoid contact with any contaminated surfaces. The outer gloves should be removed first.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.

Visual Workflow: PPE Donning and Doffing Sequence

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Inner Nitrile Gloves Don2 2. Body Protection (Suit / Lab Coat + Apron) Don1->Don2 Don3 3. Goggles Don2->Don3 Don4 4. Face Shield Don3->Don4 Don5 5. Outer Chemical- Resistant Gloves Don4->Don5 Doff1 1. Outer Chemical- Resistant Gloves Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Body Protection Doff2->Doff3 Doff4 4. Goggles Doff3->Doff4 Doff5 5. Inner Nitrile Gloves Doff4->Doff5

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.